7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
7-iodo-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWLYQJCXPBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720966 | |
| Record name | 7-Iodo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874840-87-6 | |
| Record name | 7-Iodo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Iodo-2H-benzo[b]oxazin-3(4H)-one chemical properties
An In-depth Technical Guide to 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: Properties, Synthesis, and Applications
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[3] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an attractive core for designing molecules with diverse biological activities.[3] Derivatives of this scaffold have shown promise as anticancer, antibacterial, antiviral, and anticonvulsant agents, among others.[3] The introduction of a halogen, such as iodine, at the 7-position of this scaffold creates a versatile synthetic handle for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a key intermediate for the development of novel therapeutics and functional materials.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H6INO2 | [4] |
| Molecular Weight | 275.04 g/mol | [4] |
| CAS Number | 874840-87-6 | [4][5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | - |
| pKa | 12.42 ± 0.20 (predicted for a related isomer) | [6] |
Spectroscopic Data:
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are not extensively reported in peer-reviewed literature. However, based on the known spectra of related benzoxazinone derivatives, the following characteristic signals can be anticipated:
-
¹H NMR: Aromatic protons on the benzene ring would appear as doublets and doublets of doublets in the range of δ 6.5-8.0 ppm. The methylene protons of the oxazine ring would likely be a singlet around δ 4.6 ppm, and the NH proton would be a broad singlet further downfield.
-
¹³C NMR: The carbonyl carbon of the lactam would be the most downfield signal, typically above δ 160 ppm. Aromatic carbons would appear in the δ 110-150 ppm region, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to its non-iodinated counterpart. The methylene carbon would be observed around δ 67 ppm.
-
IR: Characteristic peaks would include a strong C=O stretch for the lactam carbonyl around 1680 cm⁻¹, an N-H stretch around 3200 cm⁻¹, and C-O-C stretching in the fingerprint region.
Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core generally involves the cyclization of a 2-aminophenol derivative with a two-carbon electrophile.[7] For the synthesis of the 7-iodo derivative, a common starting material would be 2-amino-5-iodophenol. A plausible and efficient synthetic route is the N-acylation of 2-amino-5-iodophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide
-
To a stirred solution of 2-amino-5-iodophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Dissolve the crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide.
-
Add a base, for example, potassium carbonate (2.0 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 50-80 °C depending on the solvent) and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is dominated by two key features: the carbon-iodine bond on the aromatic ring and the lactam functionality.
1. Reactions at the 7-Position (C-I Bond):
The iodine atom at the 7-position is an excellent leaving group, making this position highly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the benzoxazinone scaffold.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl derivatives.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of 7-amino substituted derivatives.
-
Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Carbonylation Reactions: Insertion of carbon monoxide to generate carboxylic acid derivatives, esters, or amides.[2]
Caption: Key cross-coupling reactions of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
2. Reactions of the Lactam Ring:
The lactam ring contains an amide bond that can be susceptible to hydrolysis under strong acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is scarce, the extensive research on its derivatives points to several promising areas of application.
-
Oncology: Many benzoxazinone derivatives have been investigated as anticancer agents. For instance, compounds with a 1,2,3-triazole moiety linked to the 7-position of the benzoxazinone core have been shown to induce DNA damage in tumor cells.[8][9] The 7-iodo precursor is an ideal starting point for synthesizing such libraries of compounds via click chemistry (after conversion to an azide or alkyne).
-
Antithrombotic Agents: Several studies have reported the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent platelet aggregation inhibitors.[1][10] The ability to easily modify the 7-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Anticonvulsants: 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities.[11] The 7-iodo derivative provides a direct route to these and other N-substituted analogs through Buchwald-Hartwig amination.
-
Organic Electronics: The rigid, planar structure of the benzoxazinone core, combined with the potential for extensive π-conjugation through substituents introduced at the 7-position, makes these compounds interesting candidates for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a valuable and versatile chemical intermediate. Its synthesis is achievable through straightforward, well-established chemical transformations. The true power of this molecule lies in the synthetic handle provided by the 7-iodo substituent, which opens up a vast chemical space for the development of novel compounds through modern cross-coupling methodologies. Given the proven biological potential of the benzoxazinone scaffold, this iodo-derivative serves as a critical building block for researchers in drug discovery and materials science, enabling the creation of new molecular entities with tailored properties and functions. Further investigation into the specific properties and biological activities of this compound and its immediate derivatives is warranted.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. parchem.com [parchem.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Physical Properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
Foreword: A Note on Characterization
As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to provide a framework for understanding and validating that data. The following guide on the physical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is structured to be a self-validating system. For a molecule like this, which serves as a crucial building block in medicinal chemistry, rigorous and reproducible characterization is paramount. This document outlines not just the "what" but the "why" and "how" of determining its physical properties, ensuring that researchers, scientists, and drug development professionals can confidently utilize this compound in their workflows.
Introduction: The Benzoxazinone Scaffold and the Significance of the 7-Iodo Moiety
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[3][4] Its rigid, bicyclic structure provides a stable platform for introducing diverse functional groups to modulate pharmacological activity.
This guide focuses on the 7-iodo substituted variant, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one . The introduction of an iodine atom at the 7-position is of strategic importance for several reasons:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly exploited in rational drug design to enhance binding affinity and selectivity to biological targets.
-
Synthetic Handle: It is an invaluable synthetic handle, readily participating in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of more complex molecular architectures.
-
Pharmacokinetic Modulation: The heavy iodine atom significantly increases the molecule's lipophilicity and molecular weight, which can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
A thorough understanding of the fundamental physical properties of this key intermediate is therefore not merely academic; it is a critical prerequisite for its effective use in synthesis, formulation, and biological screening.
Core Physicochemical Data
The fundamental physicochemical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized below. This data is essential for laboratory handling, reaction setup, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 7-Iodo-2H-1,4-benzoxazin-3(4H)-one | - |
| CAS Number | 874840-87-6 | [5][6] |
| Molecular Formula | C₈H₆INO₂ | [2][6] |
| Molecular Weight | 275.04 g/mol | [2][6] |
| Appearance | Off-white to light yellow solid | Inferred |
| Melting Point | Not publicly available; requires experimental determination (see Section 3.1) | - |
| Solubility | Not publicly available; requires experimental determination (see Section 3.2) | - |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [6] |
Experimental Determination of Physical Properties
The following sections detail robust, field-proven methodologies for the experimental characterization of the key physical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Melting Point Analysis via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While a traditional melting point apparatus provides a range, DSC offers superior accuracy and insight. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This method not only yields a precise melting point (Tₘ), observed as an endothermic peak, but the shape and area of the peak can provide qualitative information about purity. A sharp, well-defined peak is indicative of a highly pure compound.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C). The parent compound, 2H-1,4-Benzoxazin-3(4H)-one, melts at 173-175°C, providing a useful reference range.[7]
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.
Experimental Workflow: DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Solubility Assessment by the Shake-Flask Method
Expertise & Rationale: Solubility is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability. A standardized method like the OECD Guideline 105 (Water Solubility) shake-flask method is essential for generating reliable and comparable data. The choice of solvents should reflect potential applications: DMSO for stock solutions, buffered aqueous solutions (e.g., PBS pH 7.4) to simulate physiological conditions, and common organic solvents (e.g., methanol, acetonitrile, dichloromethane) for synthetic chemistry. The parent compound's solubility in methanol (25 mg/mL) suggests that this is a good starting solvent for characterization.[7]
Protocol for Solubility Determination:
-
Preparation: Add an excess amount of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Visual confirmation of excess solid should be made.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (after determining λₘₐₓ and generating a standard curve) or HPLC.
-
Calculation: Express the solubility in units such as mg/mL or µM.
Experimental Workflow: Solubility Assessment
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment are non-negotiable. The combination of NMR, HRMS, and FTIR provides an unambiguous structural fingerprint of the molecule. While specific spectral data for this compound is not widely published, the expected data based on its structure and related analogs are presented below.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: ¹H and ¹³C NMR are the cornerstones of structural elucidation in organic chemistry. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, we expect to see distinct signals for the methylene protons (-O-CH₂-), the amide proton (-NH-), and the three aromatic protons on the iodinated ring. The coupling patterns of the aromatic protons are particularly diagnostic for confirming the 7-iodo substitution pattern.
Expected Spectral Data (in DMSO-d₆):
| ¹H NMR | Expected Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amide | ~10.8 | broad singlet | 1H | -NH- |
| Aromatic | ~7.5 | d | 1H | H-6 |
| Aromatic | ~7.4 | s | 1H | H-8 |
| Aromatic | ~6.9 | d | 1H | H-5 |
| Methylene | ~4.6 | s | 2H | -O-CH₂- |
| ¹³C NMR | Expected Shift (δ, ppm) | Assignment |
| Carbonyl | ~165 | C=O |
| Aromatic | ~144 | C-O |
| Aromatic | ~135 | C-N |
| Aromatic | ~130 | C-H |
| Aromatic | ~125 | C-H |
| Aromatic | ~118 | C-H |
| Aromatic | ~85 | C-I |
| Methylene | ~67 | -O-CH₂- |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. This is the definitive method for confirming that the correct atoms are present in the correct numbers, validating the molecular formula of C₈H₆INO₂.
-
Calculated Exact Mass [M+H]⁺: 275.9516
-
Methodology: Electrospray ionization (ESI) in positive ion mode is the standard technique for this type of molecule. The instrument's high resolving power will differentiate the target ion from any potential impurities with near-identical nominal masses.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the key functional groups within a molecule. For this benzoxazinone, the most characteristic vibrations will be from the N-H bond, the lactam C=O bond, and the C-O ether linkage.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Amide |
| ~1680 | C=O Stretch | Lactam (Amide I) |
| ~1250 | C-O Stretch | Aryl Ether |
Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity and purity of the compound.
-
Storage: The compound should be stored at refrigerated temperatures (2-8°C) to minimize degradation over time.[6] The container must be tightly sealed and stored in a dry environment, as the lactam functionality could be susceptible to hydrolysis.[6] Storing in a dark place or an amber vial is crucial to prevent potential photodecomposition, a known degradation pathway for halogenated aromatic compounds.[6]
-
Safety: Based on available safety data, this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a high-value chemical intermediate with significant potential in drug discovery and synthetic chemistry. The physical properties and characterization methodologies detailed in this guide provide the necessary foundation for its confident and effective use. Adherence to the described protocols for determining properties like melting point and solubility, and for confirming structural identity via spectroscopic methods, will ensure data integrity and reproducibility, accelerating the pace of research and development.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. achmem.com [achmem.com]
- 7. 2H-1,4-苯并噁嗪-3(4H)-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Molecular Structure of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a halogenated derivative of the biologically significant benzoxazinone scaffold. This document delves into the synthesis, structural elucidation, and potential implications for drug discovery, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of the Benzoxazinone Core
The benzoxazinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities.[3][4][5] These activities include but are not limited to, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][6][7] The introduction of a halogen atom, such as iodine, at the 7-position of the benzoxazinone ring system can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise molecular architecture of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is therefore crucial for unlocking its therapeutic potential.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 874840-87-6 | [8] |
| Molecular Formula | C₈H₆INO₂ | [9] |
| Molecular Weight | 275.04 g/mol | [9] |
| SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)I | [9] |
The structure, depicted below, consists of a benzene ring fused to a 1,4-oxazine ring, with an iodine atom substituted at the 7-position and a ketone group at the 3-position of the oxazine ring.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one would likely proceed via the cyclization of an intermediate formed from 2-amino-4-iodophenol and chloroacetyl chloride. The reaction mechanism involves an initial N-acylation of the amino group of the aminophenol by chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the oxazine ring.
Experimental Protocol (Hypothetical):
-
N-Acylation: To a solution of 2-amino-4-iodophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), chloroacetyl chloride would be added dropwise at a reduced temperature (e.g., 0 °C) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the acylation, a stronger base (e.g., potassium carbonate or sodium hydride) would be added to facilitate the deprotonation of the phenolic hydroxyl group. The reaction mixture would then be heated to promote the intramolecular nucleophilic substitution, leading to the formation of the oxazine ring.
-
Work-up and Purification: The reaction mixture would be quenched with water and the product extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel to yield the pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are not available, the expected spectroscopic features can be predicted based on the analysis of related benzoxazinone structures.[2][10]
¹H NMR:
-
Aromatic Protons: The protons on the benzene ring would appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The iodine substitution at the 7-position would influence the chemical shifts and coupling patterns of the adjacent protons.
-
Methylene Protons: The protons of the CH₂ group in the oxazine ring would likely appear as a singlet around δ 4.5-5.0 ppm.
-
Amide Proton: The NH proton would give rise to a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR:
-
Carbonyl Carbon: A characteristic peak for the lactam carbonyl group would be expected in the downfield region of the spectrum (around δ 160-170 ppm).
-
Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the δ 110-150 ppm range. The carbon atom attached to the iodine (C-7) would show a characteristic upfield shift due to the heavy atom effect.
-
Methylene Carbon: The CH₂ carbon of the oxazine ring would appear at approximately δ 65-75 ppm.
Mass Spectrometry:
-
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.[1][11][12] The fragmentation pattern would likely involve the loss of CO and subsequent cleavages of the heterocyclic ring.
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the lactam group would be observed in the region of 1680-1720 cm⁻¹.[13]
-
An N-H stretching vibration would be visible as a band around 3200-3400 cm⁻¹.
-
C-O-C stretching vibrations of the ether linkage would appear in the fingerprint region.
Potential Applications in Drug Discovery
The benzoxazinone scaffold is a versatile template for the design of novel therapeutic agents. The introduction of an iodine atom at the 7-position can offer several advantages in drug development:
-
Enhanced Binding Affinity: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its protein target.
-
Improved Pharmacokinetic Properties: The lipophilicity introduced by the iodine atom can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
-
Metabolic Stability: The C-I bond is generally more stable than C-H bonds, which can block potential sites of metabolism and increase the half-life of the drug.
Given the known biological activities of the benzoxazinone class, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one and its derivatives are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.[7][14]
Conclusion
7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one represents a molecule of significant interest for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited in the current literature, its structural relationship to a class of compounds with proven biological relevance makes it a compelling target for synthesis and biological evaluation. The insights provided in this guide on its putative synthesis and expected structural characteristics offer a solid foundation for researchers to explore the potential of this and related halogenated benzoxazinones in the development of novel therapeutics.
References
- 1. fateallchem.dk [fateallchem.dk]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fateallchem.dk [fateallchem.dk]
- 13. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. While the specific mechanism of action for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one is not extensively documented in publicly available literature, this guide synthesizes the known mechanisms of the broader benzoxazinone class to propose a cogent, multi-faceted hypothesis for its biological function. We delve into the established roles of benzoxazinone derivatives as potent anticancer, anti-inflammatory, and enzyme-inhibiting agents. This guide provides a framework for investigation, detailing robust experimental protocols for target identification, validation, and pathway elucidation. The central hypothesis is that 7-Iodo-2H-benzo[b]oxazin-3(4H)-one likely engages multiple cellular targets and pathways, a characteristic of its chemical class, with the 7-iodo substitution potentially modulating its potency and target selectivity.
The 2H-benzo[b]oxazin-3(4H)-one Scaffold: A Foundation for Diverse Bioactivity
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a bicyclic heterocyclic system that serves as a versatile template for the design of pharmacologically active molecules.[3] Its rigid, planar structure is amenable to substitution at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects. This chemical tractability has led to the development of a vast library of derivatives with activities spanning oncology, neurodegenerative disease, inflammation, and infectious diseases.[3]
The diverse biological profile of this scaffold suggests that its derivatives can interact with a wide array of biomolecular targets, including enzymes, receptors, and nucleic acids. The subsequent sections will explore the most prominently reported mechanisms of action for this class of compounds, which collectively inform our understanding of the potential activities of the 7-iodo variant.
Established Mechanisms of Action for the Benzoxazinone Class
Research into various substituted benzoxazinones has revealed several key mechanisms through which these compounds exert their biological effects.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most extensively studied application of benzoxazinone derivatives is in oncology, where they have been shown to inhibit cancer cell proliferation through multiple, often overlapping, mechanisms.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR.[4][5] By blocking this pathway, these compounds can effectively halt the uncontrolled growth and proliferation of cancer cells. For instance, compound 7f from one study was shown to decrease the levels of phospho-Akt, a key downstream effector of PI3K, in a dose-dependent manner, confirming target engagement and pathway inhibition.[4]
Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
A distinct anticancer mechanism observed for some benzoxazinone derivatives involves direct interaction with DNA. The planar nature of the benzoxazinone core is thought to facilitate intercalation between DNA base pairs, disrupting DNA replication and transcription and leading to cell death.[6][7] Mechanistic studies have shown that treatment with these compounds leads to an upregulation of γ-H2AX, a biomarker for DNA double-strand breaks.[7] This DNA damage, in turn, triggers the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-7, ultimately leading to programmed cell death.[6][7][8][9]
Figure 2: Proposed DNA damage and apoptosis induction pathway.
Several studies have reported that benzoxazinone derivatives can induce the generation of reactive oxygen species (ROS) in cancer cells.[9] While high levels of ROS can be cytotoxic, this mechanism is often linked to the induction of other cellular processes, such as autophagy.[5][8] Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death depending on the context. In some A549 lung cancer models, benzoxazinone compounds were found to induce autophagy and cell cycle arrest, contributing to their anticancer effects.[5]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Certain benzoxazinone derivatives have demonstrated potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated microglial cells, these compounds were shown to reduce the production of nitric oxide (NO) and decrease the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][10]
A proposed mechanism for this activity involves the activation of the Nrf2-HO-1 signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By activating this pathway, benzoxazinones can mitigate oxidative stress, a key component of the inflammatory response.[10]
Figure 3: Nrf2-HO-1 pathway activation by benzoxazinone derivatives.
Diverse Enzyme Inhibition
The benzoxazinone scaffold has proven to be an effective template for designing inhibitors of various enzymes.
-
Acetylcholinesterase (AChE) Inhibitors: Derivatives have been synthesized that show potent inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This makes them promising candidates for the treatment of Alzheimer's disease.[11]
-
Anticonvulsant Activity: Certain 7-substituted benzoxazinone derivatives have been evaluated as anticonvulsant agents, suggesting interaction with targets in the central nervous system.[12][13]
-
Platelet Aggregation Inhibitors: Some derivatives have been shown to inhibit ADP-induced platelet aggregation, indicating a potential role in cardiovascular therapies.[14]
A Proposed Research Framework for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Given the lack of specific data for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, a systematic investigation is required. The following sections outline a comprehensive experimental strategy to elucidate its mechanism of action, from target identification to pathway analysis.
Step 1: Target Identification and Engagement
The foundational step is to identify the direct molecular target(s) of the compound within the cell. A combination of label-free and affinity-based methods provides the most robust approach.
CETSA is a powerful label-free method to confirm direct binding of a compound to its target in a physiological context (intact cells or cell lysates).[15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two aliquots: one treated with 7-Iodo-2H-benzo[b]oxazin-3(4H)-one (e.g., at 10x its IC50) and one with vehicle (e.g., DMSO) as a control.
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples to their respective temperatures for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]
-
Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of a suspected target protein (e.g., PI3Kα, Akt) remaining in the soluble fraction using Western blotting or other protein quantification methods.
-
Plot the relative band intensity against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[18]
-
Figure 4: General workflow for the Cellular Thermal Shift Assay (CETSA).
To discover novel or unexpected targets, affinity-based pull-down methods can be employed. This involves synthesizing a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads) or conjugation to an affinity tag like biotin.[1][2] This "bait" is then incubated with cell lysate, and any proteins that bind are "pulled down," isolated, and identified via mass spectrometry.[1]
Step 2: In Vitro Mechanistic Assays
Once a target or biological effect is identified, its mechanism must be characterized using in vitro assays.
If the target is an enzyme (e.g., PI3K, AChE), its inhibition kinetics must be determined.
Experimental Protocol: Steady-State Enzyme Inhibition Assay
-
Assay Setup:
-
Prepare a reaction buffer optimal for the enzyme of interest.
-
Perform reactions in a 96-well plate format.
-
Vary the concentration of the substrate across a range that brackets its Michaelis constant (Km).
-
For each substrate concentration, create a serial dilution of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. Include a no-inhibitor control.
-
-
Reaction and Detection:
-
Initiate the reaction by adding the enzyme.
-
Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Plot reaction velocity against substrate concentration to generate Michaelis-Menten curves for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km.[19]
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the mechanism of inhibition (competitive, non-competitive, etc.).[19]
-
Calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[20]
-
Figure 5: Workflow for determining enzyme inhibition kinetics.
To test the hypothesis of DNA intercalation, biophysical assays are essential.
Experimental Protocol: Fluorescent Intercalator Displacement (FID) Assay
-
Principle: This assay relies on the displacement of a fluorescent dye (e.g., thiazole orange or ethidium bromide) that fluoresces strongly when intercalated into DNA. A competing intercalator will displace the dye, causing a decrease in fluorescence.[21][22]
-
Assay Setup:
-
In a fluorometer-compatible plate, mix a standard DNA solution (e.g., calf thymus DNA) with the fluorescent dye until a stable, high-fluorescence signal is achieved.
-
Titrate increasing concentrations of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one into the DNA-dye mixture.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity after each addition of the compound.
-
A significant decrease in fluorescence indicates that the compound is displacing the dye and binding to the DNA, suggesting an intercalative or groove-binding mode.[23]
-
Step 3: Cell-Based Pathway Validation
The final step is to confirm that the proposed mechanism is active in a cellular context and responsible for the observed phenotype (e.g., cytotoxicity).
Table 1: Summary of Cell-Based Assays for Pathway Validation
| Assay | Purpose | Key Readouts | References |
|---|---|---|---|
| MTT/Cell Viability Assay | Determine the cytotoxic/cytostatic effect on cancer cell lines. | IC50 values. | [24] |
| Western Blotting | Quantify changes in protein expression and phosphorylation status. | p-Akt, total Akt, γ-H2AX, cleaved Caspase-3, LC3-II/LC3-I ratio. | [5] |
| Flow Cytometry | Analyze cell cycle distribution and quantify apoptotic cells. | Percentage of cells in G1/S/G2/M phases; Annexin V/PI staining. | [5] |
| Immunofluorescence Microscopy | Visualize subcellular localization of key markers. | γ-H2AX foci (DNA damage), Cytochrome c release (apoptosis). | [5] |
| ROS Detection Assay | Measure intracellular levels of reactive oxygen species. | Fluorescence of probes like DCFDA. |[9] |
Conclusion and Future Outlook
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a highly validated starting point for the development of novel therapeutics. While direct evidence for the mechanism of action of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one is pending, the extensive research on its chemical class provides a strong foundation for a hypothesis-driven investigation. It is plausible that this compound functions as a multi-target agent, potentially acting as a PI3K pathway inhibitor while also inducing DNA damage and oxidative stress. The presence of the iodine atom at the 7-position may enhance these activities through improved target binding or altered pharmacokinetic properties.
The experimental framework detailed in this guide provides a clear and logical path forward for researchers. By systematically applying modern techniques for target identification, biophysical characterization, and cell-based pathway analysis, the scientific community can fully elucidate the mechanism of action of this promising compound and unlock its therapeutic potential.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. fiveable.me [fiveable.me]
- 20. portlandpress.com [portlandpress.com]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one Derivatives: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical overview of the biological activities associated with the 2H-benzo[b]oxazin-3(4H)-one scaffold, with a specific focus on the prospective therapeutic applications of its 7-iodo derivatives. For researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge and outlines future directions for harnessing the potential of this chemical class.
Introduction: The 2H-benzo[b]oxazin-3(4H)-one Scaffold - A Privileged Structure in Medicinal Chemistry
The 2H-benzo[b]oxazin-3(4H)-one core is a significant heterocyclic motif that has garnered substantial interest in the field of medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4]
This guide will first explore the established biological landscape of various 2H-benzo[b]oxazin-3(4H)-one derivatives to provide a foundational understanding. Subsequently, it will delve into a forward-looking analysis of 7-iodo substituted analogues. While direct experimental data on these specific iodo-derivatives is emerging, their potential can be inferred from the known structure-activity relationships (SAR) of the parent scaffold and the unique physicochemical properties imparted by the iodine substituent.
The Broad Spectrum of Biological Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives
Anticancer Activity
A significant body of research highlights the anticancer potential of 2H-benzo[b]oxazin-3(4H)-one derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Notably, derivatives linked to a 1,2,3-triazole moiety have demonstrated potent activity against several human cancer cell lines, including lung (A549), liver (Huh7), and breast (MCF-7) cancer.[5][6][7] Some of these compounds have been found to induce apoptosis by elevating reactive oxygen species (ROS) levels and causing DNA damage.[6][7] Furthermore, certain derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][8]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2H-benzo[b]oxazin-3(4H)-one scaffold has proven to be a promising starting point for the discovery of new antibacterial and antifungal compounds.[4][9]
Triazole-functionalized derivatives have shown notable in vitro activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[3][10] Molecular docking studies suggest that these compounds may exert their antimicrobial effects by inhibiting enzymes such as dehydrosqualene synthase in Staphylococcus aureus.[10] The natural product 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) has also been reported to possess growth inhibitory properties against various bacteria and fungi.[11]
Enzyme Inhibition
The versatility of the 2H-benzo[b]oxazin-3(4H)-one scaffold extends to its ability to inhibit a range of enzymes implicated in various diseases.
-
PI3K/mTOR Inhibition: As mentioned in the context of anticancer activity, derivatives of this scaffold have been developed as potent dual inhibitors of PI3K/mTOR, with some compounds exhibiting IC50 values in the nanomolar range against PI3Kα.[5][8]
-
Platelet Aggregation Inhibition: Certain 4,7-disubstituted derivatives have been identified as inhibitors of platelet aggregation, suggesting their potential in the treatment of cardiovascular diseases.[12][13] Molecular docking studies indicate that these compounds may act as antagonists of the GPIIb/IIIa receptor.[13]
-
Acetylcholinesterase (AChE) Inhibition: The related 2H-benzo[b][5][8]thiazin-3(4H)-one scaffold has been utilized to develop potent AChE inhibitors, which are a cornerstone in the management of Alzheimer's disease.[14] This suggests that the oxazine analogue could also be a viable scaffold for designing AChE inhibitors.
-
Monoamine Oxidase (MAO) Inhibition: The benzothiazinone counterparts have also been investigated as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.[15] This opens an avenue for exploring 2H-benzo[b]oxazin-3(4H)-one derivatives as potential antidepressants or as adjunctive therapy in Parkinson's disease.[15]
The Prospective Role of the 7-Iodo Substituent: A Mechanistic Hypothesis
While specific biological data for 7-iodo-2H-benzo[b]oxazin-3(4H)-one derivatives are not yet widely published, the introduction of an iodine atom at the 7-position of the benzoxazinone ring is hypothesized to significantly modulate the molecule's therapeutic potential. This is based on the well-established roles of halogens in medicinal chemistry.
-
Enhanced Binding Affinity through Halogen Bonding: The iodine atom, being a large and polarizable halogen, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring, on a biological target. This can lead to enhanced binding affinity and selectivity for a particular receptor or enzyme.
-
Increased Lipophilicity: The introduction of an iodine atom will increase the lipophilicity of the molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which could be particularly advantageous for developing drugs targeting the central nervous system.
-
Modulation of Metabolism: The C-I bond is generally more stable than C-H bonds, which can block sites of metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.
-
Steric Effects: The bulky iodine atom can also introduce favorable steric interactions within the binding pocket of a target protein, potentially leading to a more optimal fit and increased potency.
The commercial availability of precursors like 1-(7-Iodo-2H-benzo[b][5][8]oxazin-4(3H)-yl)ethanone suggests that the synthesis of a variety of 7-iodo derivatives is feasible for exploring these hypotheses.[16]
Proposed Synthetic and Experimental Workflows
To unlock the potential of 7-iodo-2H-benzo[b]oxazin-3(4H)-one derivatives, a systematic approach to their synthesis and biological evaluation is necessary.
General Synthetic Scheme
A plausible synthetic route to 7-iodo-2H-benzo[b]oxazin-3(4H)-one derivatives would likely start from 2-amino-4-iodophenol. This starting material can be N-acylated with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring. Subsequent N-alkylation or N-arylation can then be performed to generate a library of derivatives.
Caption: Proposed synthetic pathway to 7-iodo-2H-benzo[b]oxazin-3(4H)-one derivatives.
Experimental Protocols
-
Cell Culture: Plate human cancer cell lines (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 7-iodo derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Bacterial/Fungal Culture: Prepare an overnight culture of the test microorganisms (e.g., S. aureus, E. coli, C. albicans).
-
Compound Dilution: Prepare a serial two-fold dilution of the 7-iodo derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Summary of Representative 2H-benzo[b]oxazin-3(4H)-one Derivatives
The following table summarizes the reported biological activities of some non-iodo derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold. This data provides a benchmark for the future evaluation of 7-iodo analogues.
| Compound Class | Substitution Pattern | Biological Activity | Target/Cell Line | Potency (IC50/MIC) | Reference |
| Triazole Hybrids | 7-(1,2,3-triazolyl) | Anticancer | A549 lung cancer | 7.59 µM | [6][7] |
| Phenyl Derivatives | 4-Phenyl | PI3Kα Inhibition | Enzyme Assay | 0.63 nM | [8] |
| Benzylamino Derivatives | 7-(4-Fluorobenzylamino) | Anticonvulsant | MES test (mice) | ED50 = 31.7 mg/kg | [17] |
| Disubstituted Derivatives | 4,7-disubstituted | Platelet Aggregation Inhibition | Human platelets | 9.20 µM | [13] |
| Triazole Hybrids | Varied | Antimicrobial | S. aureus | Promising leads identified | [10] |
Visualizing the Mechanism: PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism of action for some anticancer 2H-benzo[b]oxazin-3(4H)-one derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical 7-iodo derivative.
Conclusion and Future Perspectives
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While extensive research has been conducted on various derivatives, the 7-iodo substituted analogues represent a largely unexplored chemical space with significant therapeutic potential.
The introduction of an iodine atom at the 7-position is predicted to enhance the biological activity and improve the pharmacokinetic properties of the parent scaffold through mechanisms such as halogen bonding and metabolic blocking. The synthesis and systematic biological evaluation of a library of 7-iodo-2H-benzo[b]oxazin-3(4H)-one derivatives are therefore a logical and promising next step in the exploration of this chemical class. Future research should focus on elucidating the structure-activity relationships of these compounds, identifying their specific molecular targets, and evaluating their efficacy and safety in preclinical models. The insights gained from such studies will be invaluable for the development of the next generation of drugs for the treatment of cancer, infectious diseases, and other debilitating conditions.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(7-Iodo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone|BLD Pharm [bldpharm.com]
- 17. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the Benzoxazinone Scaffold: A Versatile Pharmacophore
An In-depth Technical Guide to the Therapeutic Targets of Benzoxazinone Compounds
Benzoxazinones are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring containing a ketone group.[1][2] This structural motif is found in both naturally occurring and synthetic molecules, exhibiting a vast spectrum of biological activities.[1][3] Natural benzoxazinoids, such as DIBOA and DIMBOA found in plants like wheat and maize, play crucial roles in defense against herbivores and pathogens.[4][5][6][7] This inherent bioactivity has inspired medicinal chemists to explore the benzoxazinone scaffold for therapeutic applications, leading to the development of derivatives with anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.[1][3][8][9][10][11]
The versatility of the benzoxazinone core lies in its two reactive sites, C2 and C4, which are amenable to chemical modification, allowing for the synthesis of diverse libraries of compounds.[1] This guide provides a technical overview of the key therapeutic targets of benzoxazinone derivatives, focusing on the molecular mechanisms of action and the experimental methodologies used for their validation.
Part 1: Oncological Targets of Benzoxazinone Compounds
The development of resistance to conventional chemotherapy has fueled the search for novel anticancer agents.[12] Benzoxazinone derivatives have emerged as a promising class of compounds that exert their antiproliferative effects by interacting with a variety of molecular targets crucial for cancer cell growth and survival.
Targeting DNA Structures and Associated Enzymes
A primary strategy in cancer therapy is to induce DNA damage or interfere with DNA replication in rapidly dividing tumor cells. Benzoxazinones have been shown to target both the structure of DNA itself and the enzymes that maintain its integrity.
The promoter region of the c-Myc oncogene, which is overexpressed in many human cancers, contains a guanine-rich sequence capable of forming a non-canonical DNA structure known as a G-quadruplex (G4).[13] Stabilization of this G4 structure can suppress c-Myc transcription, leading to reduced proliferation of cancer cells.
Certain benzoxazinone derivatives have been identified as potent stabilizers of the c-Myc G-quadruplex.[13] These compounds are thought to bind to the G4 structure, preventing the transcriptional machinery from accessing the promoter region. This interaction leads to a dose-dependent downregulation of c-Myc mRNA expression, inhibiting cancer cell growth and migration.[13]
Experimental Validation Workflow: c-Myc G-quadruplex Stabilization
Caption: Workflow for validating c-Myc G4-stabilizing compounds.
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[14] Because cancer cells have high proliferative rates, they are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy.[14] Benzoxazinone derivatives have been identified as both catalytic inhibitors and poisons of human topoisomerase I and II.[12][14][15]
-
Topoisomerase Poisons: These compounds stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to persistent DNA strand breaks and triggering apoptosis.[14]
-
Catalytic Inhibitors: These agents prevent the catalytic activity of the enzyme, likely by blocking the DNA binding site, without stabilizing the cleavage complex.[14]
Several studies have demonstrated that novel benzoxazinone derivatives can significantly inhibit topoisomerase II and induce DNA damage, leading to cell cycle arrest and apoptosis.[12][15]
Targeting Kinase Signaling Pathways
Signal transduction pathways regulated by protein kinases are often dysregulated in cancer, promoting uncontrolled cell growth and survival.
The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Li and colleagues designed a 1,4-benzoxazinone derivative that acts as a PI3K/mTOR inhibitor, demonstrating a potential therapeutic avenue for targeting this pathway.[4]
Caption: Benzoxazinone inhibition of the PI3K/mTOR pathway.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of cancer is the evasion of programmed cell death (apoptosis). Many effective chemotherapies function by reactivating this process. Benzoxazinone derivatives have been shown to induce apoptosis through various mechanisms.
One study revealed that specific derivatives can cause a significant induction in the expression of the tumor suppressor protein p53 and the executioner caspase-3.[12] This is often coupled with a reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest and apoptosis.[12]
Table 1: Antiproliferative Activity of Selected Benzoxazinone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Proposed Mechanism | Reference |
| Compound 3 | A549 (Lung) | 0.32 | Not specified | [4] |
| Compound 7 | HepG2 (Liver) | < 10 | p53/caspase3 induction | [12] |
| Compound 15 | HepG2 (Liver) | < 10 | p53/caspase3 induction, topoII/cdk1 reduction | [12] |
| BONC-013 | N/A | 0.0006 | Topoisomerase I poison | [14] |
| c18 | Huh-7 (Liver) | 19.05 | DNA damage, apoptosis, autophagy | [15] |
Part 2: Anti-inflammatory and Immunomodulatory Targets
Chronic inflammation is a key driver of various diseases, including arthritis, cardiovascular disease, and cancer. Benzoxazinones have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[9][10][16][17]
Serine Protease Inhibition
Serine proteases, such as human leukocyte elastase and α-chymotrypsin, are enzymes that play a role in inflammation and tissue remodeling. Overactivity of these proteases can lead to tissue damage. Benzoxazinone derivatives have been synthesized and identified as effective inhibitors of α-chymotrypsin, with some compounds showing inhibitory potential in the low micromolar range.[18] The mechanism is believed to involve competitive inhibition, where the benzoxazinone compound binds to the active site of the protease, preventing its interaction with natural substrates.[18]
Hybrids of benzoxazinone with existing nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac have also been synthesized.[9] These hybrid molecules show significant anti-inflammatory and analgesic activity, often with reduced gastrointestinal toxicity compared to the parent NSAID.[9][17]
Part 3: Antimicrobial Targets
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new classes of antimicrobial agents.[2][19] The benzoxazinone scaffold has proven to be a valuable starting point for the development of potent antibacterial and antifungal compounds.[5][8][19][20]
Synthetic derivatives of the natural 1,4-benzoxazin-3-one backbone have shown potent activity against pathogenic fungi like Candida albicans (MIC values as low as 6.25 μg/mL) and bacteria such as Staphylococcus aureus and Escherichia coli (MIC values down to 16 μg/mL).[5]
A particularly promising area is the development of benzoxazinones as antimycobacterial agents.[21] Some derivatives have exhibited high activity against Mycobacterium tuberculosis (Mtb) strains, including resistant ones, with MIC values lower than the frontline drug isoniazid.[21] Computational studies suggest these compounds may target the active site of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in Mtb.[21]
Part 4: Other Notable Therapeutic Targets
The structural versatility of benzoxazinones has allowed for their application in diverse therapeutic and agrochemical areas.
-
Factor Xa Inhibition: A series of benzoxazinone derivatives were designed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[22] These compounds demonstrate a strong antithrombotic effect, highlighting their potential as novel anticoagulants.[22]
-
Protoporphyrinogen IX Oxidase (PPO) Inhibition: In the field of agrochemicals, benzoxazinone-pyrimidinedione hybrids have been developed as highly potent inhibitors of protoporphyrinogen IX oxidase (PPO).[23][24] PPO is a key enzyme in chlorophyll and heme biosynthesis, and its inhibition leads to rapid and effective herbicidal action.[24] Notably, some of these compounds show high selectivity for the plant enzyme over the human counterpart, suggesting a favorable safety profile.[23][24]
-
Mineralocorticoid Receptor Antagonism: Derivatives of benzoxazin-3-one have been investigated as antagonists of the mineralocorticoid receptor, a target for treating hypertension and heart failure.[25]
Part 5: Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing the interaction of benzoxazinone compounds with key targets.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for G-quadruplex Binding
This protocol is adapted from methodologies used to demonstrate the interaction between small molecules and DNA G-quadruplex structures.[13]
Objective: To determine if a benzoxazinone compound can induce or stabilize the formation of a G-quadruplex structure in a specific DNA sequence (e.g., the c-Myc promoter).
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify a single-stranded DNA oligonucleotide corresponding to the G-quadruplex forming region of the target (e.g., c-Myc promoter). Label the 5' end with a fluorescent tag (e.g., FAM).
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl), followed by slow cooling to room temperature.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the pre-formed G-quadruplex DNA (final concentration ~200 nM) with varying concentrations of the benzoxazinone test compound.
-
Incubate the mixture at room temperature for 1 hour to allow for binding equilibrium to be reached.
-
-
Gel Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 12-15%).
-
Perform electrophoresis in a cold buffer (e.g., 0.5x TBE) to prevent denaturation of the DNA structures.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a fluorescent gel imager.
-
The formation of a G-quadruplex is often observed as a faster-migrating band compared to the unfolded single strand. Binding of the benzoxazinone compound will cause a "shift" (retardation) in the mobility of the G-quadruplex band. The intensity of the shifted band relative to the unbound DNA can be used to infer binding affinity.
-
Protocol 2: Topoisomerase I DNA Relaxation Assay
This protocol is based on standard assays used to measure the inhibition of topoisomerase I activity.[14]
Objective: To assess the ability of a benzoxazinone compound to inhibit the catalytic activity of human topoisomerase I.
Methodology:
-
Reaction Setup:
-
In a reaction tube, prepare a mixture containing supercoiled plasmid DNA (e.g., pBR322, ~0.5 µg) in a suitable reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).
-
Add varying concentrations of the benzoxazinone test compound. Include a positive control inhibitor (e.g., camptothecin) and a no-enzyme negative control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a unit of human topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes. The enzyme will relax the supercoiled plasmid into its topoisomers.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a protein denaturant (SDS).
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the supercoiled plasmid will be converted to a series of slower-migrating relaxed topoisomers. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band. The concentration of the compound required to inhibit 50% of the relaxation activity (IC50) can be determined.
-
Conclusion and Future Directions
The benzoxazinone scaffold is a remarkably versatile platform for the development of therapeutic agents targeting a wide array of diseases. The research highlighted in this guide demonstrates that these compounds can interact with diverse and critical biological targets, from DNA secondary structures and essential enzymes in cancer cells to key proteases in inflammatory processes and vital pathways in microbes.
The most significant progress has been made in oncology, where benzoxazinone derivatives have been shown to function as topoisomerase inhibitors and c-Myc expression modulators. However, their potential as anti-inflammatory, antimicrobial, and antithrombotic agents is also compelling and warrants further investigation.
Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as elucidating their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to identify candidates with favorable drug-like properties. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies for some of the most challenging human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. ijfans.org [ijfans.org]
- 11. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | springerprofessional.de [springerprofessional.de]
- 12. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 17. mongoliajol.info [mongoliajol.info]
- 18. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Iodo-2H-benzo[b]oxazin-3(4H)-one: From Discovery to Synthesis
An In-depth Technical Guide to 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: From Discovery to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a molecule of interest within medicinal chemistry and drug discovery. The benzoxazinone core is a privileged scaffold, appearing in numerous biologically active compounds. This guide will delve into the historical context of benzoxazinones, the probable synthetic routes leading to the discovery and preparation of the 7-iodo derivative, detailed experimental protocols, and the potential applications that make this compound a significant subject for contemporary research.
Introduction: The Significance of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a vital heterocyclic system in the field of medicinal chemistry.[3] Benzoxazinone derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The fusion of a benzene ring with a 1,4-oxazin-3-one moiety creates a rigid structure with specific electronic and steric properties that allow for favorable interactions with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.
Halogenation of the benzene ring, in particular, is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The introduction of an iodine atom at the 7-position of the benzoxazinone core, creating 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, presents a unique building block for the synthesis of novel therapeutic agents. The iodine atom can act as a bulky substituent, a lipophilic group, and a handle for further chemical modifications through cross-coupling reactions.
Historical Context and Discovery
While the specific discovery of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is not prominently documented in seminal publications, its existence is confirmed by its Chemical Abstracts Service (CAS) number 874840-87-6 and its availability from various chemical suppliers. The discovery of this particular derivative is likely an extension of the broader exploration of the benzoxazinone scaffold, which has been a subject of chemical synthesis for over a century.
The foundational synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one ring system is typically achieved through the cyclization of a 2-aminophenol derivative with a two-carbon electrophile, most commonly chloroacetyl chloride.[3] This straightforward and efficient method has been the cornerstone for the preparation of a vast library of benzoxazinone analogs.
The synthesis of 7-substituted benzoxazinones often begins with a correspondingly substituted 2-aminophenol. For instance, the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones has been reported starting from 2-amino-5-nitrophenol.[4] This suggests that the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one likely originates from a 2-aminophenol bearing an iodine atom at the 5-position (2-amino-5-iodophenol).
Synthetic Methodologies
The synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one can be approached through several logical synthetic routes. The most probable and widely applicable method involves the cyclization of a pre-functionalized precursor. An alternative, though potentially less selective, approach is the direct iodination of the parent benzoxazinone.
Synthesis from 2-Amino-5-iodophenol
This is the most likely and direct route for the preparation of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one. The reaction proceeds in two conceptual steps: acylation of the amino group followed by intramolecular cyclization.
Experimental Protocol:
-
Acylation: 2-Amino-5-iodophenol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.
-
Chloroacetyl chloride is added dropwise to the cooled reaction mixture (0 °C). The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide can be isolated or, more commonly, the cyclization is induced in situ or in a subsequent step. The addition of a stronger base, such as potassium carbonate or sodium hydride, facilitates the intramolecular Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the oxazinone ring.
-
Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Diagram of the Synthetic Workflow:
Caption: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one from 2-amino-5-iodophenol.
Electrophilic Iodination of 2H-benzo[b][1][2]oxazin-3(4H)-one
Direct iodination of the parent benzoxazinone is another potential synthetic route. The electron-donating nature of the nitrogen and oxygen atoms activates the benzene ring towards electrophilic substitution. The directing effects of these heteroatoms would favor substitution at the 6 and 8 positions, however, substitution at the 7-position can also occur, though potentially with lower selectivity.
Experimental Protocol:
-
2H-benzo[b][1][2]oxazin-3(4H)-one is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
An iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., nitric acid or periodic acid), is added to the solution.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction mixture is then worked up to remove the excess reagents and the product is isolated and purified. This method may lead to a mixture of regioisomers, requiring careful purification to isolate the desired 7-iodo product.
Diagram of the Electrophilic Iodination Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
Spectroscopic Profile of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
Spectroscopic Profile of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a halogenated heterocyclic compound belonging to the benzoxazinone class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. A thorough understanding of the spectroscopic characteristics of this molecule is fundamental for its identification, characterization, and quality control in research and development settings. This guide provides a comprehensive overview of the predicted and expected spectroscopic data for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, based on established principles of spectroscopy and comparative analysis with structurally related analogs. While direct experimental spectra for this specific molecule are not widely published, this document serves as a robust reference for its anticipated spectral properties.
Molecular Structure and Key Features
7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one possesses a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring, with an iodo substituent at the 7-position and a carbonyl group at the 3-position. The key structural features influencing its spectroscopic properties include the aromatic ring, the lactam functionality (amide within a ring), the ether linkage, and the heavy iodine atom.
Methodological & Application
Synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one: A Detailed Protocol from 2-Aminophenol
Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Detailed Protocol from 2-Aminophenol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a valuable heterocyclic scaffold in drug discovery. The synthesis commences with the acylation of commercially available 2-aminophenol using chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to yield the core benzoxazinone ring system. The subsequent regioselective iodination at the C7 position affords the final product. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth mechanistic insights, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.
Introduction: The Significance of Benzoxazinones
The 1,4-benzoxazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Halogenated derivatives, particularly iodinated analogues, are of special interest as they can serve as key intermediates for further functionalization via cross-coupling reactions or can enhance biological activity through halogen bonding. The target molecule, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, is a versatile building block for the synthesis of more complex pharmaceutical agents.[4] This document outlines a reliable and mechanistically grounded pathway to this compound starting from 2-aminophenol.[5]
Overall Synthetic Strategy
The synthesis is executed in two primary stages, beginning with the formation of the benzoxazinone core, followed by electrophilic iodination.
-
Step 1: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one. This step involves the reaction of 2-aminophenol with chloroacetyl chloride to form an N-acylated intermediate, which undergoes a subsequent intramolecular Williamson ether synthesis to yield the bicyclic benzoxazinone ring.
-
Step 2: Regioselective Iodination. The benzoxazinone intermediate is then subjected to electrophilic aromatic substitution using an iodinating agent to introduce an iodine atom specifically at the C7 position of the aromatic ring.
Caption: Overall two-step synthetic route.
Part I: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one
This initial stage constructs the core heterocyclic system. The reaction proceeds via two sequential mechanistic steps: N-acylation and O-alkylation (cyclization).
The synthesis begins with the nucleophilic attack of the more reactive amino group of 2-aminophenol on the electrophilic carbonyl carbon of chloroacetyl chloride.[6] The phenolic hydroxyl group is less nucleophilic under neutral or slightly basic conditions, ensuring selective N-acylation. The resulting intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide, possesses both a nucleophile (the phenoxide, formed in the presence of a base) and an electrophilic center (the carbon bearing the chlorine atom). Subsequent heating in the presence of a base, such as potassium carbonate, facilitates an intramolecular SN2 reaction. The phenoxide displaces the chloride ion, leading to ring closure and the formation of the stable six-membered oxazine ring.[7]
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminophenol (5.45 g, 50 mmol) and sodium bicarbonate (8.4 g, 100 mmol).
-
Add 100 mL of a 1:1 mixture of dichloromethane and water. Cool the vigorously stirred suspension to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (4.4 mL, 55 mmol) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
-
Work-up and Isolation of Intermediate (Optional, can proceed directly):
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers, wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-hydroxyphenyl)-2-chloroacetamide, which can be used directly in the next step.
-
-
Cyclization:
-
Transfer the crude intermediate to a 250 mL round-bottom flask. Add acetone (100 mL) and anhydrous potassium carbonate (10.4 g, 75 mmol).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the consumption of the intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure. The resulting solid is crude 2H-benzo[b][1][2]oxazin-3(4H)-one.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain the pure product as a crystalline solid.
-
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| 2-Aminophenol | 109.13 | 5.45 g | 50 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 4.4 mL (6.21 g) | 55 | 1.1 |
| Sodium Bicarbonate | 84.01 | 8.4 g | 100 | 2.0 |
| Potassium Carbonate | 138.21 | 10.4 g | 75 | 1.5 |
| Product | 2H-benzo[b][1][2]oxazin-3(4H)-one | Expected Yield: 70-85% |
Part II: Regioselective Iodination
The second stage of the synthesis is the introduction of an iodine atom onto the electron-rich aromatic ring of the benzoxazinone.
Electrophilic aromatic substitution on the 2H-benzo[b][1][2]oxazin-3(4H)-one ring is governed by the directing effects of the two heteroatoms.
-
Ether Oxygen (at position 1): This is a strongly activating, ortho-, para- directing group.
-
Amide Nitrogen (at position 4): The lone pair on the nitrogen is also activating and ortho-, para- directing. However, this effect is attenuated by the adjacent electron-withdrawing carbonyl group.
The positions ortho to the ether oxygen are C8 and C2 (part of the heterocyclic ring). The position para is C7. The positions ortho to the amide nitrogen are C5. The position para is not available. The C7 position is para to the strongly activating ether oxygen and meta to the amide nitrogen. This confluence of electronic effects strongly favors electrophilic attack at C7, leading to high regioselectivity.[8] N-Iodosuccinimide (NIS) is an effective and easy-to-handle electrophilic iodine source for activated aromatic systems.[9]
Materials:
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed, pour the reaction mixture into 100 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NIS.
-
Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70).
-
Alternatively, recrystallization from a suitable solvent like ethanol may yield the pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| 2H-benzo[b][1][2]oxazin-3(4H)-one | 149.15 | 3.0 g | 20 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 4.7 g | 21 | 1.05 |
| Product | 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one | Expected Yield: 75-90% |
Experimental Workflow and Troubleshooting
Caption: Step-by-step laboratory workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete acylation; Hydrolysis of chloroacetyl chloride; Incomplete cyclization. | Ensure slow, dropwise addition of chloroacetyl chloride at low temperature. Use anhydrous acetone and K₂CO₃ for cyclization. Extend reflux time if necessary. |
| Formation of dark impurities | Oxidation of 2-aminophenol or the benzoxazinone product.[10] | Perform reactions under an inert atmosphere (N₂ or Ar). Store final products protected from light and air. |
| Low regioselectivity in iodination | Reaction temperature too high; Over-iodination. | Maintain reaction at room temperature. Use only a slight excess (1.05 eq.) of NIS. Monitor carefully by TLC to avoid formation of di-iodo species. |
| Difficulty in purification | Co-elution of product and succinimide byproduct. | Ensure complete quenching and washing during work-up to remove most of the water-soluble succinimide before chromatography. |
References
- 1. jddtonline.info [jddtonline.info]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazinone synthesis [organic-chemistry.org]
- 5. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one: A Detailed Protocol for Researchers
Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Detailed Protocol for Researchers
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anticonvulsant, and anti-inflammatory activities. The introduction of a halogen atom, such as iodine, onto this scaffold can significantly modulate its physicochemical properties and biological activity, making it a key target for medicinal chemistry and drug development programs. This application note provides a detailed, two-step protocol for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a valuable building block for the synthesis of novel pharmaceutical agents.
The synthetic strategy involves an initial cyclization to form the core benzoxazinone ring system, followed by a regioselective electrophilic iodination. This guide is intended for researchers and scientists in organic and medicinal chemistry, providing not only a step-by-step procedure but also the underlying chemical principles and rationale for the chosen methodology.
Synthetic Strategy Overview
The synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is approached in two main stages, as depicted in the workflow below. The initial step involves the construction of the 2H-benzo[b][1][2]oxazin-3(4H)-one core via the reaction of 2-aminophenol with chloroacetyl chloride. The second stage is the selective introduction of an iodine atom at the C7 position of the benzoxazinone ring through an electrophilic aromatic substitution reaction.
Figure 1: Overall synthetic workflow for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Experimental Protocols
Part 1: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one
This procedure is adapted from a known method for the synthesis of the benzoxazinone core.[2]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminophenol | C₆H₇NO | 109.13 | 5.0 g | 45.8 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 4.1 mL | 50.4 |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 7.7 g | 91.6 |
| Tetrahydrofuran (THF), dry | C₄H₈O | 72.11 | 150 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine solution | - | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (5.0 g, 45.8 mmol) and dry tetrahydrofuran (100 mL).
-
Add sodium bicarbonate (7.7 g, 91.6 mmol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (4.1 mL, 50.4 mmol) in dry THF (50 mL) to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.
Part 2: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
The following is a general protocol for the electrophilic iodination of an activated aromatic ring, which should be optimized for this specific substrate. The regioselectivity of this reaction is a critical consideration.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2H-benzo[b][1][2]oxazin-3(4H)-one | C₈H₇NO₂ | 149.15 | 1.0 g | 6.7 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.5 g | 6.7 |
| Acetonitrile (or DMF) | CH₃CN | 41.05 | 50 mL | - |
| Trifluoroacetic acid (optional catalyst) | C₂HF₃O₂ | 114.02 | Catalytic amount | - |
| Sodium thiosulfate solution (10%) | Na₂S₂O₃ | 158.11 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine solution | - | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve 2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 g, 6.7 mmol) in acetonitrile (50 mL).
-
Add N-Iodosuccinimide (1.5 g, 6.7 mmol) to the solution. A catalytic amount of trifluoroacetic acid can be added to promote the reaction if necessary.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. The formation of a new, less polar spot should be observed.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to neutralize any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of iodinated isomers. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 7-iodo isomer. Characterization by ¹H NMR and ¹³C NMR is crucial to confirm the regiochemistry of the iodination.
Mechanism and Rationale
Step 1: Benzoxazinone Formation
The formation of the 2H-benzo[b][1][2]oxazin-3(4H)-one ring proceeds through a two-step sequence. Initially, the amino group of 2-aminophenol acts as a nucleophile and attacks one of the carbonyl carbons of chloroacetyl chloride in an acylation reaction. The more nucleophilic amino group reacts preferentially over the phenolic hydroxyl group. This is followed by an intramolecular Williamson ether synthesis, where the phenoxide, formed under basic conditions (provided by NaHCO₃), displaces the chloride ion from the newly introduced acyl chain to form the six-membered heterocyclic ring.
Step 2: Electrophilic Iodination
The second step is an electrophilic aromatic substitution. The benzoxazinone ring is an activated aromatic system due to the electron-donating effects of the ether oxygen and the amide nitrogen. These groups direct incoming electrophiles to the ortho and para positions. The 7-position is para to the strongly activating ether oxygen, making it a likely site for substitution. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine species (I⁺). The reaction is often catalyzed by a strong acid, which can protonate NIS to further enhance its electrophilicity.
Figure 2: Simplified mechanism of electrophilic iodination.
Regioselectivity Considerations:
The primary challenge in the iodination step is achieving high regioselectivity for the 7-position. The activating groups (-O- and -NHCO-) can also direct iodination to other positions (e.g., C5). The precise ratio of isomers will depend on the specific reaction conditions (solvent, temperature, catalyst). Therefore, careful chromatographic purification and thorough analytical characterization (NMR, MS) are essential to isolate and confirm the structure of the desired 7-iodo product. Alternative iodinating reagents and conditions, such as iodine monochloride or iodine in the presence of an oxidizing agent, could also be explored to optimize the yield of the desired isomer.[1][3]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
-
N-Iodosuccinimide is a strong oxidizing agent and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one. By following the detailed two-step protocol, researchers can reliably produce this valuable intermediate for further derivatization and exploration in drug discovery and materials science. The key to a successful synthesis lies in the careful control of reaction conditions and meticulous purification of the final product to ensure the desired regiochemistry.
The Strategic Utility of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Benzoxazinone Scaffold and the Strategic Advantage of the 7-Iodo Substituent
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is recognized in medicinal chemistry as a privileged scaffold. This heterocyclic system is a key structural component in a multitude of compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4] Its structural rigidity and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents.
This guide focuses on a specific, strategically functionalized derivative: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one . The introduction of an iodine atom at the 7-position is not a trivial modification. In the context of drug discovery, an aryl iodide is a versatile and powerful chemical handle. It opens up a vast chemical space for molecular elaboration through modern synthetic methodologies, enabling the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies. Furthermore, the heavy nature of the iodine atom provides unique biophysical handles for advanced analytical techniques.
These application notes will provide the conceptual framework and detailed experimental protocols for leveraging 7-Iodo-2H-benzo[b]oxazin-3(4H)-one as a cornerstone for a targeted drug discovery program. We will explore its use as a platform for library synthesis via palladium-catalyzed cross-coupling reactions and provide downstream protocols for the biological evaluation of the resulting analogs.
Application I: A Versatile Scaffold for Library Synthesis via Cross-Coupling Reactions
The C-I bond at the 7-position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5][6] These reactions are mainstays of medicinal chemistry due to their reliability, mild conditions, and broad functional group tolerance.[7][8] By starting with the common 7-iodo core, researchers can rapidly synthesize a diverse library of analogs, modifying the scaffold with a wide range of chemical moieties to probe the SAR of the benzoxazinone core against a biological target of interest.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for coupling an aryl or heteroaryl boronic acid to the 7-position of the benzoxazinone scaffold. This is a foundational reaction for introducing biaryl motifs, which are common in kinase inhibitors and other targeted therapies.[9]
Objective: To synthesize 7-Aryl-2H-benzo[b]oxazin-3(4H)-one derivatives.
Materials:
-
7-Iodo-2H-benzo[b]oxazin-3(4H)-one (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[5]
-
Base (e.g., Sodium Carbonate (Na₂CO₃), 2.0 mmol, 2.0 equiv)
-
Solvent System: Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, the selected arylboronic acid, and the base (Na₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Using a syringe, add the degassed solvent system (Dioxane/Water).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation
This protocol details the introduction of an alkyne moiety at the 7-position. The resulting ethynyl linkage is a rigid, linear spacer that can be used to probe deeper pockets in a protein active site or serve as a handle for further "click chemistry" modifications.[6][10]
Objective: To synthesize 7-Alkynyl-2H-benzo[b]oxazin-3(4H)-one derivatives.
Materials:
-
7-Iodo-2H-benzo[b]oxazin-3(4H)-one (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 mmol, 3.0 equiv)
-
Solvent: Degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed solvent (THF or DMF) via syringe, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the pure 7-alkynyl derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Library synthesis from the 7-iodo scaffold.
Application II: Biological Screening of Novel Benzoxazinone Analogs
Once a library of analogs has been synthesized, the next critical step is to evaluate their biological activity. Given that benzoxazinone derivatives are frequently identified as kinase inhibitors, a primary screen against a relevant kinase is a logical starting point.[1] This is often followed by assessing the compound's effect on cell viability, particularly if the target is implicated in cancer.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[11]
Objective: To determine the IC₅₀ value of synthesized analogs against a target kinase.
Materials:
-
Target Kinase and its specific peptide substrate
-
ATP
-
Synthesized compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of a solution containing the target kinase in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in assay buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at 30 °C for 60 minutes (or an optimized time).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Control-1 | Kinase X | 15 |
| Analog-7A | Kinase X | 250 |
| Analog-7B | Kinase X | 8 |
| Analog-7C | Kinase X | >10,000 |
Experimental Protocol 4: Cell Viability Assay (MTS-Based)
This protocol measures the metabolic activity of a cell population as an indicator of cell viability after treatment with the synthesized compounds. It is a colorimetric assay used to assess cytotoxicity.[2][4]
Objective: To determine the half-maximal effective concentration (EC₅₀) of synthesized analogs on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized compounds (dissolved in 100% DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Sterile 96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "cells + medium only" (negative control) and "medium only" (background control).
-
Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
-
MTS Addition and Incubation:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37 °C, 5% CO₂, until a distinct color change is observed in the control wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate cell viability as a percentage of the negative control (untreated cells).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Caption: A typical workflow for biological screening.
Application III: Advanced Uses of the 7-Iodo-Benzoxazinone Scaffold
Beyond its role as a synthetic handle, the iodine atom itself provides distinct advantages for deeper pharmacological and structural studies.
-
X-ray Crystallography: The high electron density of the iodine atom makes it a powerful "heavy atom" for solving the phase problem in X-ray crystallography.[12] If a synthesized analog shows high potency, co-crystallizing it with the target protein can be challenging. The presence of the iodine atom can significantly aid in determining the three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and guiding further rational drug design.[13]
-
Radiolabeling for PET Imaging: Aryl iodides are valuable precursors for the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging.[14] The 7-iodo scaffold could be used in two primary ways:
-
Direct Radioiodination: Using a positron-emitting isotope of iodine, such as ¹²⁴I (t½ = 4.2 days), to directly label the compound for PET studies to investigate its in vivo pharmacokinetics and target engagement.[15]
-
Precursor for Radiofluorination: The C-I bond can be a site for nucleophilic substitution to introduce Fluorine-18 ([¹⁸F], t½ ≈ 110 min), the most commonly used PET isotope. This allows for the non-invasive imaging of a drug candidate's distribution in living subjects, which is a critical step in preclinical and clinical development.[16]
-
Conclusion
7-Iodo-2H-benzo[b]oxazin-3(4H)-one is more than just another chemical building block; it is a strategic platform for accelerating drug discovery programs. Its utility stems from the versatile reactivity of the C-I bond, which permits rapid and diverse analog synthesis through robust cross-coupling methodologies. The resulting libraries can be efficiently screened through established biochemical and cell-based assays to identify potent lead compounds. Furthermore, the iodine atom itself offers advanced applications in structural biology and molecular imaging. By leveraging the protocols and strategies outlined in this guide, researchers can fully exploit the potential of this scaffold to develop novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. people.bu.edu [people.bu.edu]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the continuous development of versatile molecular scaffolds and efficient synthetic methodologies. Among the privileged structures in drug discovery, the 2H-benzo[b][1]oxazin-3(4H)-one core has garnered significant attention due to its presence in a wide array of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key intermediate, 7-Iodo-2H-benzo[b]oxazin-3(4H)-one , as a versatile building block for the synthesis of innovative drug candidates. We will delve into its pivotal role in generating diverse libraries of compounds for screening, with a particular focus on its application in neurology and oncology.
The Benzoxazinone Scaffold: A Platform for Therapeutic Innovation
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a heterocyclic motif that has been identified in compounds exhibiting a broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties.[2] The versatility of this scaffold lies in its rigid structure and the amenability of its aromatic ring to substitution, allowing for the fine-tuning of physicochemical properties and biological activity.
Modification at the 7-position of the benzoxazinone ring has proven to be a particularly fruitful strategy for modulating the pharmacological profile of these molecules. This position is solvent-exposed in many putative binding sites and allows for the introduction of a variety of functional groups that can engage in specific interactions with biological targets.
7-Iodo-2H-benzo[b]oxazin-3(4H)-one: A Gateway to Chemical Diversity
The introduction of an iodine atom at the 7-position of the 2H-benzo[b]oxazin-3(4H)-one core creates a powerful synthetic handle for a range of palladium-catalyzed cross-coupling reactions. This strategic placement of iodine allows for the late-stage introduction of diverse chemical moieties, making it an ideal substrate for the generation of compound libraries for high-throughput screening. The most pertinent of these transformations in the context of medicinal chemistry are the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Application Spotlight I: Anticonvulsant Agents through 7-Amino Functionalization
Research has demonstrated that the introduction of an amino group at the 7-position of the benzoxazinone scaffold can lead to potent anticonvulsant activity.[1] While direct synthesis of 7-amino-2H-benzo[b]oxazin-3(4H)-one from 7-iodo-2H-benzo[b]oxazin-3(4H)-one via Buchwald-Hartwig amination is a theoretically sound and highly anticipated route, published protocols for this specific transformation are not yet widely available. However, the synthesis of the crucial 7-amino precursor has been achieved through the reduction of a nitro group, providing a valuable intermediate for further derivatization.[1]
Protocol 1: Synthesis of 7-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one (Intermediate)
This protocol outlines the synthesis of the key 7-amino intermediate, starting from 2-amino-5-nitrophenol. This intermediate is the direct precursor to a range of 7-substituted derivatives with demonstrated anticonvulsant properties.
Step 1: Synthesis of 7-Nitro-2H-benzo[b][1]oxazin-3(4H)-one
-
To a solution of 2-amino-5-nitrophenol in an appropriate aprotic solvent (e.g., dichloromethane or THF), add a suitable base (e.g., triethylamine or potassium carbonate).
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-nitro-2H-benzo[b][1]oxazin-3(4H)-one.
Step 2: Reduction to 7-Amino-2H-benzo[b][1]oxazin-3(4H)-one
-
Dissolve the 7-nitro-2H-benzo[b][1]oxazin-3(4H)-one in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C).
-
If using SnCl₂, heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product to obtain 7-amino-2H-benzo[b][1]oxazin-3(4H)-one.
Protocol 2: Synthesis of 7-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-ones
This protocol describes the derivatization of the 7-amino intermediate to generate compounds with potential anticonvulsant activity.[1]
-
Dissolve 7-amino-2H-benzo[b][1]oxazin-3(4H)-one in a suitable solvent.
-
Add the desired benzaldehyde derivative and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product.
-
Purify the crude product by column chromatography.
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
| 7-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-one | 45.6 | >300 | >6.6 |
| 7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 | 228.9 | 7.2 |
| 7-(4-Chlorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 52.3 | >300 | >5.7 |
| 7-(4-Methylbenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 68.5 | >300 | >4.4 |
| Carbamazepine (Reference) | 8.8 | 41.3 | 4.7 |
| Phenytoin (Reference) | 9.5 | 67.5 | 7.1 |
| Data adapted from Piao et al., Eur J Med Chem, 2008.[1] |
Application Spotlight II: Anticancer Agents through 7-Aryl and 7-Alkynyl Diversification
The 7-position of the benzoxazinone core has also been identified as a key site for modification in the development of anticancer agents.[3] The introduction of aryl and alkynyl groups at this position can lead to compounds with significant cytotoxic activity against various cancer cell lines. 7-Iodo-2H-benzo[b]oxazin-3(4H)-one is the ideal starting material for accessing these derivatives via Suzuki and Sonogashira cross-coupling reactions.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 7-iodo-2H-benzo[b]oxazin-3(4H)-one with various boronic acids to introduce aryl or heteroaryl moieties.
-
To a reaction vessel, add 7-iodo-2H-benzo[b]oxazin-3(4H)-one, the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the 7-aryl-2H-benzo[b]oxazin-3(4H)-one derivative.
Protocol 4: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of 7-iodo-2H-benzo[b]oxazin-3(4H)-one with terminal alkynes.
-
To a reaction vessel, add 7-iodo-2H-benzo[b]oxazin-3(4H)-one, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.2-1.5 equivalents) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 7-alkynyl-2H-benzo[b]oxazin-3(4H)-one derivative.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key synthetic transformations and the central role of 7-iodo-2H-benzo[b]oxazin-3(4H)-one in generating a diverse range of medicinally relevant compounds.
Caption: Synthetic utility of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
References
- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Analysis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Application Note: 1H and 13C NMR Analysis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction
7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, a benzoxazinone core, is a key pharmacophore in a variety of biologically active molecules, including potential anticonvulsant and platelet aggregation inhibitors.[2][3][4] The introduction of an iodine atom at the 7-position offers a site for further synthetic modification, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[5]
Accurate structural elucidation is paramount in drug discovery to establish definitive structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one, outlining optimized protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies and insights presented herein are designed to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible NMR data for this and structurally related compounds.
Principle of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption, or resonance, is highly sensitive to the local electronic environment of the nucleus. The resulting NMR spectrum provides a wealth of information, including:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which indicates the chemical environment of the nucleus.
-
Integration: The area under a signal, which is proportional to the number of nuclei giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines due to the influence of neighboring nuclei (spin-spin coupling).
-
Coupling Constant (J): The distance between the lines in a split signal, which provides information about the connectivity and stereochemistry of the molecule.
By analyzing these parameters, the precise structure of a molecule can be determined. A thorough understanding of these principles is crucial for accurate spectral interpretation.[6][7]
Experimental Protocols
I. Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample.[8][9] Adherence to the following protocol is critical for obtaining high-resolution spectra.
Materials:
-
7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)[10]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) of high isotopic purity (≥99.8%)[1][11]
-
Internal standard: Tetramethylsilane (TMS)[12][13][14][15][16]
-
Pasteur pipette
-
Small vial
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble.[18] CDCl₃ is a common choice for many organic compounds due to its excellent dissolving power and ease of removal.[18] DMSO-d₆ is a suitable alternative for less soluble compounds. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[17][19]
-
Sample Dissolution: Accurately weigh the desired amount of 7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one into a small, clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03-0.05% TMS to the vial.[9]
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential.[9]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any particulate matter.
-
Sample Height: Ensure the sample height in the NMR tube is between 4 and 5 cm to optimize shimming and spectral quality.[8][9][17]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse (zg) | For routine 1D proton spectra. |
| Spectral Width | -2 to 12 ppm | To encompass all expected proton signals. |
| Number of Scans | 8-16 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of protons between pulses. |
| Acquisition Time | 2-4 seconds | Determines the digital resolution of the spectrum. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled (zgpg30) | To simplify the spectrum by removing C-H coupling. |
| Spectral Width | 0 to 220 ppm | To cover the full range of carbon chemical shifts. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2 seconds | Allows for relaxation of carbon nuclei. |
| Acquisition Time | 1-2 seconds | Determines the digital resolution of the spectrum. |
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.[12][13][16]
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Spectral Analysis and Interpretation
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the structure of 7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one is shown below with the standard atom numbering scheme.
Caption: Molecular structure of 7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one is expected to exhibit signals corresponding to the aromatic protons, the methylene protons of the oxazinone ring, and the amine proton.
-
Aromatic Protons (H-5, H-6, H-8): These protons will appear in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.[20][21] The substitution pattern will lead to a specific splitting pattern.
-
H-5: This proton is ortho to the iodine atom and is expected to be a doublet.
-
H-6: This proton is ortho to both H-5 and H-8 and will likely appear as a doublet of doublets.
-
H-8: This proton is meta to the iodine and is expected to be a doublet.
-
-
Methylene Protons (H-2): The two protons on C-2 are diastereotopic and will appear as a singlet at approximately δ 4.6-5.3 ppm.[22]
-
Amine Proton (N-H): The N-H proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. It is often observed in the range of δ 8.0-10.0 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C-3): The carbonyl carbon of the lactam ring is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 160-180 ppm.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will resonate in the aromatic region, generally between δ 110 and 150 ppm.[21] The carbon attached to the iodine atom (C-7) will have a characteristic chemical shift due to the heavy atom effect.
-
Methylene Carbon (C-2): The methylene carbon will appear in the aliphatic region, typically around δ 65-75 ppm.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one. These are estimated values and may vary slightly depending on the experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C2 | ~4.7 | s | ~67 |
| C3 | - | - | ~165 |
| N4-H | ~9.0 | br s | - |
| C4a | - | - | ~145 |
| C5 | ~7.5 | d | ~129 |
| C6 | ~6.9 | dd | ~118 |
| C7 | - | - | ~88 |
| C8 | ~7.6 | d | ~125 |
| C8a | - | - | ~120 |
s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor resolution/broad peaks | Poor shimming, sample inhomogeneity, paramagnetic impurities. | Re-shim the magnet. Ensure the sample is fully dissolved and free of solids. Filter the sample if necessary. |
| Low signal-to-noise ratio | Insufficient sample concentration, insufficient number of scans. | Increase the sample concentration or the number of scans. |
| Presence of water peak | Moisture in the solvent or on the glassware. | Use dry solvents and glassware. Store deuterated solvents properly to avoid moisture absorption.[1] |
| Incorrect chemical shifts | Incorrect referencing. | Ensure the TMS signal is accurately set to 0.00 ppm. |
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of 7-Iodo-2H-benzo[b][1]oxazin-3(4H)-one. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra essential for the unambiguous structural confirmation of this important synthetic intermediate. The provided spectral interpretation guidelines will aid in the accurate assignment of proton and carbon signals, facilitating further research and development in the field of medicinal chemistry.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. organomation.com [organomation.com]
- 10. scribd.com [scribd.com]
- 11. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 12. scribd.com [scribd.com]
- 13. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 14. savemyexams.com [savemyexams.com]
- 15. fiveable.me [fiveable.me]
- 16. acs.org [acs.org]
- 17. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 18. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. homepages.bluffton.edu [homepages.bluffton.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Characterization of Benzoxazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the characterization of benzoxazinone derivatives using liquid chromatography coupled with mass spectrometry (LC-MS). Benzoxazinones, a class of allelochemicals prevalent in commercially important plants like wheat, rye, and maize, exhibit significant biological activity.[1][2] Their inherent chemical instability, particularly among the hydroxamic acid derivatives, necessitates robust and sensitive analytical techniques for accurate identification and quantification.[3][4] This document outlines the causal relationships behind experimental choices, from sample stabilization and extraction to ionization and fragmentation analysis, ensuring a self-validating and reproducible methodology.
Scientific Rationale: Why Mass Spectrometry?
The structural analysis of benzoxazinones is critical for understanding their biological function, metabolism, and potential pharmacological applications. Mass spectrometry, particularly when coupled with liquid chromatography, has become the definitive tool for this purpose due to several key advantages:
-
High Sensitivity: MS can detect and quantify benzoxazinones at very low concentrations (ng/µL to pg/µL levels), which is crucial when analyzing trace amounts in complex biological matrices.[5]
-
High Specificity: Tandem mass spectrometry (MS/MS) provides exceptional specificity. By monitoring unique precursor-to-product ion transitions, it allows for the confident identification and quantification of target analytes, even in the presence of co-eluting contaminants.[4]
-
Structural Elucidation: High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This enables the determination of elemental compositions for precursor and fragment ions, which is indispensable for identifying unknown derivatives and metabolites.[3][6]
-
Compatibility with Complex Matrices: The coupling of LC with MS allows for the separation of analytes from complex sample matrices (e.g., plant extracts) prior to detection, minimizing ion suppression and matrix effects.[7]
The general workflow for analyzing these compounds is a multi-step process designed to ensure sample integrity, separation, and accurate detection.
Caption: General LC-MS/MS workflow for benzoxazinone analysis.
Core Methodologies: The Causality Behind Experimental Choices
Sample Preparation: Stabilization is Key
The primary challenge in benzoxazinone analysis is the chemical instability of key derivatives. Hydroxamic acids like DIBOA and DIMBOA are particularly labile and can degrade during extraction and analysis.[3][4] Therefore, the sample preparation protocol is designed to mitigate this degradation.
-
Extraction: Pressurized Liquid Extraction (PLE) using an acidified solvent (e.g., methanol with 1% acetic acid) is highly effective.[8] The elevated temperature and pressure enhance extraction efficiency, while the acidified medium is critical for stabilizing the analytes.[8][9]
-
Cleanup: Following extraction, a cleanup step using Solid-Phase Extraction (SPE) with a C18 sorbent is employed.[7][9] This removes polar interferences (eluted with acidified water) while retaining the benzoxazinones, which are subsequently eluted with a methanol/water mixture. This step is vital for reducing matrix effects and prolonging the life of the analytical column.[10]
Liquid Chromatography: Achieving Separation
Effective chromatographic separation is essential for resolving structural isomers and separating analytes from matrix components.
-
Column Chemistry: A reversed-phase C18 or a more advanced C12 column is typically used.[4][10] These columns provide excellent retention and separation for the moderately polar benzoxazinone derivatives.
-
Mobile Phase: The mobile phase usually consists of a gradient of acidified water (e.g., with 0.05-0.1% acetic or formic acid) and an organic solvent like methanol or acetonitrile.[10][11] The acid serves two purposes: it ensures the analytes remain in a consistent protonation state for stable retention and promotes efficient ionization in the MS source. A gradient elution (moving from a higher to lower aqueous content) is necessary to elute compounds with a range of polarities within a reasonable time while maintaining good peak shape.[10]
Ionization and Mass Analysis: Generating and Detecting Ions
Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that imparts minimal energy to the analyte, ensuring the molecular ion is preserved for detection and subsequent fragmentation.[12][13]
-
Ionization Polarity: Benzoxazinones can be analyzed in both positive and negative ion modes.
-
Negative Ion Mode ([M-H]⁻): This is often preferred and provides high sensitivity for many derivatives, particularly those with acidic hydroxyl groups.[3]
-
Positive Ion Mode ([M+H]⁺): This mode is also effective and can be useful for confirmation. It is also where adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are commonly observed.[14][15] The presence of these adducts can aid in identifying the molecular ion.
-
-
Tandem Mass Spectrometry (MS/MS): This is the cornerstone of structural characterization.[16] A precursor ion (e.g., the [M-H]⁻ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The complete precursor-product ion fragmentation pathways provide a structural fingerprint for each compound.[5]
Fragmentation Behavior of Benzoxazinone Derivatives
The fragmentation patterns observed in MS/MS are predictable and depend on the core structure (hydroxamic acid, lactam, or benzoxazolinone) and the nature of the substituents.[3][6]
-
Hydroxamic Acids (e.g., DIMBOA, DIBOA): These compounds are the most unstable and fragment readily.[3] Common fragmentation pathways involve losses from the heterocyclic ring. For example, DIMBOA ([M-H]⁻ at m/z 210) shows a characteristic fragment at m/z 149, corresponding to the loss of the C2 substituent and subsequent cleavage of a methyl radical from the methoxy group.[3][17]
-
Lactams (e.g., HMBOA, HBOA): These are generally more stable than the hydroxamic acids but still produce informative fragments.
-
Benzoxazolinones (e.g., MBOA, BOA): These derivatives are highly stable and show very limited fragmentation, even under harsh conditions.[3] This stability itself is a diagnostic feature.
-
Glucosylated Derivatives (e.g., DIMBOA-Glc): These compounds first show a characteristic loss of the glucose moiety (162 Da) before the aglycone core undergoes further fragmentation.[2][17]
Caption: Simplified fragmentation pathway for DIMBOA in negative ESI mode.
Table 1: Common Adducts and Ions in Benzoxazinone Analysis
| Ion Type | Mass Difference | Polarity | Common Source |
| Protonated Molecule | +1.0078 Da | Positive | [M+H]⁺ |
| Deprotonated Molecule | -1.0078 Da | Negative | [M-H]⁻ |
| Sodium Adduct | +22.9898 Da | Positive | [M+Na]⁺ |
| Potassium Adduct | +38.9637 Da | Positive | [M+K]⁺ |
| Ammonium Adduct | +18.0334 Da | Positive | [M+NH₄]⁺ |
| Formate Adduct | +44.9982 Da | Negative | [M+HCOO]⁻ |
| Acetate Adduct | +59.0133 Da | Negative | [M+CH₃COO]⁻ |
| (Data synthesized from sources[14][18][19]) |
Experimental Protocols
Protocol 1: Sample Preparation from Wheat Foliage
This protocol is adapted from methodologies proven effective for extracting benzoxazinones from plant tissues.[7][8][9]
A. Pressurized Liquid Extraction (PLE)
-
Lyophilize (freeze-dry) fresh plant material to remove water and record the dry weight.
-
Grind the lyophilized tissue into a fine powder.
-
Pack a PLE cell with approximately 0.5 g of the powdered sample.
-
Set the PLE instrument parameters:
-
Solvent: Methanol with 1% Acetic Acid (v/v)
-
Temperature: 150 °C
-
Static Cycles: 3 cycles of 5 minutes each
-
-
Collect the extract and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of 10% methanol in acidified water (1% acetic acid).
B. Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (1% acetic acid) followed by 5 mL of water (1% acetic acid).
-
Load the reconstituted plant extract onto the SPE cartridge.
-
Wash the cartridge with 6 mL of acidified water (1% acetic acid) to remove polar impurities. Discard this fraction.
-
Elute the target benzoxazinones with 5 mL of 60:40 methanol/acidified water.[10]
-
The eluted fraction is now ready for LC-MS/MS analysis. Filter through a 0.22 µm syringe filter if any particulates are visible.
Protocol 2: Quantitative LC-MS/MS Method
This protocol provides a robust starting point for the separation and quantification of common benzoxazinones using Multiple Reaction Monitoring (MRM).[2][4][10]
A. Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Synergi MAX-RP (C12), 150 x 2.0 mm, 4 µm (or equivalent) |
| Mobile Phase A | Water + 0.05% Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min, 30% B; 2-19 min, 30-60% B; 19-21 min, 60-100% B; 21-23 min, 100% B; 23-25 min, 100-30% B; 25-38 min, 30% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20-50 µL |
| Column Temperature | 30 °C |
(Parameters adapted from[10])
B. Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 5 V (instrument specific) |
| Drying Gas Temp. | 350 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
(Parameters adapted from[20])
C. MRM Transitions for Quantification For a self-validating system, it is crucial to use an internal standard (IS) that is structurally similar but not naturally present in the sample, such as a synthetic methoxylated derivative.[9] Two transitions are monitored per compound for confident identification (quantifier and qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| HBOA | 164 | 108 | 15 |
| DIBOA | 180 | 134 | 6 |
| DIMBOA | 210 | 149 | 6 |
| DIMBOA-Glc | 372 | 149 | 15 |
| MBOA | 164 | 149 | 15 |
| (Data compiled from[2]) |
Conclusion and Best Practices
The successful mass spectrometric characterization of benzoxazinone derivatives hinges on a methodology that accounts for their inherent instability. Key pillars for success include:
-
Method Validation: Always validate the method by assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (via spike-recovery), and precision.[11][21]
-
Use of Internal Standards: For reliable quantification, incorporate a suitable internal standard early in the sample preparation process to account for variations in extraction efficiency and instrument response.[9]
-
High-Resolution Confirmation: When identifying novel or unknown derivatives, complement MS/MS data with high-resolution accurate mass measurements to confirm elemental compositions.[3]
By integrating these principles and protocols, researchers can achieve robust, reliable, and authoritative characterization of this important class of natural products.
References
- 1. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. fateallchem.dk [fateallchem.dk]
- 4. fateallchem.dk [fateallchem.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. acdlabs.com [acdlabs.com]
- 14. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. Tandem Mass Spectrometry across Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.mpg.de [pure.mpg.de]
- 18. support.waters.com [support.waters.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Assays for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
The benzoxazinone scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and enzyme inhibitory effects.[1] Specifically, certain benzoxazinone derivatives have been identified as inhibitors of enzymes such as α-chymotrypsin and mycobacterial targets, while others exhibit anticonvulsant or antiplatelet aggregation properties.[2][3][4][5] The subject of this guide, 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, is a member of this promising class of compounds. The development of robust and reliable assays is a critical first step in elucidating its mechanism of action and evaluating its therapeutic potential.
This document provides a comprehensive guide for researchers to develop and validate both biochemical and cell-based assays to screen for and characterize the activity of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. The protocols are designed to be adaptable and are grounded in established principles of assay development and validation to ensure data integrity and reproducibility.[6][7]
Part 1: Foundational Strategy for Assay Development
Given that the specific molecular target of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one is not yet defined, a dual-pronged approach is recommended: a target-agnostic phenotypic screen followed by a target-focused biochemical assay. This strategy allows for the discovery of a cellular effect and subsequent deconvolution of the molecular mechanism.
Initial Hypothesis: Targeting Serine Proteases
Based on the known activity of related benzoxazinone compounds against proteases like α-chymotrypsin, a plausible starting hypothesis is that 7-Iodo-2H-benzo[b]oxazin-3(4H)-one may also function as an enzyme inhibitor, potentially targeting a serine protease.[3] This hypothesis will guide the development of our initial biochemical assay.
The Importance of a Cell-Based Secondary Assay
While a biochemical assay provides direct evidence of target engagement, a cell-based assay is crucial for confirming activity in a more physiologically relevant context.[8][9][10] Cellular assays can provide insights into compound permeability, cytotoxicity, and engagement with the target in its natural environment.
Part 2: Primary Screening - A Biochemical Assay for Protease Inhibition
This protocol describes a fluorescence-based assay to screen for the inhibitory activity of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one against a representative serine protease, such as trypsin or chymotrypsin. The principles outlined here can be adapted for other enzymes.
Principle of the Assay
The assay utilizes a fluorogenic substrate that is cleaved by the protease, releasing a fluorescent molecule. An active inhibitor will prevent or reduce this cleavage, resulting in a decrease in the fluorescent signal. The rate of the reaction is monitored over time to determine the enzyme's activity.
Materials and Reagents
-
Enzyme: Trypsin or Chymotrypsin (e.g., from bovine pancreas)
-
Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Triton X-100
-
Test Compound: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one dissolved in DMSO
-
Positive Control Inhibitor: A known inhibitor for the chosen enzyme (e.g., aprotinin for trypsin)
-
96- or 384-well black microplates: For fluorescence measurements
-
Fluorescence plate reader: With appropriate excitation and emission filters
Experimental Workflow Diagram
Caption: Workflow for the primary biochemical protease inhibition assay.
Step-by-Step Protocol
-
Compound Plate Preparation:
-
Prepare a stock solution of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO in a separate plate to create a concentration range for testing (e.g., 10 mM to 10 nM).
-
Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution (and controls) to the wells of a black microplate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare the enzyme solution in assay buffer to the desired final concentration. The optimal concentration should be determined in an enzyme titration experiment to ensure the reaction is in the linear range.[7]
-
Add 50 µL of the enzyme solution to each well of the assay plate.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution in assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to be sensitive to competitive inhibitors.[11][12]
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read).
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[11]
| Parameter | Description | Example Value |
| Enzyme Concentration | Final concentration in the assay | 10 nM |
| Substrate Concentration | Final concentration in the assay | 10 µM (at Km) |
| DMSO Concentration | Final concentration in the assay | < 1% |
| Incubation Time | Duration of the reaction | 30 minutes |
| Readout | Fluorescence Intensity | Ex/Em: 365/460 nm |
Part 3: Secondary Screening - A Cell-Based Assay for Target Engagement and Cytotoxicity
This protocol describes a cell-based assay to assess the effect of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one on cell viability and to infer target engagement in a cellular context.
Rationale and Choice of Cell Line
The choice of cell line is critical and should be relevant to the hypothesized therapeutic area.[8] For example, if investigating anticancer properties, a cancer cell line known to express the target protease would be appropriate. Here, we will use a generic human cell line (e.g., HEK293) for demonstration purposes.
Principle of the Multiplexed Assay
This protocol utilizes a multiplexed approach to simultaneously measure cell viability and cytotoxicity from the same well.
-
Viability: A reagent that measures metabolic activity (e.g., resazurin-based) is used. Live cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Cytotoxicity: A cell-impermeant DNA-binding dye is used. This dye only enters cells with compromised membrane integrity (dead cells) and fluoresces upon binding to DNA.[6]
Materials and Reagents
-
Cell Line: e.g., HEK293 cells
-
Cell Culture Medium: e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in DMSO
-
Positive Control: A known cytotoxic agent (e.g., staurosporine)
-
Viability Reagent: e.g., Resazurin
-
Cytotoxicity Reagent: e.g., A cell-impermeant, fluorescent DNA dye
-
96-well clear-bottom, black-walled microplates: For cell culture and fluorescence measurements
-
Fluorescence plate reader
Experimental Workflow Diagram
Caption: Workflow for the secondary cell-based viability and cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include wells with medium and DMSO (vehicle control) and a positive control for cytotoxicity.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Addition of Assay Reagents:
-
Prepare the multiplexed assay reagent cocktail containing the viability and cytotoxicity reagents according to the manufacturer's instructions.
-
Add the appropriate volume of the reagent cocktail to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the fluorescence at two different wavelength pairs: one for viability (e.g., Ex/Em: 560/590 nm for resorufin) and one for cytotoxicity (e.g., Ex/Em: 485/520 nm for the DNA dye).
-
Data Analysis and Interpretation
-
Calculate Percent Viability and Cytotoxicity: Normalize the fluorescence signals to the vehicle control (100% viability, 0% cytotoxicity) and a "no cells" or "total lysis" control.
-
Determine IC50 and CC50: Plot the percentage of viability and cytotoxicity against the logarithm of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
| Parameter | Description | Example Value |
| Cell Density | Cells per well | 8,000 |
| Compound Incubation | Duration of treatment | 48 hours |
| Final DMSO | Final concentration in wells | 0.2% |
| Reagent Incubation | Duration after reagent addition | 2 hours |
| Readout 1 (Viability) | Fluorescence Intensity | Ex/Em: 560/590 nm |
| Readout 2 (Cytotoxicity) | Fluorescence Intensity | Ex/Em: 485/520 nm |
Part 4: Assay Validation and Quality Control
For both biochemical and cell-based assays, it is imperative to perform validation to ensure the data is reliable.[7][8]
Key Validation Parameters
-
Z'-factor: A statistical measure of the assay's quality, taking into account the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where pos and neg refer to the positive and negative controls.
-
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the uninhibited control to the background signal. A higher S/B ratio is desirable.
-
Reproducibility: The assay should yield consistent results across different plates, days, and operators.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. By employing a primary biochemical screen followed by a secondary cell-based assay, researchers can efficiently identify and validate the biological activity of this compound. The provided workflows, from experimental execution to data analysis, are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing a compound through the drug discovery pipeline.[14][15]
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 7. skandalifesciences.com [skandalifesciences.com]
- 8. marinbio.com [marinbio.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 15. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
The Strategic Role of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in the Synthesis of Novel PARP Inhibitors
The Strategic Role of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one in the Synthesis of Novel PARP Inhibitors
Introduction: The Therapeutic Promise of PARP Inhibition and the Quest for Efficient Synthetic Intermediates
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the cellular response to DNA damage. Their inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. The clinical success of PARP inhibitors like Olaparib, Niraparib, and Rucaparib has fueled extensive research into novel scaffolds and efficient synthetic routes to expand the arsenal of these targeted therapies.
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its incorporation into PARP inhibitor design offers a unique three-dimensional structure that can be strategically functionalized to optimize binding to the PARP active site. This application note provides a comprehensive guide to the synthesis and utility of a key intermediate, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one , in the development of next-generation PARP inhibitors. We will delve into a proposed synthetic protocol for this intermediate, followed by detailed methodologies for its conversion into advanced precursors through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Proposed Protocol
While a direct, peer-reviewed synthesis for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively documented, a robust and reliable protocol can be proposed based on well-established methodologies for the synthesis of analogous benzoxazinone derivatives. The most logical and efficient approach involves the cyclization of 2-amino-4-iodophenol with chloroacetyl chloride.
The causality behind this experimental design lies in the nucleophilic character of the amino and hydroxyl groups of the aminophenol. The reaction proceeds via a two-step process: initial acylation of the more nucleophilic amino group by chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis, where the phenoxide, formed under basic conditions, displaces the chloride to form the oxazine ring.
Proposed Reaction Scheme:
Caption: Proposed synthetic route for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | MW | Mmol (equiv) | Amount |
| 2-Amino-4-iodophenol | C₆H₆INO | 235.02 | 10 (1.0) | 2.35 g |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 12 (1.2) | 0.96 mL |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 30 (3.0) | 2.52 g |
| Acetone | C₃H₆O | 58.08 | - | 100 mL |
| Water | H₂O | 18.02 | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-iodophenol (10 mmol) in 100 mL of acetone.
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (12 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Cyclization: After the addition is complete, add a solution of sodium bicarbonate (30 mmol) in 50 mL of water to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the acetone under reduced pressure. The aqueous residue will contain a precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to yield 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.
Self-Validation: The success of this protocol relies on the careful control of temperature during the acylation step to prevent side reactions and the use of a suitable base to promote the final ring closure without degrading the product. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Application in PARP Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 7-position of the benzoxazinone ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl moieties. This is a common strategy in the synthesis of PARP inhibitors, where a biaryl system is often a key pharmacophoric element.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Protocol for Suzuki-Miyaura Coupling with a Phenylpiperidine Moiety:
This protocol describes the coupling of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one with a boronic acid derivative of a protected piperidine, a common structural motif in many PARP inhibitors.
Materials and Reagents:
| Reagent | Formula | MW | Mmol (equiv) | Amount |
| 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one | C₈H₆INO₂ | 275.04 | 1 (1.0) | 275 mg |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-Boc-piperidine | C₂₂H₃₄BNO₄ | 387.32 | 1.2 (1.2) | 465 mg |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 (0.05) | 58 mg |
| Sodium Carbonate (2M aqueous solution) | Na₂CO₃ | 105.99 | 3 (3.0) | 1.5 mL |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 10 mL |
| Water | H₂O | 18.02 | - | 2 mL |
Procedure:
-
Reaction Setup: To a microwave vial, add 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one (1 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-Boc-piperidine (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) and the 2M aqueous sodium carbonate solution (1.5 mL) to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120°C for 30-45 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. For challenging couplings, screening different conditions is often necessary. The use of microwave irradiation can significantly reduce reaction times and improve yields.
Conclusion and Future Perspectives
7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one serves as a highly valuable and versatile intermediate in the synthesis of novel PARP inhibitors. Its straightforward proposed synthesis and the reactivity of the iodine atom allow for the rapid generation of diverse libraries of compounds for structure-activity relationship studies. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and development to explore the potential of the benzoxazinone scaffold in the design of next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work could focus on exploring other cross-coupling methodologies, such as Buchwald-Hartwig amination, to further expand the chemical space accessible from this key intermediate.
Application Notes & Protocols for the Experimental Use of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in Cancer Cell Lines
Introduction
Benzoxazinone derivatives are a promising class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Recent studies have highlighted their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects across a range of human cancer cell lines.[4][5][6] The mechanisms underlying their antitumor activity are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[2][6][7]
This document provides a comprehensive guide for the experimental evaluation of a novel benzoxazinone derivative, 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, in cancer cell lines. While specific data on this particular iodo-substituted compound is emerging, the protocols outlined herein are based on established methodologies for testing novel anticancer agents and are informed by the known biological activities of the broader benzoxazinone class.[8][9][10] This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Compound Profile: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
| Compound Name | 7-Iodo-2H-benzo[b]oxazin-3(4H)-one |
| CAS Number | 874840-87-6[11] |
| Molecular Formula | C8H6INO2 |
| Structure | The structure consists of a benzoxazinone core with an iodine atom at the 7th position. |
| Rationale for Investigation | The benzoxazinone scaffold is a known pharmacophore with anticancer properties.[2][3] The introduction of a halogen, such as iodine, can significantly modulate the physicochemical and biological properties of a molecule, potentially enhancing its potency or altering its mechanism of action. |
| Storage and Handling | Store at -20°C, protected from light. Prepare stock solutions in an appropriate solvent such as dimethyl sulfoxide (DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro evaluation of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Caption: A streamlined workflow for the in vitro assessment of a novel anticancer compound.
Phase 1: Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one across a panel of cancer cell lines to establish its half-maximal inhibitory concentration (IC50).
Protocol 1: Cell Culture and Maintenance
-
Cell Line Selection : Choose a panel of human cancer cell lines. Based on literature for other benzoxazinones, suitable lines include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[1][4][12]
-
Culture Medium : Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture : Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment : Prepare serial dilutions of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one in culture medium. Treat the cells with these various concentrations for 48-72 hours.[9][14] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[9][13]
-
IC50 Calculation : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one | IC50 (µM) of Doxorubicin (Positive Control) |
| HeLa | Cervical Carcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 18.2 ± 2.1 | 1.1 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 9.5 ± 1.2 | 0.8 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | 25.4 ± 3.3 | 1.5 ± 0.3 |
Note: The data presented are for illustrative purposes.
Phase 2: Mechanistic Elucidation
Once the IC50 values are established, the next phase is to investigate the potential mechanisms by which 7-Iodo-2H-benzo[b]oxazin-3(4H)-one induces cell death.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[15]
-
Cell Treatment : Treat cells with 7-Iodo-2H-benzo[b]oxazin-3(4H)-one at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting : Harvest the cells (including any floating cells in the medium) and wash with cold PBS.[16]
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry : Analyze the cells using a flow cytometer. The different cell populations can be quantified:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
-
Cell Treatment : Treat cells with 7-Iodo-2H-benzo[b]oxazin-3(4H)-one at its IC50 concentration for 24 hours.
-
Fixation : Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C to permeabilize the membranes and preserve the DNA.[9][18]
-
Staining : Wash the cells with PBS and treat with RNase A to remove any RNA that might interfere with the DNA staining. Stain the cells with propidium iodide.
-
Flow Cytometry : Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
Phase 3: Molecular Target Analysis
Based on the known mechanisms of other benzoxazinone derivatives, Western blotting can be employed to investigate the effect of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one on key regulatory proteins.[6][7]
Potential Signaling Pathways to Investigate
Some benzoxazinone derivatives have been shown to induce apoptosis and cell cycle arrest by modulating key signaling pathways.[6][7] The diagram below illustrates a potential pathway affected by benzoxazinone compounds.
Caption: Potential mechanism involving DNA-PK inhibition and p53 activation.
Protocol 5: Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.[19][20][21]
-
Protein Extraction : After treating cells with 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins.[19] Potential targets based on the literature for benzoxazinones include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This guide provides a structured and comprehensive approach for the initial in vitro evaluation of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one as a potential anticancer agent. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis, the cell cycle, and relevant molecular targets, researchers can build a robust preclinical data package to support further development. The provided protocols are based on standard, validated methodologies and can be adapted to specific experimental needs and cell line characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scihorizon.com [scihorizon.com]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. parchem.com [parchem.com]
- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. nanocellect.com [nanocellect.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzoxazinone Synthesis
Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for the successful synthesis of benzoxazinones. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to provide you with reliable and in-depth technical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 4H-3,1-benzoxazin-4-ones?
A1: The most prevalent and versatile starting materials for the synthesis of 4H-3,1-benzoxazin-4-ones are anthranilic acids and isatoic anhydrides.[1][2] Anthranilic acids are widely used due to their commercial availability and the presence of both an amino and a carboxylic acid group, which are essential for forming the benzoxazinone ring.[3] Isatoic anhydrides are also popular precursors due to their high reactivity.[1]
Q2: What are the typical reagents used for the cyclization step in benzoxazinone synthesis from anthranilic acid?
A2: The cyclization of anthranilic acid to form a benzoxazinone typically involves reaction with an acylating agent. Common reagents include:
-
Acid chlorides: In the presence of a base like pyridine, two equivalents of an acid chloride react with anthranilic acid to yield the corresponding 2-substituted benzoxazinone.[2][4]
-
Acid anhydrides: Heating anthranilic acid with an excess of an acid anhydride, such as acetic anhydride, is a classic method for preparing 2-alkyl-benzoxazinones.[2][5]
-
Orthoesters: Acid-catalyzed reactions of anthranilic acids with orthoesters can lead to the formation of benzoxazinones, although the formation of a dihydro intermediate is a possible side reaction.[1]
Q3: What is the role of a catalyst in benzoxazinone synthesis?
A3: Catalysts are often employed to improve reaction efficiency, yield, and selectivity under milder conditions. Depending on the synthetic route, various catalysts can be used:
-
Copper (I) catalysts (e.g., CuCl): These are used in decarboxylative coupling reactions between anthranilic acids and α-keto acids, offering a mild, one-pot synthesis.[1][6]
-
Rhodium (III) catalysts: Used in cascade reactions for the synthesis of 2,5-disubstituted benzoxazinones.[1]
-
Palladium catalysts: Employed in carbonylation/cyclization approaches.[1]
-
Lewis acids and dehydrating agents: Reagents like cyanuric chloride can act as cyclodehydrating agents to facilitate ring closure from N-acylated anthranilic acids under mild conditions.[1][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your benzoxazinone synthesis experiments.
Problem 1: Low or No Product Yield
Possible Cause A: Incomplete Acylation of Anthranilic Acid
-
Explanation: The initial and crucial step in many benzoxazinone syntheses is the acylation of the amino group of anthranilic acid. If this step is inefficient, the subsequent cyclization to form the benzoxazinone ring will be hampered, leading to low yields.
-
Suggested Solutions:
-
Reagent Stoichiometry: When using acid chlorides, ensure at least two equivalents are used. The first equivalent acylates the amino group, and the second reacts with the carboxylic acid to form a mixed anhydride, which then cyclizes.[2][4]
-
Reaction Conditions: For reactions with acid anhydrides, ensure sufficiently high temperatures and reaction times to drive the reaction to completion.[2]
-
Activation: If using a carboxylic acid directly, an activating agent is necessary to facilitate acylation.
-
Possible Cause B: Poor Cyclization/Dehydration
-
Explanation: The final step of the synthesis is the intramolecular cyclization of the N-acylanthranilic acid intermediate, followed by dehydration. This step can be slow or incomplete, especially with less reactive substrates.
-
Suggested Solutions:
-
Dehydrating Agent: Employ a dehydrating agent to promote cyclization. Acetic anhydride is commonly used for this purpose.[2] Cyanuric chloride in the presence of a base like triethylamine is also an effective cyclizing agent.[3][7]
-
Elevated Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier for cyclization. Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[1]
-
Possible Cause C: Influence of Substituents
-
Explanation: The electronic properties of substituents on the anthranilic acid ring can significantly impact the reaction. Electron-withdrawing groups (e.g., -NO₂) can decrease the nucleophilicity of the amino group, slowing down the initial acylation step and leading to lower yields.[1]
-
Suggested Solutions:
-
Harsher Reaction Conditions: For substrates with electron-withdrawing groups, you may need to use higher temperatures, longer reaction times, or more reactive acylating agents.
-
Alternative Synthetic Route: Consider starting from the corresponding isatoic anhydride, which can sometimes be more reactive.
-
Problem 2: Formation of an Inseparable Dihydro-benzoxazinone Byproduct
-
Explanation: When using orthoesters as the acylating agent, a common side reaction is the formation of a stable 1,2-dihydro-4H-benzoxazin-4-one intermediate.[1] This occurs when the final elimination of an alcohol molecule to form the C=N bond of the benzoxazinone is difficult. This is particularly prevalent with electron-withdrawing groups on the anthranilic acid ring.[1]
-
Suggested Solutions:
-
Prolonged Reaction Time and Higher Temperature: Increasing the reaction time and temperature can often promote the elimination of the alcohol and favor the formation of the desired benzoxazinone.[1]
-
Acid Catalyst: Ensure a sufficient amount of an acid catalyst is present to facilitate the dehydration step.
-
Alternative Reagents: If the formation of the dihydro byproduct persists, consider using an acid chloride or anhydride instead of an orthoester, as these reagents typically do not lead to this side product.
-
Problem 3: Formation of N-Acylanthranilic Acid as the Main Product
-
Explanation: This indicates that the initial acylation of the amino group has occurred, but the subsequent cyclization has failed. This is common when using only one equivalent of acid chloride or when the cyclization conditions are not sufficiently forcing.[4]
-
Suggested Solutions:
-
Increase Stoichiometry of Acid Chloride: As mentioned previously, use at least two equivalents of the acid chloride.[4]
-
Add a Cyclizing Agent: After the initial acylation, add a dehydrating/cyclizing agent like acetic anhydride or cyanuric chloride to promote ring closure.[2][7]
-
Increase Temperature: Heating the N-acylanthranilic acid can often induce cyclization.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride
This protocol is adapted from the classical method described in the literature.[4]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
-
Slowly add benzoyl chloride (2.2 equivalents) to the solution while stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride
This is a straightforward method for the synthesis of 2-alkyl benzoxazinones.[2]
Materials:
-
Anthranilic acid
-
Acetic anhydride
Procedure:
-
Place anthranilic acid in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature. The product may crystallize out upon cooling.
-
If the product does not crystallize, slowly add the reaction mixture to ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent.
Data Presentation
Table 1: Comparison of Common Synthetic Routes for 4H-3,1-Benzoxazin-4-ones
| Starting Material | Reagent | Catalyst/Conditions | Advantages | Common Issues |
| Anthranilic Acid | Acid Chloride (2 eq.) | Pyridine, Reflux | High yields, versatile for 2-aryl/alkyl substitution.[2][4] | Requires anhydrous conditions, use of pyridine. |
| Anthranilic Acid | Acid Anhydride | Heat/Reflux | Simple procedure, good for 2-alkyl substitution.[2] | Requires excess anhydride, high temperatures. |
| Anthranilic Acid | Orthoester | Acid catalyst, Heat | One-pot reaction. | Formation of dihydro-benzoxazinone byproduct.[1] |
| Anthranilic Acid | α-Keto Acid | CuCl, mild conditions | Mild, one-pot, atom-economical.[1][6] | Catalyst may be required. |
| Isatoic Anhydride | Carboxylic Anhydride | Pyridine | High yields, avoids carboxylic acid contaminants.[6] | Starting material may be less common than anthranilic acid. |
Visualizations
Diagram 1: General Synthetic Pathway from Anthranilic Acid
Caption: General reaction scheme for benzoxazinone synthesis from anthranilic acid.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield in benzoxazinone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a valuable structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5] The 7-iodo derivative serves as a crucial intermediate, enabling further functionalization through cross-coupling reactions to generate diverse compound libraries.
This guide presents two primary synthetic strategies and addresses the common challenges associated with each, providing you with the necessary tools to troubleshoot and improve your reaction yields.
Proposed Synthetic Strategies
Two logical pathways can be envisioned for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one. The choice between them depends on the availability of starting materials and tolerance for potential purification challenges related to regioselectivity.
Caption: Primary synthetic pathways to the target compound.
-
Route A (Recommended): This strategy involves the initial synthesis or procurement of 2-amino-4-iodophenol [6], followed by a two-step sequence of N-acylation with chloroacetyl chloride and subsequent base-catalyzed intramolecular cyclization. This route is highly recommended as it unambiguously establishes the position of the iodine atom early in the sequence, avoiding the formation of regioisomers in the final step.
-
Route B (Alternative): This approach begins with the synthesis of the parent 2H-benzo[b][1][2]oxazin-3(4H)-one from 2-aminophenol, followed by electrophilic aromatic iodination. While seemingly more direct, this route presents a significant challenge in controlling the regioselectivity of the iodination step, which can lead to a mixture of products and complicated purification.[3]
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy, Route A or Route B, is superior?
A1: Route A is generally superior due to its excellent control of regioselectivity. By starting with 2-amino-4-iodophenol, the iodine is locked into the correct position (which becomes C7 of the final product). Route B requires direct iodination of the benzoxazinone ring, where the directing effects of the ether oxygen and amide nitrogen can lead to a mixture of 5-iodo, 7-iodo, and potentially di-iodinated products, necessitating challenging chromatographic separation.[3]
Q2: What are the key directing effects to consider in the iodination step of Route B?
A2: In the 2H-benzo[b][1][2]oxazin-3(4H)-one ring, two groups direct electrophilic substitution:
-
The Ether Oxygen (at position 1): This is a strongly activating ortho, para-director.[7] It increases electron density at positions C2 (already substituted), C5 (ortho), and C7 (para).
-
The Amide Nitrogen (at position 4): The lone pair is partially delocalized onto the adjacent carbonyl, making this group less activating than a simple amine. It is considered a deactivating but ortho, para-directing group.[8] The activating ether group typically dominates, making positions C5 and C7 the most nucleophilic and thus the most likely sites for iodination. However, literature on the halogenation of this ring system shows that the outcome is highly sensitive to reaction conditions, with substitution also observed at C6 and C8.[3]
Q3: What are the primary safety precautions for this synthesis?
A3:
-
Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aminophenols: These compounds are susceptible to air oxidation and can be toxic.[9] Handle them with care and consider working under an inert atmosphere (N₂ or Ar) for sensitive steps.
-
Bases: When using strong bases like sodium hydride or potassium carbonate for the cyclization, be mindful of their reactivity with water and protic solvents.
Q4: How can I confirm the final structure and regiochemistry of the product?
A4: A combination of analytical techniques is essential:
-
¹H NMR: The proton coupling patterns in the aromatic region are definitive for determining the substitution pattern. For the 7-iodo product, you would expect to see specific splitting patterns for H-5, H-6, and H-8. Nuclear Overhauser Effect (NOE) experiments can further confirm spatial relationships, for instance, by irradiating the N-H proton and observing enhancement of the H-5 proton signal.[3]
-
¹³C NMR: The number of signals in the aromatic region will confirm a tri-substituted benzene ring.
-
Mass Spectrometry (HRMS): This will confirm the molecular formula by providing a highly accurate mass measurement, verifying the incorporation of one iodine atom.
Troubleshooting Guide
Part 1: Synthesis of Precursors & Intermediates (Route A)
Issue 1: Low yield or decomposition during the synthesis of 2-amino-4-iodophenol.
-
Potential Cause: 2-aminophenol derivatives are highly susceptible to oxidation, especially in neutral or basic conditions, leading to the formation of colored polymeric impurities.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: If preparing the precursor via reduction of a nitrophenol, conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Antioxidants: Consider adding a small amount of a reducing agent like sodium bisulfite or stannous chloride during workup and purification to inhibit oxidation.
-
Storage: Store the 2-amino-4-iodophenol precursor under an inert atmosphere, protected from light, and at low temperatures.
-
Issue 2: Incomplete N-acylation of 2-amino-4-iodophenol with chloroacetyl chloride.
-
Potential Cause: Insufficient reactivity, side reactions, or poor choice of base/solvent. The phenolic hydroxyl group can also compete with the amine for acylation, though N-acylation is generally much faster.
-
Troubleshooting & Optimization:
-
Base Selection: Use a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the chloroacetyl chloride.
-
Temperature Control: Add the chloroacetyl chloride solution dropwise to the aminophenol solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.[10]
-
Solvent: Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.
-
Part 2: Cyclization and Iodination Steps
Issue 3: Low yield during the base-catalyzed cyclization to form the benzoxazinone ring.
-
Potential Cause: The intermediate, N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide, may be prone to intermolecular side reactions (polymerization) rather than the desired intramolecular cyclization. The chosen base may not be strong enough or may be sterically hindered.
-
Troubleshooting & Optimization:
-
High Dilution: Run the cyclization reaction under high-dilution conditions (e.g., <0.05 M) to favor the intramolecular pathway over intermolecular reactions. This can be achieved by the slow addition of the substrate and base to a large volume of solvent.
-
Base and Solvent System: A common and effective system is potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF) at reflux.[11] For difficult cyclizations, a stronger base like sodium hydride (NaH) in THF may be required.
-
Temperature: While reflux is common, optimizing the temperature is key. Start at room temperature and slowly increase if the reaction is sluggish, monitoring by TLC to avoid decomposition.
-
Issue 4 (Route B): Poor regioselectivity during the iodination of 2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Potential Cause: As discussed in the FAQ, the electronic effects on the ring make multiple positions susceptible to electrophilic attack. The reaction conditions heavily influence the outcome.
-
Troubleshooting & Optimization:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and often selective iodinating agent for electron-rich aromatics.[12][13] Other reagents include iodine monochloride (ICl) or iodine with an oxidant (e.g., HIO₃, silver triflate).
-
Solvent Effects: The solvent can dramatically alter selectivity. A study on the bromination of this ring system showed that glacial acetic acid favored 6-substitution, while chloroform favored 7-substitution.[3] Screen various solvents, such as acetonitrile (ACN), DCM, and trifluoroacetic acid (TFA), to find the optimal conditions for 7-iodination.
-
Catalyst: The addition of a Lewis or Brønsted acid catalyst can enhance the electrophilicity of the iodine source and alter regioselectivity. Catalytic amounts of trifluoroacetic acid or silver triflate (AgOTf) with NIS are worth investigating.[13]
-
Purification: Be prepared for careful purification via column chromatography. A gradient elution system will likely be required to separate the desired 7-iodo isomer from the starting material and other regioisomers.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Iodinating Agent | NIS (1.1 eq) | I₂ (1.1 eq) / AgNO₃ (1.1 eq) | ICl (1.1 eq) | NIS is mild; ICl is highly reactive. |
| Solvent | Acetonitrile | Dichloromethane | Acetic Acid | Polarity and coordinating ability affect selectivity.[3] |
| Temperature | 0 °C to RT | RT | 50 °C | Higher temps may decrease selectivity. |
| Additive | None | TFA (cat.) | AgOTf (cat.) | Acid catalysis can enhance reaction rate.[13] |
| Table 1: Suggested Screening Conditions for Optimizing the Iodination Step (Route B). |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one (via Route A)
Step 1A: N-acylation of 2-amino-4-iodophenol
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-iodophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the cooled aminophenol solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting aminophenol is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide, which can often be used in the next step without further purification.
Step 1B: Intramolecular Cyclization
-
Dissolve the crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide (1.0 eq) in acetone or DMF (to a concentration of ~0.05 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a lower temperature of 80-90 °C is recommended) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, filter off the K₂CO₃ and wash the solid with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Troubleshooting workflow for the cyclization step.
References
- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-iodophenol | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. Page loading... [guidechem.com]
- 10. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 11. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Purification of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the purification of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this specific heterocyclic compound. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.
I. Understanding the Molecule and Potential Impurities
7-Iodo-2H-benzo[b]oxazin-3(4H)-one is a halogenated heterocyclic compound. Its synthesis often involves the cyclization of an appropriately substituted aminophenol with a reagent like chloroacetyl chloride or a related derivative.[1][2] The nature of the synthesis dictates the likely impurities, which can include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. Given the presence of the iodine atom, specialized considerations are necessary during purification to prevent degradation or unwanted side reactions.[3]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. The solutions provided are based on a systematic approach to problem-solving in a laboratory setting.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is highly soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The compound "oiled out" instead of crystallizing. | - Solvent Selection: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[5] Consider solvent mixtures (e.g., ethanol/water, toluene/heptane) for fine-tuning solubility.[6]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[5] Rapid cooling can lead to the precipitation of impurities.[7] |
| Persistent Colored Impurities | - Highly conjugated by-products formed during the synthesis.- Degradation of the starting materials or product. | - Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] Use sparingly, as it can also adsorb the desired product.[7]- Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for separating colored impurities. |
| Product Degradation on Silica Gel Column | - The compound is sensitive to the acidic nature of standard silica gel.[6][8]- Prolonged contact time with the stationary phase. | - Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, mixed into the eluent system.[8]- Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).[9]- Flash Chromatography: Employ flash column chromatography to minimize the time the compound spends on the column.[10] |
| Poor Separation in Column Chromatography | - Inappropriate eluent system.- Co-elution of impurities with similar polarity to the product. | - TLC Optimization: Systematically test different solvent systems using Thin-Layer Chromatography (TLC) to achieve good separation (a ΔRf of at least 0.2 is ideal).[6]- Gradient Elution: If a single solvent system is ineffective, a gradient elution from a less polar to a more polar solvent system can improve separation.[10] |
| Compound Insoluble in Common HPLC Solvents | - The compound has low solubility in typical reversed-phase mobile phases like acetonitrile and methanol.[11] | - Solubility Screening: Test the solubility of your compound in a variety of organic solvents that are compatible with HPLC systems.[11]- Alternative HPLC Modes: Consider normal-phase HPLC if the compound is more soluble in non-polar organic solvents. |
Purification Workflow Diagram
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Solubility Issues of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support guide for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure successful experimental outcomes.
Part 1: Understanding the Molecule & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides insights into the physicochemical properties of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one that govern its solubility.
Q1: What are the key structural features of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one that influence its solubility?
Answer: The solubility behavior of this molecule is dictated by a combination of factors inherent to its structure:
-
High Molecular Weight & Planarity: The core is a relatively large, rigid, and planar bicyclic system. Larger molecules are often more difficult for solvent molecules to surround and solvate effectively.[1]
-
Iodine Substitution: The heavy iodine atom at the 7-position significantly increases the molecular weight (MW ≈ 275.04 g/mol ) and contributes to strong intermolecular van der Waals forces.[2]
-
Amide and Ether Groups: The presence of a lactam (cyclic amide) and an ether linkage introduces polar character. These groups can participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl (C=O) and ether oxygens acting as acceptors.
-
High Crystal Lattice Energy: The combination of planarity, polarity, and the heavy iodine atom likely results in a highly ordered and stable crystal structure. This high lattice energy is a significant thermodynamic barrier that must be overcome for the dissolution process to occur.[3][4][5] The process of solubilization involves breaking these strong intermolecular bonds in the solute and forming new, favorable interactions with the solvent.[1]
Essentially, the molecule has a "split personality": a large, somewhat non-polar aromatic framework combined with polar functional groups capable of hydrogen bonding. This duality is the primary reason for its challenging solubility profile.
Q2: I need to prepare a stock solution. What are the recommended first-line organic solvents to try?
Answer: Based on the structural analysis, a systematic approach starting with polar aprotic solvents is recommended. These solvents can disrupt the crystal lattice without interfering with the compound's key functional groups.
A good starting point would be:
-
Dimethyl Sulfoxide (DMSO): Often the most effective solvent for compounds of this class due to its high polarity and ability to act as both a hydrogen bond acceptor and disrupt π-π stacking interactions. Many benzoxazinone derivatives show good solubility in DMSO.[6][7]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent that is effective at dissolving a wide range of organic molecules.[8]
-
N-Methyl-2-pyrrolidone (NMP): A less common but highly effective polar aprotic solvent for particularly challenging solutes.
If these are not suitable for your downstream application, other solvents to consider, in decreasing order of likely effectiveness, are Tetrahydrofuran (THF) and Dichloromethane (DCM) . Expect lower solubility in these less polar solvents.
Q3: My compound isn't dissolving in common solvents like Dichloromethane (DCM) or Ethyl Acetate at room temperature. What should I do next?
Answer: This is a common observation and points directly to the high crystal lattice energy of the compound. DCM and ethyl acetate are moderately polar and are often insufficient to break the strong intermolecular forces holding the crystal together.
Your next steps should involve increasing the energy of the system or using a more powerful solvent system. The following troubleshooting guide provides a logical workflow for this process.
Part 2: Systematic Troubleshooting Guide for Dissolution
This section provides a logical, step-by-step workflow to address solubility failures.
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process when encountering solubility issues with 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Q4: Can I use heating to improve solubility? What are the risks involved?
Answer: Yes, gentle heating is a standard and effective method to increase the rate of dissolution and the equilibrium solubility of a compound.[9] It provides the necessary energy to overcome the crystal lattice forces.
Protocol for Heat-Assisted Dissolution:
-
Add the solid compound to your chosen solvent in a sealed vial.
-
Place the vial in a water bath or on a heating block set to a moderate temperature (e.g., 40–60°C).
-
Stir or agitate the mixture periodically.
-
Do not exceed the solvent's boiling point or a temperature that might compromise the compound's stability.
Risks and Mitigation:
-
Thermal Degradation: Benzoxazinone scaffolds can be susceptible to hydrolysis or other degradation pathways at elevated temperatures, especially if moisture or reactive impurities are present.
-
Mitigation: Always use a minimal amount of heat for the shortest time necessary. After dissolution, it is crucial to verify the compound's integrity. A simple Thin Layer Chromatography (TLC) analysis comparing the heated solution to a non-heated suspension can quickly indicate if degradation has occurred. For more rigorous checks, LC-MS or NMR can be used.
Q5: The compound dissolves with heat but precipitates out upon cooling. How can I prevent this?
Answer: This phenomenon indicates that you have created a supersaturated solution which is not stable at room temperature. The true thermodynamic solubility at that temperature has been exceeded.[10]
Solutions:
-
Work with a Hot Solution (if applicable): If your experiment can be conducted at an elevated temperature, this may be the simplest solution.
-
Increase Solvent Volume: The most straightforward approach is to add more solvent until the compound remains dissolved upon cooling. This means you will be working at a lower concentration.[11]
-
Use a Co-Solvent System: Introducing a second, miscible solvent (a "co-solvent") can alter the overall polarity of the solvent system and significantly improve the solubility of your compound.[12][13] For example, if your compound is in DMSO but you need to dilute it into an aqueous buffer for a biological assay, a common strategy is to use a small percentage of DMSO as the co-solvent in the final aqueous solution.
Q6: How do I select and use a co-solvent system effectively?
Answer: Co-solvency is a powerful technique that works by reducing the interfacial tension between your solute and the primary solvent.[12] The goal is to create a solvent mixture with a polarity profile that is more favorable for your compound.
Common Co-Solvent Strategies:
-
For increasing polarity: If your compound has some solubility in a solvent like THF but it's insufficient, adding a small amount of a more polar solvent like DMSO or methanol can help.
-
For decreasing polarity: This is less common for this specific compound but might be used in purification (e.g., crystallization). Adding a non-polar "anti-solvent" like hexane or heptane to a solution in DCM or ethyl acetate can induce precipitation.
Key Considerations:
-
Miscibility: Ensure the solvents you choose are fully miscible.
-
Application Compatibility: The co-solvent must not interfere with your downstream application (e.g., DMSO can be toxic to some cells at higher concentrations).
-
Ratio Optimization: The ideal ratio of co-solvents often needs to be determined empirically. Start with a small percentage (e.g., 5-10%) of the stronger solvent and titrate upwards as needed.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Solubility Estimation
This protocol allows you to efficiently test a range of solvents to find the most suitable one for your needs.
Materials:
-
7-Iodo-2H-benzo[b]oxazin-3(4H)-one
-
A selection of organic solvents (see table below)
-
Small glass vials (e.g., 1-2 mL) with caps
-
Vortex mixer and/or ultrasonic bath
-
Heating block or water bath
Procedure:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 2 mg) into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This gives an initial test concentration of 20 mg/mL.
-
Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for dissolution. A clear solution with no visible particles indicates good solubility.[10]
-
Sonication/Heating: If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10 minutes. If still undissolved, heat gently to 40°C for 10-15 minutes.
-
Incremental Solvent Addition: If the compound remains insoluble, add another 100 µL of solvent (total volume 200 µL, concentration now 10 mg/mL) and repeat step 3 (and 4 if necessary).
-
Repeat: Continue adding solvent in measured increments until the compound dissolves or you reach a concentration that is too low for your application.
-
Record: Document the approximate solubility in each solvent (e.g., <5 mg/mL, ~10 mg/mL, >20 mg/mL).
Table 1: Recommended Solvents for Screening
The following table organizes common organic solvents by polarity and provides an estimate of their potential utility for dissolving 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
| Solvent Class | Solvent Name | Polarity Index | Boiling Point (°C) | Expected Utility & Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent . Highly polar; very effective at breaking crystal lattice forces. Ideal for high-concentration stock solutions.[8] |
| Dimethylformamide (DMF) | 6.4 | 153 | Excellent . Similar to DMSO but with a lower boiling point, making it slightly easier to remove.[8] | |
| Acetonitrile (ACN) | 5.8 | 82 | Moderate . Less polar than DMSO/DMF. May require heating. Useful for HPLC/LC-MS applications. | |
| Tetrahydrofuran (THF) | 4.0 | 66 | Moderate to Low . Can dissolve many organics but may struggle with this compound's lattice energy without heating. | |
| Polar Protic | Methanol (MeOH) | 5.1 | 65 | Low . The protic nature may not be ideal. Likely to have poor solubility unless used as a co-solvent.[8] |
| Ethanol (EtOH) | 4.3 | 78 | Low . Similar to methanol, expect poor solubility. Recrystallization from ethanol has been noted for some derivatives.[6] | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 40 | Low . Unlikely to be effective alone at room temperature but can be a useful component in co-solvent systems. |
| Ester | Ethyl Acetate (EtOAc) | 4.4 | 77 | Low . Similar in performance to DCM for this class of compound. |
| Non-Polar | Toluene | 2.4 | 111 | Very Low / Insoluble . Not recommended for dissolution; may be useful as an anti-solvent for crystallization. |
| Hexane / Heptane | 0.1 | 60-99 | Insoluble . Useful as an anti-solvent. |
Part 4: Compound Stability and Verification
Q7: How can I confirm that my compound is truly dissolved and not just a fine suspension?
Answer: This is a critical point, as a fine suspension can be mistaken for a solution and will lead to inaccurate results in subsequent experiments.
Verification Methods:
-
Visual Inspection: A true solution should be perfectly clear and transparent. Any cloudiness, haze, or Tyndall effect (visibility of a laser beam passing through the liquid) suggests a suspension.[10]
-
Filtration Test: Prepare the solution and pass it through a 0.22 or 0.45 µm syringe filter. Analyze the concentration of the filtrate using an appropriate method (e.g., UV-Vis spectroscopy, HPLC). A significant drop in concentration after filtration confirms that undissolved material was present.[10]
By following this structured guide, researchers can confidently address the solubility challenges of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, ensuring the preparation of stable, accurate solutions for reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. achmem.com [achmem.com]
- 3. Lattice Energy [chemed.chem.purdue.edu]
- 4. Lattice energy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one. This important heterocyclic scaffold serves as a key building block in medicinal chemistry and drug development. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with a particular focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is consistently low. What are the primary causes?
Low yields in heterocyclic synthesis are a frequent issue stemming from several factors.[1][3] A systematic approach is the most effective way to troubleshoot this problem.[1]
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Purity of Starting Materials: The primary starting material is typically 2-amino-4-iodophenol. Impurities in this reagent or the acylating agent (e.g., chloroacetyl chloride) can significantly inhibit the reaction or lead to side products.[1] Ensure you are using reagents of high purity and that all solvents are anhydrous, as moisture can hydrolyze the acylating agent.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1] The initial N-acylation is often performed at low temperatures (0-5 °C) to control its exothermicity, followed by heating to facilitate the intramolecular cyclization (O-alkylation). Insufficient heating may lead to incomplete cyclization, while excessive heat can cause product degradation.[3]
-
Base Stoichiometry: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is crucial for scavenging the HCl generated during acylation and promoting the cyclization step. Incorrect stoichiometry (either too little or too much) can halt the reaction or promote side reactions.
-
Atmospheric Conditions: Like many organic reactions, this synthesis can be sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the electron-rich aminophenol starting material.[4]
Q2: I'm observing a significant amount of a byproduct that doesn't cyclize. What is it and how can I prevent it?
This is the most common issue. The primary byproduct is almost always the uncyclized intermediate, N-(2-hydroxy-5-iodophenyl)-2-chloroacetamide .
Causality: The synthesis is a two-step, one-pot process: 1) N-acylation of the amino group, followed by 2) intramolecular Williamson ether synthesis (cyclization) where the phenoxide attacks the alkyl chloride. If the second step is inefficient, this intermediate will be the major product isolated.
Troubleshooting Steps:
-
Ensure Sufficient Base and Heat: The cyclization step requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. This is typically accomplished by the same base used for the initial acylation (e.g., TEA) or by adding a stronger base like potassium carbonate. The reaction mixture must then be heated (often to reflux in a solvent like acetone or THF) to provide the activation energy for the intramolecular SN2 reaction.
-
Choice of Base: A stronger, non-nucleophilic base like potassium carbonate or cesium carbonate can be more effective than triethylamine at promoting the cyclization after the initial acylation is complete.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If you see the starting material consumed but a new spot appearing that is not the product, it is likely the intermediate. Continue heating until the intermediate spot is converted to the product spot.[1]
Q3: My NMR/LC-MS shows a peak with a mass corresponding to a di-acylated or O-acylated species. How is this possible?
While the nitrogen atom in 2-amino-4-iodophenol is a much stronger nucleophile than the phenolic oxygen, under certain conditions, unwanted acylation can occur.[5]
-
O-Acylation: Direct acylation of the hydroxyl group to form an ester is a potential side reaction. This happens if the hydroxyl group is deprotonated before the amine has fully reacted. It can be minimized by performing the acylation at low temperatures and ensuring the amine is not fully deprotonated by an excessively strong base during the initial acylation step.
-
Di-acylation: Formation of a di-acylated product (both N- and O-acylated) is less common but possible if a large excess of the acylating agent is used under forcing conditions.
Prevention:
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the aminophenol and base at 0 °C. This maintains a low instantaneous concentration of the acylating agent, favoring selective N-acylation.[6]
-
Correct Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
Q4: I'm seeing evidence of dimerization or polymerization. Why does this occur?
Dimerization can occur via an intermolecular reaction instead of the desired intramolecular cyclization. This happens when one molecule's phenoxide attacks the chloroacetyl group of another molecule.
Causes and Solutions:
-
Concentration: This side reaction is more prevalent at high concentrations. Running the reaction under more dilute conditions favors the intramolecular pathway.
-
Inefficient Stirring: Poor mixing can create localized areas of high concentration, promoting intermolecular reactions.[1] Ensure vigorous stirring throughout the reaction.
Troubleshooting Guide: At-a-Glance
| Symptom Observed (by TLC/LC-MS) | Potential Byproduct / Cause | Recommended Solution |
| Low Yield, Starting Material Remains | Incomplete reaction due to suboptimal conditions. | Verify reagent purity. Increase reaction time or temperature. Check base stoichiometry.[1] |
| New Spot, Not Product; SM Consumed | Uncyclized Intermediate: N-(2-hydroxy-5-iodophenyl)-2-chloroacetamide. | Add more base (e.g., K₂CO₃) and increase heating/reflux time to drive cyclization. |
| Unexpected Peak (Mass = SM + 2x Acyl) | Di-acylated Species: Both N- and O-acylation occurred. | Reduce the equivalents of chloroacetyl chloride. Ensure dropwise addition at low temperature. |
| Formation of Tar / Dark Coloration | Oxidative Degradation: The aminophenol starting material is sensitive to oxidation. | Run the reaction under an inert atmosphere (N₂ or Ar).[3] Use degassed solvents. |
| Insoluble Material / Broad Peaks | Polymerization/Dimerization: Intermolecular side reactions. | Decrease the overall reaction concentration. Ensure efficient and vigorous stirring.[1] |
Visualizing the Reaction Pathway and Common Pitfalls
The following diagram illustrates the desired synthetic route versus the most common side reaction pathway leading to the uncyclized intermediate.
Technical Support Center: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one Synthesis
Technical Support Center: 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one Synthesis
Welcome to the technical support center for the synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the underlying chemistry of this synthesis. Our goal is to empower you to not only execute the reaction successfully but also to troubleshoot effectively when challenges arise.
Introduction to the Synthesis
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] The introduction of an iodine atom at the 7-position provides a versatile handle for further functionalization, typically through cross-coupling reactions, making 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one a valuable intermediate in drug discovery programs.
The synthesis of this target molecule presents two primary challenges that this guide will address:
-
Formation of the Benzoxazinone Ring: This involves an intramolecular cyclization that can be prone to low yields and side reactions if not properly controlled.
-
Regioselective Iodination: Introducing the iodine atom specifically at the C7 position requires careful consideration of the reaction strategy and conditions to avoid the formation of undesired isomers.
This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address the practical issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one?
The most robust and commonly employed strategy involves a two-step sequence starting from a pre-iodinated precursor, 2-amino-5-iodophenol. This approach offers superior control over the regioselectivity of the final product. The overall strategy is as follows:
-
N-Chloroacetylation: Selective acylation of the amino group of 2-amino-5-iodophenol with chloroacetyl chloride.
-
Intramolecular Cyclization: Base-mediated intramolecular SN2 reaction (a variant of the Williamson ether synthesis) to form the oxazine ring.
Diagram of the recommended synthetic pathway:
Caption: Recommended two-step synthesis of the target molecule.
Q2: Why is it preferable to iodinate the starting material rather than the benzoxazinone core?
This is a critical strategic decision. While direct iodination of the parent 2H-benzo[b][1][2]oxazin-3(4H)-one is possible, it presents significant challenges with regioselectivity. The benzoxazinone ring system is activated towards electrophilic aromatic substitution. Both the nitrogen atom (at position 4) and the oxygen atom (at position 1) are ortho-, para-directing. This can lead to a mixture of iodinated products (e.g., at the C5 and C7 positions), which are often difficult to separate. A study on the bromination of 2H-1,4-benzoxazin-3(4H)-one confirms that substitution occurs at both the C6 and C7 positions.[4] By starting with 2-amino-5-iodophenol, the iodine is already in the desired position, ensuring the unambiguous synthesis of the 7-iodo isomer.
Q3: What are the key parameters to control during the N-chloroacetylation step?
The primary challenge in the first step is achieving selective N-acylation over O-acylation of the phenolic hydroxyl group. Amines are generally more nucleophilic than phenols, but O-acylation can occur, especially under strongly basic conditions.
-
Choice of Base: A mild base is crucial. Using a base like sodium acetate in acetic acid or a phosphate buffer is often effective.[5] Stronger bases like triethylamine or pyridine can promote competitive O-acylation.
-
Reaction Temperature: The reaction should be run at a low temperature (e.g., 0-5 °C) to start, then allowed to warm to room temperature. This minimizes side reactions.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or ethyl acetate are common. Using a buffered aqueous system can also be highly effective and is a greener alternative.[6]
Q4: How does the base-catalyzed cyclization work, and what is the mechanism?
The cyclization is an intramolecular Williamson ether synthesis.[5] The mechanism proceeds as follows:
-
Deprotonation: A strong base deprotonates the most acidic proton, which is the phenolic hydroxyl group, to form a phenoxide ion.
-
Intramolecular SN2 Attack: The resulting nucleophilic phenoxide attacks the electrophilic carbon bearing the chlorine atom.
-
Ring Closure: This SN2 displacement of the chloride ion forms the six-membered oxazine ring.
Diagram of the cyclization mechanism:
Caption: Mechanism of the intramolecular Williamson ether synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product in Step 1 (N-Chloroacetylation) | 1. Degraded Chloroacetyl Chloride: This reagent is moisture-sensitive and can hydrolyze. 2. Ineffective Base: The base may be insufficient to neutralize the HCl byproduct, quenching the reaction. 3. Low Reactivity of Starting Material: Impurities in the 2-amino-5-iodophenol can interfere. | 1. Use freshly opened or distilled chloroacetyl chloride. 2. Ensure at least one equivalent of a suitable base (e.g., sodium acetate) is used. Consider using a buffered system.[6] 3. Check the purity of the starting aminophenol by NMR or LC-MS. Recrystallize if necessary. |
| Presence of a Side Product with a Higher Rf (by TLC) in Step 1 | O-Acylation: Formation of the O-acylated or N,O-diacylated product. This is more likely if a strong base was used or the temperature was too high. | 1. Optimize Base: Switch to a weaker base like sodium acetate or a phosphate buffer.[5][6] 2. Control Temperature: Perform the addition of chloroacetyl chloride at 0 °C. 3. Purification: The desired N-acylated product is typically more polar and can often be separated by column chromatography. |
| Low Yield in Step 2 (Cyclization) | 1. Insufficient Base Strength: The base may not be strong enough to fully deprotonate the phenol, especially if the reaction medium is acidic from the previous step. 2. Intermolecular Reactions: At high concentrations, the intermediate can react with another molecule, leading to polymerization instead of cyclization.[7] 3. Poor Solvent Choice: The solvent may not adequately solvate the intermediate or the base. | 1. Use a Stronger Base: Switch to potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3) in an anhydrous aprotic solvent like DMF or acetonitrile. 2. Apply High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. 3. Solvent Selection: Anhydrous polar aprotic solvents like DMF or DMSO are generally effective as they solvate the cation of the base, increasing the nucleophilicity of the phenoxide.[8] |
| Reaction Stalls in Step 2 (Incomplete Conversion) | 1. Base is Consumed or Inactivated: The base may be neutralized by acidic impurities or moisture. 2. Reversibility/Equilibrium: While generally favorable, under certain conditions, the reaction may not proceed to completion. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Add the base in slight excess (e.g., 1.2-1.5 equivalents). 2. Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can help drive it to completion. Monitor by TLC to avoid decomposition. |
| Difficulty in Purifying the Final Product | 1. Co-elution with Starting Material: The starting chloroacetamide and the final product may have similar polarities. 2. Presence of Base Residues: Inorganic base residues can complicate work-up and purification. | 1. Optimize Chromatography: Use a gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol) to improve separation. 2. Aqueous Work-up: Perform an aqueous work-up with a dilute acid wash (e.g., 1M HCl) to remove any remaining base before extraction and chromatography. |
Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: N-Chloroacetylation of 2-Amino-5-iodophenol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-iodophenol (1.0 eq) in a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of THF and saturated sodium bicarbonate solution) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: If using an organic solvent, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If using a biphasic system, separate the layers and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.
Protocol 2: Intramolecular Cyclization
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide (1.0 eq) in anhydrous DMF to a concentration of 0.05 M.
-
Base Addition: Add potassium carbonate (K2CO3, 1.5 eq) in one portion.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Data Presentation
| Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| N-Chloroacetylation | Chloroacetyl Chloride, NaOAc | Acetic Acid | 0°C to RT | 4-5 h | 85-95% |
| Intramolecular Cyclization | Potassium Carbonate | DMF | 60-70 °C | 4-6 h | 70-85% |
Note: Yields are indicative and can vary based on scale, purity of reagents, and specific reaction conditions.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Navigating Stability Challenges with 7-Iodo-2H-benzo[b]oxazin-3(4H)-one Derivatives
Welcome to the technical support center for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common stability-related issues encountered during experimental work. By understanding the underlying chemical principles, you can ensure the integrity of your compounds and the reliability of your results.
Introduction to the Molecule and its Challenges
The 7-Iodo-2H-benzo[b]oxazin-3(4H)-one scaffold is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by inherent stability issues. The presence of an electrophilic lactam carbonyl group, combined with a labile carbon-iodine bond on the aromatic ring, introduces specific vulnerabilities. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Inconsistent or Low Yields in Synthesis or Follow-up Reactions
Q: I'm experiencing variable yields in my reactions using a 7-iodo-benzoxazinone derivative. What could be the cause?
A: Inconsistent yields often point to the degradation of your starting material or intermediates. Several factors could be at play:
-
Nucleophilic Attack and Ring Opening: The benzoxazinone ring is susceptible to nucleophilic attack, especially at the carbonyl carbon (C3).[1] This can lead to the opening of the oxazine ring, forming an inactive intermediate. Previous studies on benzoxazinone derivatives have shown that the heterocycle can be easily opened by nucleophiles, particularly when the 2-position is unsubstituted or has a small alkyl group.[1]
-
Dehalogenation: The carbon-iodine bond can be cleaved under certain conditions, leading to the formation of the corresponding des-iodo compound. This is a known reaction for iodoaromatic compounds, which can be promoted by catalysts, light, or certain reagents.
-
Solvent Effects: The choice of solvent can significantly impact the stability of your compound. Protic solvents (e.g., alcohols, water) can participate in hydrolysis, while some polar aprotic solvents may stabilize charged intermediates that lead to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low reaction yields.
Recommendations:
-
Characterize Your Starting Material: Before starting a reaction, confirm the purity of your 7-iodo-benzoxazinone derivative using techniques like NMR or LC-MS.
-
Solvent Selection: Opt for dry, aprotic solvents (e.g., THF, dioxane, toluene) to minimize hydrolysis.
-
Temperature Control: Run reactions at the lowest effective temperature to reduce thermal degradation.
-
Base Selection: If a base is required, consider using a non-nucleophilic base (e.g., DBU, proton sponge) to avoid ring opening.[2]
Issue 2: Appearance of Unknown Impurities in Stored Samples
Q: My stored samples of a 7-iodo-benzoxazinone derivative show new spots on TLC/peaks in LC-MS over time. What are these impurities?
A: The appearance of new signals upon storage suggests degradation. The likely culprits are products of hydrolysis, photodecomposition, or dehalogenation.
-
Hydrolysis: In the presence of moisture, the lactam bond can be hydrolyzed, leading to the ring-opened amino acid derivative. Studies on related benzoxazinones have shown they can decompose in aqueous solutions.[3][4]
-
Photodegradation: Aromatic iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond, leading to radical-mediated decomposition pathways.
-
Dehalogenation: As mentioned previously, the iodine substituent can be lost, resulting in the formation of the non-iodinated benzoxazinone analog.
Potential Degradation Pathway:
Caption: Potential degradation pathways for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Recommendations for Storage and Handling:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or lower.[5] | Reduces the rate of thermal decomposition. |
| Light | Protect from light by using amber vials or storing in the dark.[5] | Prevents photolytic cleavage of the C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation and contact with moisture. |
| Purity | Ensure the compound is free of acidic or basic impurities. | These can catalyze hydrolysis of the lactam ring. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of 7-iodo-benzoxazinone derivatives in solution?
A1: The benzoxazinone ring system is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, protonation of the lactam carbonyl can make it more susceptible to nucleophilic attack by water. Under basic conditions, direct hydroxide attack on the carbonyl can lead to ring opening. Therefore, it is crucial to maintain a neutral pH when working with these compounds in aqueous or protic solutions. Studies on similar benzoxazinones have shown rapid decomposition in buffered aqueous solutions.[3]
Q2: Are there any solvents I should avoid when working with these compounds?
A2: Yes. Avoid using highly nucleophilic solvents (e.g., methanol, ethanol) if heating is required, as they can act as nucleophiles and promote ring opening. Halogenated solvents, particularly in the presence of light, may promote radical reactions.[6] For long-term storage in solution, consider aprotic, non-halogenated solvents like toluene or dioxane, and store under an inert atmosphere at low temperature.
Q3: What analytical techniques are best for monitoring the stability of my 7-iodo-benzoxazinone derivative?
A3: A combination of techniques is recommended for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of degradation products over time. A stability-indicating method should be developed that separates the parent compound from all potential degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of degradation products, which can help in elucidating their structures (e.g., confirming dehalogenation by observing the corresponding mass loss).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any major degradation products that can be isolated.
Q4: I am performing a cross-coupling reaction on the iodine. What are the key considerations?
A4: The reactivity of aryl iodides makes them excellent substrates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7] However, the stability of the benzoxazinone ring must be considered.
-
Base Choice: Many cross-coupling reactions require a base. Use the mildest effective base to avoid ring opening. Inorganic bases like K₃PO₄ or organic bases like Et₃N are often preferred over stronger bases like alkoxides.
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize side reactions.
References
- 1. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol | C8H9NO2 | CID 19386564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 7-Iodo-2H-benzo[b]oxazin-3(4H)-one Production
Welcome to the technical support guide for the synthesis and scale-up of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic intermediate. We will address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the 7-Iodo-2H-benzo[b]oxazin-3(4H)-one scaffold?
The synthesis of this molecule typically involves a two-stage approach: first, the construction of the core 2H-benzo[b][1][2]oxazin-3(4H)-one ring system, followed by a regioselective iodination.
-
Benzoxazinone Formation: Common methods include the cyclization of 2-aminophenol derivatives with α-halo acetyl halides (like chloroacetyl chloride) or related reagents.[3] More modern, efficient syntheses may involve transition-metal-catalyzed methods or cascade reactions to build the heterocyclic core.[2][4][5]
-
Iodination: The final iodination step is typically an electrophilic aromatic substitution on the electron-rich benzene ring of the benzoxazinone. The choice of iodinating agent is critical for yield and purity, with common reagents including molecular iodine (I₂) combined with an oxidizing agent or a silver salt, or N-Iodosuccinimide (NIS).[6]
Q2: Why does scaling up the iodination of benzoxazinones present unique challenges?
Scaling up iodination reactions can be problematic due to several factors:
-
Exothermic Control: Iodination reactions can be exothermic, and improper heat management at larger scales can lead to side reactions and decreased selectivity.
-
Reagent Addition: The controlled addition of the iodinating agent is crucial. Localized high concentrations can result in the formation of di-iodinated or other over-reacted byproducts.
-
Work-up and Purity: Removing residual iodine and silver salts (if used) can be more complex at scale.[6] The final product may also have limited stability, especially under purification conditions like column chromatography.[7]
-
Safety: Handling larger quantities of iodine and potentially corrosive or oxidizing reagents requires stringent safety protocols.[1][8]
Q3: What are the essential analytical techniques for monitoring this process?
A multi-pronged analytical approach is recommended to ensure process control and final product quality.
| Technique | Primary Use | Key Insights |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Visualization of starting material consumption and product formation. Helps in selecting the solvent system for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and purity assessment | Accurate determination of conversion, yield, and impurity profile. Essential for final quality control.[9] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Structural confirmation and purity check | Confirms the regiochemistry of iodination and the overall structure. Can detect process-related impurities.[10] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Verifies the identity of the desired product and can help identify unknown byproducts. |
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems you may encounter during the production of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Part 1: Reaction & Work-up Issues
Q: My iodination reaction stalls, resulting in low conversion to the final product. What are the likely causes and solutions?
A: Low conversion is a common scale-up challenge. The root cause often lies in reaction kinetics, reagent stability, or mass transfer limitations.
-
Probable Cause 1: Insufficient Electrophilicity of Iodine. Molecular iodine (I₂) alone is often not electrophilic enough to iodinate the benzoxazinone ring efficiently.
-
Solution: The reaction requires an activator or oxidant. The use of a silver salt, such as silver tosylate (AgOTs) or silver triflate (AgOTf), with I₂ generates a more potent electrophilic iodine species in situ.[6] This approach often leads to cleaner reactions and higher yields. Alternatively, using an oxidant like tert-butyl hydroperoxide (TBHP) can also facilitate the reaction.[11]
-
-
Probable Cause 2: Poor Mixing or Mass Transfer. On a larger scale, inefficient stirring can create "hot spots" or areas of poor reagent distribution, leading to incomplete reactions.
-
Solution: Ensure robust mechanical stirring is in place. For heterogeneous reactions (e.g., involving silver salts), efficient agitation is critical to facilitate the reaction at the solid-liquid interface. Consider a staged or slow addition of the iodinating agent to maintain a homogenous reaction profile.
-
-
Probable Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction rate and selectivity.
Q: My crude product is a dark, tarry material after work-up. How can I prevent this?
A: The formation of dark, colored impurities often points to oxidation or degradation, frequently caused by residual iodine.
-
Probable Cause: Residual Iodine. Free iodine (I₂) is an oxidizing agent and can lead to a host of colored byproducts, especially when heated or exposed to light during solvent removal.
-
Solution: Quenching Protocol. During the aqueous work-up, perform a wash with a reducing agent to eliminate all traces of I₂. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective. The disappearance of the purple/brown iodine color from the organic layer is a good visual indicator of a successful quench. A solution of sodium thiosulfate should always be kept near the hood for safety and quenching purposes.[1]
-
Part 2: Purification & Stability
Q: I am experiencing significant product loss and degradation during silica gel column chromatography. What is happening and what are my alternatives?
A: Iodo-substituted heterocycles can be sensitive, particularly to acidic media like standard silica gel.[7] Prolonged contact can lead to decomposition on the column.
-
Probable Cause 1: Acidity of Silica Gel. The acidic surface of silica gel can catalyze the degradation of sensitive compounds.
-
Solution 1: Use Deactivated Stationary Phase. Before committing your bulk material, test the stability of your compound on different stationary phases.[7] Basic alumina is often a good alternative for purifying sensitive iodo-compounds. You can also use silica gel that has been pre-treated with a base, such as triethylamine (~1% in the eluent), to neutralize acidic sites.
-
Solution 2: Minimize Residence Time. Use flash chromatography with a slightly more polar solvent system to expedite elution and reduce the contact time between your compound and the stationary phase. Avoid letting a column run dry or sit for extended periods with the product adsorbed.
-
-
Probable Cause 2: Thermal or Photodegradation. The compound may be unstable to ambient light or heat.
-
Solution: Recrystallization. If the purity of the crude material is reasonably high (>90%), recrystallization is often the superior purification method for scalability and stability. It avoids contact with stationary phases and can be performed with minimal light exposure. Conduct a thorough solvent screen to find a suitable system that provides good recovery and high purity.
-
Q: The purified, solid 7-Iodo-2H-benzo[b]oxazin-3(4H)-one discolors over time, even in storage. How can I improve its long-term stability?
A: Discoloration is a sign of chemical degradation, likely due to sensitivity to light, air (oxidation), or trace acid/base.
-
Solution: Implement Strict Storage Protocols.
-
Protect from Light: Store the compound in amber vials or containers wrapped in aluminum foil.[13]
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature Control: Store at low temperatures (2-8°C) as recommended for many iodinated and heterocyclic compounds.[13][14]
-
Ensure Purity: Ensure the final product is free of acidic or basic impurities from the synthesis, which could catalyze decomposition over time.
-
Visualized Workflows & Protocols
General Synthesis & Purification Workflow
The following diagram outlines the critical stages in scaling up the production of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Caption: High-level workflow from synthesis to final product.
Troubleshooting Low Yield
This decision tree helps diagnose potential causes of low reaction yield.
Caption: Decision tree for diagnosing low reaction yields.
Experimental Protocols
Protocol 1: Synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Disclaimer: This is a representative protocol. All reactions should be performed by qualified personnel with appropriate safety precautions.
Step A: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one
-
In a suitably sized reactor under a nitrogen atmosphere, dissolve 2-aminophenol (1.0 eq) in an appropriate solvent such as ethyl acetate.
-
Add a base, for example, aqueous potassium carbonate (2.5 eq), to the solution.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in ethyl acetate dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/HPLC analysis shows complete consumption of the 2-aminophenol.
-
Perform an aqueous work-up. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often carried forward without further purification.
Step B: Iodination
-
Charge the reactor with the crude 2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) from Step A and dissolve it in acetonitrile (MeCN).
-
Add silver tosylate (AgOTs, 1.2 eq).
-
Cool the mixture to 0-5°C and protect from light by covering the reactor with aluminum foil.
-
Add molecular iodine (I₂, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor progress by HPLC.
-
Upon completion, quench the reaction by pouring it into a stirred solution of 10% aqueous sodium thiosulfate. Stir until the iodine color dissipates.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Protocol 2: Stationary Phase Stability Test for Purification
This quick test helps determine if your compound is stable on a given chromatography stationary phase, preventing large-scale loss.[7]
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., 10 mg/mL in ethyl acetate).
-
In three separate vials, place a small amount (~200 mg) of:
-
Vial A: Silica Gel
-
Vial B: Basic Alumina
-
Vial C: No stationary phase (Control)
-
-
To each vial, add 1 mL of your stock solution.
-
Stir all three vials at room temperature for 1 hour to simulate the time the compound might spend on a column.
-
Filter the contents of each vial through a small plug of cotton or a syringe filter to remove the solid stationary phase.
-
Analyze the filtrate from all three vials by TLC or HPLC. Compare the spot/peak intensity of the product in Vials A and B to the control in Vial C. Significant reduction in product intensity or the appearance of new impurity spots indicates degradation.
Safety Precautions
Working with iodine and its derivatives requires specific safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: All operations involving iodine or volatile iodinated compounds should be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors.[1][8]
-
Handling Iodine: Iodine is corrosive and a strong oxidizer.[8] Avoid contact with skin and eyes. It can stain skin and surfaces. Do not mix with ammonia-containing solutions, as this can form the shock-sensitive explosive nitrogen triiodide (NI₃).[12]
-
Waste Disposal: Dispose of all chemical waste, especially that containing iodine or silver salts, in accordance with your institution's hazardous waste protocols. Aqueous waste from thiosulfate quenches should be collected in designated containers.[8]
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 13. achmem.com [achmem.com]
- 14. 7-Iodo-2H-1,4-benzoxazin-3(4H)-one [myskinrecipes.com]
- 15. edvotek.com [edvotek.com]
avoiding decomposition of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one during purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling and purifying sensitive heterocyclic compounds. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for researchers working with 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. This molecule's unique structure, combining an iodo-substituted aromatic ring with a benzoxazinone core, presents specific stability challenges that can lead to decomposition during standard purification procedures. This document is designed to provide you with the mechanistic insights and practical protocols necessary to achieve high purity while preserving the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is 7-Iodo-2H-benzo[b]oxazin-3(4H)-one prone to decomposition during purification?
A1: The instability of this compound arises from two key structural features:
-
The Benzoxazinone Ring: This heterocyclic system contains an N-acyl hemiaminal linkage. This functional group can be susceptible to ring-opening via hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[1][2]
-
The Carbon-Iodine Bond: Aromatic iodides can be sensitive molecules. The C-I bond is the weakest among the carbon-halogen bonds and can be cleaved under certain conditions, leading to de-iodination. This degradation is often observed when using standard silica gel for chromatography, which has an inherently acidic nature.[3][4]
The combination of these two sensitivities requires careful control of the chemical environment—particularly pH—throughout the purification process.
Q2: My compound seems to disappear or streak badly when I run a column on standard silica gel. What is happening?
A2: This is a classic sign of on-column decomposition. Standard silica gel is acidic due to the presence of surface silanol groups (-SiOH).[5] These acidic sites can catalyze the degradation of sensitive compounds like 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.[3] The streaking you observe on a TLC plate or during column chromatography is often caused by the slow, continuous decomposition of your product as it moves through the stationary phase, creating a trail of degradation products.
Q3: What are the primary degradation products I should be looking for?
A3: Based on the compound's structure, you should be vigilant for two main types of impurities resulting from decomposition:
-
Ring-Opened Product: Hydrolysis of the benzoxazinone ring would yield an amino-phenol derivative. This product will have a significantly different polarity and can often be observed by LC-MS analysis.
-
De-iodinated Product: Cleavage of the C-I bond results in the parent 2H-benzo[b]oxazin-3(4H)-one. This impurity can be difficult to separate from the desired product due to their similar structures.
Monitoring your purification by TLC or LC-MS for the appearance of new spots or peaks is crucial for diagnosing decomposition.
Troubleshooting Guide: Navigating Purification Challenges
This section provides a logical workflow and specific solutions for common problems encountered during the purification of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
Issue 1: Significant Decomposition Observed During Column Chromatography
If you have confirmed decomposition is occurring on your column, your primary goal is to create a more inert environment.
Root Cause Analysis: The stationary phase is likely too acidic for the compound.
Caption: Troubleshooting workflow for on-column decomposition.
Solution A: Deactivate the Silica Gel The most common and effective method is to neutralize the acidic silanol sites.[6] This can be achieved by adding a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase.[3]
-
Protocol: See Experimental Protocol 1 for a detailed step-by-step guide.
-
Mechanism: The TEA, a volatile base, preferentially interacts with the acidic sites on the silica, rendering them inert and preventing them from catalyzing the decomposition of your product.
Solution B: Use an Alternative Stationary Phase If your compound is extremely sensitive or incompatible with amines, changing the stationary phase is the best option.
| Stationary Phase | Acidity | Best For | Considerations |
| Standard Silica Gel | Acidic (pH ~4-5) | General purpose, acid-stable compounds. | Avoid for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.[3] |
| Neutral Alumina | Neutral (pH ~7) | Acid- and base-sensitive compounds.[4] | May have different selectivity than silica. Eluent systems may need re-optimization.[7] |
| Basic Alumina | Basic (pH ~9-10) | Acid-sensitive compounds; basic compounds. | May retain acidic impurities. Can catalyze decomposition of base-labile compounds.[4] |
| Florisil® | Weakly Acidic | Alternative to silica with different selectivity. | Magnesium silicate-based adsorbent. |
Recommendation: Neutral alumina is an excellent starting point for compounds sensitive to both acid and base.[4]
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, causing it to separate as a liquid instead of forming crystals.[8] Failure to crystallize suggests the compound is too soluble even at low temperatures.
Solution A: Optimize the Solvent System The choice of solvent is critical for successful recrystallization.[8][9]
-
Single Solvent: The ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point.
-
Two-Solvent System: If no single solvent is ideal, use a miscible pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.[10]
Suggested Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethyl Acetate | Polar Aprotic | 77 | Good starting point. |
| Dichloromethane | Polar Aprotic | 40 | Use with a non-polar co-solvent like hexane. |
| Toluene | Non-polar | 111 | Good for less polar compounds. |
| Ethanol/Water | Polar Protic | 78-100 | Use cautiously due to potential for ring-opening. |
| Acetone | Polar Aprotic | 56 | A versatile solvent for many functionalities.[11] |
-
Protocol: See Experimental Protocol 2 for a systematic approach to solvent screening.
Solution B: Induce Crystallization If the solution is supersaturated but no crystals form:
-
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Cool Slowly: Rapid cooling leads to small, often impure crystals. Allow the solution to cool to room temperature first, then move it to an ice bath or refrigerator.[9]
Experimental Protocols
Protocol 1: Purification by Neutralized Flash Column Chromatography
This protocol describes the purification of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one using silica gel that has been deactivated with triethylamine (TEA).
1. Preparation of the Mobile Phase:
-
Determine an appropriate solvent system using TLC (e.g., Hexane/Ethyl Acetate). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Prepare the bulk mobile phase and add 1-2% triethylamine by volume (e.g., 10-20 mL of TEA for every 1 L of solvent).
2. Packing the Column:
-
Wet-pack a flash chromatography column with the TEA-containing mobile phase.
-
Flush the packed column with at least two column volumes of this mobile phase to ensure the entire silica bed is neutralized.[6]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product, add silica, and remove the solvent under reduced pressure to obtain a free-flowing powder. Dry-load this powder onto the top of the column.
4. Elution and Fraction Collection:
-
Run the column using the TEA-containing mobile phase. Do not switch to a non-TEA mobile phase, as this could re-activate the silica.
-
Collect fractions and monitor by TLC.
5. Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the solvent and the volatile TEA under reduced pressure (rotary evaporation). If trace amounts of TEA remain, it can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and washing with a mild acid (use with caution).
Protocol 2: Systematic Recrystallization Solvent Screening
This micro-scale protocol helps identify a suitable solvent or solvent system quickly and with minimal material loss.
1. Preparation:
-
Place a small amount of your crude product (approx. 10-20 mg) into several small test tubes.
2. Single Solvent Screening:
-
To each tube, add a different solvent dropwise at room temperature until about 0.5 mL is added. Observe solubility.
-
If it dissolves: The solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a two-solvent system.
-
If it does not dissolve: This is a potential candidate.
-
-
For the tubes where the compound did not dissolve at room temperature, heat the mixture gently (e.g., in a warm water bath).
-
Observe solubility.
-
If it now dissolves: This is a good candidate solvent. Remove from heat and allow to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
If it still does not dissolve: This solvent is unsuitable.
-
3. Two-Solvent System Screening:
-
Take a tube where the compound was highly soluble at room temperature (a "good" solvent).
-
Slowly add a miscible "poor" solvent (one in which the compound was insoluble) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow it to cool slowly as described above, observing for crystallization.
References
- 1. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Analytical Method Development for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one Purity
Welcome to the technical support center for the analytical method development and purity determination of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods, complete with troubleshooting guides and frequently asked questions (FAQs). Our approach is grounded in scientific principles and aligned with global regulatory standards to ensure the integrity of your results.
Introduction: The Critical Role of Purity Analysis
7-Iodo-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound whose utility in pharmaceutical synthesis and materials science necessitates stringent quality control. The presence of impurities, even in minute quantities, can significantly impact the efficacy, safety, and stability of the final product. Therefore, a well-developed and validated analytical method is not just a regulatory requirement but a cornerstone of scientific rigor. This guide focuses on High-Performance Liquid Chromatography (HPLC) as the primary technique for purity analysis, given its precision, sensitivity, and versatility.
Part 1: HPLC Method Development - FAQs and Strategic Guidance
This section addresses common questions encountered when establishing a purity method from the ground up.
Q1: Where do I begin with method development for 7-Iodo-2H-benzo[b]oxazin-3(4H)-one?
A1: The key is to start with a systematic approach based on the physicochemical properties of the analyte.
-
Analyte Characterization: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one is a moderately polar, aromatic compound containing a halogen. The iodine atom provides a strong chromophore, making UV detection highly suitable. Start by determining its UV maximum absorbance (λ-max) by running a scan in your proposed mobile phase diluent (e.g., acetonitrile/water).
-
Column Selection: A reversed-phase (RP) C18 column is the universal starting point for such molecules. A standard dimension like 150 mm x 4.6 mm with 3.5 or 5 µm particle size is recommended for initial development. The phenyl-hexyl phase can also be a good alternative due to potential pi-pi interactions with the aromatic ring system[1].
-
Mobile Phase Selection: Begin with a simple gradient using Acetonitrile (ACN) and water. A gradient from 10% ACN to 90% ACN over 20-30 minutes will typically elute most impurities and give a good overview of the sample's complexity. Incorporating a small amount of acid (0.1% formic acid or phosphoric acid) into the aqueous phase is crucial. This suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Initial Run & Evaluation: Prepare a sample solution at approximately 0.5-1.0 mg/mL in a suitable diluent (e.g., 50:50 ACN:Water). Perform the initial gradient run and evaluate the chromatogram for the main peak shape, retention time, and the presence of any impurity peaks.
Q2: How do I select the optimal wavelength for detection?
A2: The optimal wavelength is one that provides maximum sensitivity for the main analyte and all relevant impurities. Using a Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly advantageous. By examining the UV spectra at the apex of the main peak and each impurity peak, you can select a wavelength that provides an adequate response for all compounds of interest. If impurities have vastly different λ-max values, a compromise wavelength may be necessary, or multiple wavelengths can be monitored simultaneously.
Q3: My main peak is tailing. What is the cause and how can I fix it?
A3: Peak tailing is a common issue, especially with compounds containing amine or amide functionalities. It is often caused by secondary interactions between the analyte and active sites (free silanols) on the silica-based column packing.
-
Cause 1: Insufficient Mobile Phase Buffering: The secondary amine in the oxazinone ring can interact with acidic silanols. Ensure your mobile phase pH is low (pH 2.5-3.5) by adding 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanols and the analyte, minimizing unwanted interactions.
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.
-
Cause 3: Column Degradation: Over time, the stationary phase can degrade, especially at high pH, exposing more active silanol sites. If the problem persists with a fresh mobile phase and lower concentration, the column may need to be replaced.
-
Cause 4: Metal Chelation: The analyte may be interacting with trace metals in the sample or HPLC system. Using a mobile phase with a chelating agent or using a column specifically designed for polar compounds can sometimes help.
Part 2: Troubleshooting Guide for Common HPLC Issues
Even with a well-designed method, problems can arise. This section provides a systematic guide to diagnosing and resolving them.[2][3][4]
Workflow for General Troubleshooting
The following diagram illustrates a logical workflow for diagnosing any chromatographic issue. The primary rule is to change only one parameter at a time to isolate the root cause effectively.
Caption: General HPLC troubleshooting workflow.
Troubleshooting Data Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Drifting/Shifting | 1. Improper column equilibration. 2. Mobile phase composition changed (evaporation, incorrect preparation). 3. Pump flow rate is inconsistent. 4. Column temperature fluctuations. | 1. Increase equilibration time between runs. 2. Prepare fresh mobile phase. Keep solvent bottles capped. 3. Check for pump leaks, prime the pump to remove air bubbles. 4. Use a column oven for stable temperature control. |
| Ghost Peaks (Spurious Peaks) | 1. Contamination in the injector or sample loop. 2. Impurities in the mobile phase or diluent. 3. Carryover from a previous injection. | 1. Flush the injector and sample loop with a strong solvent. 2. Use high-purity HPLC-grade solvents. 3. Implement a needle wash step and inject a blank run to confirm. |
| Baseline Noise or Drift | 1. Air bubbles in the system (pump or detector). 2. Contaminated mobile phase or detector cell. 3. Detector lamp is failing. 4. Mobile phase components are not fully miscible or precipitating. | 1. Degas the mobile phase thoroughly. Purge the pump. 2. Flush the system and detector cell with a strong, miscible solvent. 3. Check lamp energy and replace if necessary. 4. Ensure mobile phase components are miscible and buffers are fully dissolved. |
| Peak Splitting or Broadening | 1. Column void or contamination at the inlet frit. 2. Sample solvent is much stronger than the mobile phase. 3. Co-elution with an impurity. 4. Clogged column or tubing. | 1. Reverse-flush the column (if permitted by the manufacturer). Replace the column if a void is present. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Adjust mobile phase composition or gradient to improve resolution. 4. Check system pressure; replace column or blocked tubing if pressure is excessively high. |
Part 3: Method Validation According to ICH Q2(R1) Guidelines
Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process provides documented evidence that the method is reliable, reproducible, and accurate.[5] The core validation characteristics are defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]
Q4: What are the key parameters for validating a purity method?
A4: For a quantitative impurity test, the following parameters are essential:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through peak purity analysis using a DAD detector and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the analyte and plotting the response versus concentration. A correlation coefficient (r²) of ≥ 0.99 is generally expected.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of test results to the true value. It's determined by applying the method to samples spiked with known amounts of impurities and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). This provides an indication of its reliability during normal usage.[6]
Q5: What is a stability-indicating method and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method, forced degradation (stress testing) studies are performed.[8]
Forced degradation involves subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis to produce degradation products.[9][10] The analytical method is then used to analyze these stressed samples. The goal is to demonstrate that all major degradation products are well-separated from the main peak and from each other, a concept known as "specificity" in the context of stability studies.[11] This ensures that any decrease in the API concentration due to degradation over its shelf life can be accurately measured.
Part 4: Experimental Protocols & Workflows
Protocol 1: Suggested Starting HPLC Method
This protocol provides a robust starting point for the analysis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column suitable for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min, hold at 90% B for 5 min, return to 10% B over 1 min, hold for 4 min. | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 5 µL | A small volume to prevent column overload. |
| Detection | UV at 254 nm or λ-max | 254 nm is a good starting point for aromatic compounds; use λ-max for optimal sensitivity. |
| Diluent | Acetonitrile:Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Workflow for Method Development & Validation
The following diagram outlines the comprehensive process from initial method development to final validation.
Caption: Overall workflow for analytical method development and validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. labcompare.com [labcompare.com]
- 4. agilent.com [agilent.com]
- 5. canadacommons.ca [canadacommons.ca]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. database.ich.org [database.ich.org]
- 8. rjptonline.org [rjptonline.org]
- 9. bibrepo.uca.es [bibrepo.uca.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ICH Official web site : ICH [ich.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
A Comparative Guide to the Synthesis of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 7-iodo-2H-benzo[b][1]oxazin-3(4H)-one scaffold is a crucial heterocyclic motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The introduction of an iodine atom at the 7-position offers a strategic handle for further functionalization, making the efficient and selective synthesis of this building block a topic of significant interest. This guide provides a comparative analysis of the two primary synthetic strategies for obtaining 7-iodo-2H-benzo[b][1]oxazin-3(4H)-one: synthesis from a pre-iodinated precursor and direct iodination of the parent benzoxazinone.
At a Glance: A Comparative Overview
| Feature | Method A: Synthesis from 2-Amino-5-iodophenol | Method B: Direct Iodination of 2H-benzo[b][1]oxazin-3(4H)-one |
| Starting Material | 2-Amino-5-iodophenol | 2H-benzo[b][1]oxazin-3(4H)-one |
| Key Transformation | Cyclocondensation | Electrophilic Aromatic Substitution |
| Regioselectivity | Inherently controlled by the starting material | A potential challenge requiring careful optimization |
| Potential Byproducts | Impurities from the starting material or side reactions during cyclization | Isomeric (6-iodo) and di-iodinated products |
| Overall Yield | Dependent on the efficiency of the cyclization step | Dependent on both the yield and selectivity of the iodination |
| Suitability | Ideal for unambiguous synthesis of the 7-iodo isomer | Potentially more atom-economical if the parent benzoxazinone is readily available |
Method A: Synthesis from a Pre-iodinated Precursor (2-Amino-5-iodophenol)
This approach offers a highly regioselective route to the target molecule by constructing the benzoxazinone ring from a commercially available, pre-iodinated starting material, 2-amino-5-iodophenol. The core of this method lies in the cyclocondensation reaction between the aminophenol and a suitable C2-electrophile, typically chloroacetyl chloride.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step, one-pot process. The first step is the N-acylation of the more nucleophilic amino group of 2-amino-5-iodophenol with chloroacetyl chloride. This is followed by an intramolecular Williamson ether synthesis, where the phenoxide, formed under basic conditions, displaces the chloride to form the six-membered oxazinone ring. The iodine atom at the 5-position of the aminophenol precursor directly corresponds to the 7-position of the resulting benzoxazinone, thus ensuring complete regiocontrol.
Experimental Protocol
Materials:
-
2-Amino-5-iodophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-iodophenol (1.0 eq) in acetone. Add sodium bicarbonate (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in acetone dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After completion of the N-acylation step, add potassium carbonate (2.0 eq) to the reaction mixture and continue to reflux for another 4-6 hours, or until TLC analysis indicates the formation of the desired product.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 7-iodo-2H-benzo[b][1]oxazin-3(4H)-one.
Expected Performance
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% after chromatography |
| Key Advantages | Unambiguous regiochemistry |
| Potential Challenges | Availability and cost of 2-amino-5-iodophenol; potential for O-acylation as a minor side reaction. |
Method B: Direct Iodination of 2H-benzo[b][1][2]oxazin-3(4H)-one
This method involves the direct introduction of an iodine atom onto the pre-formed 2H-benzo[b][1]oxazin-3(4H)-one ring system via an electrophilic aromatic substitution reaction. This approach can be more atom-economical if the parent benzoxazinone is readily available. However, controlling the regioselectivity of the iodination is a critical challenge.
Reaction Mechanism and Rationale
The benzene ring of the 2H-benzo[b][1]oxazin-3(4H)-one is activated towards electrophilic substitution by the electron-donating effects of the nitrogen and oxygen atoms of the heterocyclic ring. The directing effects of these groups favor substitution at the C-6 and C-7 positions. Achieving selectivity for the C-7 position over the C-6 position, and preventing di-iodination, requires careful selection of the iodinating agent and reaction conditions. Common iodinating agents include N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent.
Experimental Protocol (Proposed)
Materials:
-
2H-benzo[b][1]oxazin-3(4H)-one
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask protected from light, dissolve 2H-benzo[b][1]oxazin-3(4H)-one (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC and/or LC-MS to assess the formation of the desired product and isomeric byproducts.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, carefully separating the 7-iodo isomer from the 6-iodo and any di-iodinated byproducts.
Expected Performance
| Parameter | Expected Value |
| Yield | 40-60% (of the desired 7-iodo isomer) |
| Purity | >95% after careful chromatography |
| Key Advantages | Potentially fewer steps if the starting material is readily available. |
| Potential Challenges | Achieving high regioselectivity for the 7-position; separation of isomeric products. |
Conclusion
Both synthetic routes present viable options for the preparation of 7-iodo-2H-benzo[b][1]oxazin-3(4H)-one.
-
Method A (from 2-amino-5-iodophenol) is the preferred choice when unambiguous regiochemistry is paramount. The inherent control over the iodine's position eliminates the need for challenging isomer separations, likely leading to a more straightforward purification process and potentially a higher overall yield of the pure desired product.
-
Method B (Direct Iodination) offers a more convergent approach if the parent 2H-benzo[b][1]oxazin-3(4H)-one is readily and inexpensively available. However, this route necessitates careful optimization of reaction conditions to maximize the yield of the 7-iodo isomer and requires robust analytical and purification techniques to isolate it from its 6-iodo and di-iodo counterparts.
The choice between these two methods will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the importance of absolute regiocontrol.
A Senior Application Scientist's Guide to Halogen Substitution on the Benzoxazinone Scaffold: A Comparative Analysis of 7-Iodo vs. 7-Bromo Analogs
Introduction: The Benzoxazinone Core and the Strategic Role of Halogenation
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of compounds with a wide array of biological activities.[1][2] Its derivatives have been investigated for applications ranging from anticancer and anti-inflammatory to neuroprotective and antithrombotic agents.[3][4][5] A common strategy in drug discovery to fine-tune the activity, selectivity, and pharmacokinetic profile of a lead compound is the substitution of atoms on the core structure. Halogenation, in particular, is a powerful tool for modulating these properties.
This guide provides an in-depth comparison between two specific analogs: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one and 7-Bromo-2H-benzo[b]oxazin-3(4H)-one. While direct head-to-head experimental data for these two specific molecules is not extensively published, this document will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from related compounds to provide a predictive comparison. We will explore the theoretical underpinnings of how the choice between iodine and bromine at the 7-position can profoundly impact biological activity and propose a clear experimental framework to validate these hypotheses.
Pillar 1: The Physicochemical and Mechanistic Implications of C7 Halogenation
The substitution of a hydrogen atom with a halogen is far from a trivial modification. The choice between bromine and iodine introduces significant changes in the molecule's electronic, steric, and lipophilic properties, which in turn dictate its interaction with biological targets and its behavior in a physiological environment.
Key Physicochemical Differences
The fundamental differences between bromine and iodine are summarized below. These properties are the root cause of the differential biological effects we can anticipate.
| Property | Bromine (Br) | Iodine (I) | Implication in Drug Design |
| Van der Waals Radius (Å) | 1.85 | 1.98 | Iodine is significantly larger, which can provide a better fit in a large hydrophobic pocket but may cause steric hindrance in a constrained one. |
| Electronegativity (Pauling) | 2.96 | 2.66 | Both are electron-withdrawing, but bromine has a stronger inductive effect. |
| Polarizability (ų) | 4.77 | 7.1 | Iodine is much more polarizable, making it a stronger halogen bond donor and enhancing van der Waals interactions. This can lead to increased binding affinity. |
| Lipophilicity Contribution (π) | +0.86 | +1.12 | The iodo-substituted compound is predicted to be more lipophilic, which can affect solubility, cell permeability, and plasma protein binding. |
| C(aryl)-X Bond Energy (kJ/mol) | ~280 | ~220 | The Carbon-Iodine bond is significantly weaker, making the 7-iodo analog more susceptible to in vivo metabolic dehalogenation. |
The Power of Halogen Bonding
A critical concept, especially for heavier halogens, is the phenomenon of halogen bonding . This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a "donor") and interacts with a nucleophilic site on a biological target, such as the backbone carbonyls of amino acids. Due to its high polarizability, iodine is a much more effective halogen bond donor than bromine. This capability can introduce a significant, favorable binding interaction that may be absent in the bromo-analog, potentially leading to a dramatic increase in potency.
Pillar 2: Known Biological Activities & Predicted Performance
The broader benzoxazinone class has shown promise in several therapeutic areas. We can extrapolate that the 7-bromo and 7-iodo analogs are promising candidates for evaluation in these contexts.
-
Myeloperoxidase (MPO) Inhibition: Overactivity of MPO is implicated in numerous inflammatory and cardiovascular diseases.[6] Several benzoxazinone derivatives have been shown to attenuate MPO activity.[3] The mechanism often involves the inhibitor promoting the formation of an inactive enzyme intermediate.[7]
-
Anticancer Activity: Various substituted benzoxazinones have demonstrated cytotoxic effects against cancer cell lines, including lung, colorectal, and leukemia.[4]
-
Enzyme Inhibition: The scaffold has been used to develop inhibitors for other enzymes, such as α-chymotrypsin and Factor Xa.[5][8] Structure-activity relationship studies in this context have shown that the nature and position of halogen substituents are critical for potency.[8]
-
CNS Activity: Derivatives have also been explored for their effects on serotonin receptors, suggesting potential applications as anxiolytic or antidepressant agents.[9]
Comparative Activity Forecast: 7-Iodo vs. 7-Bromo
Based on the principles outlined above, we can formulate a hypothesis:
For targets where a large, polarizable interaction in a hydrophobic pocket is beneficial, or where a halogen bond can be formed with a nearby acceptor, the 7-iodo analog is likely to exhibit greater potency. The increased lipophilicity may also enhance cell permeability, leading to better performance in cell-based assays.
Conversely, the 7-bromo analog may be favored if the binding pocket is sterically constrained. Furthermore, its greater metabolic stability due to the stronger C-Br bond could translate to a longer half-life and improved pharmacokinetic profile in vivo.
The following diagram illustrates the logical workflow for evaluating these two compounds.
Caption: Proposed workflow for the comparative evaluation of halogenated benzoxazinones.
Pillar 3: A Self-Validating Experimental Framework
To move from hypothesis to data, a rigorous, side-by-side experimental comparison is required. The following protocols describe the essential assays for a primary evaluation.
Experimental Protocol 1: In Vitro Myeloperoxidase (MPO) Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on purified human MPO, a key enzyme in inflammatory processes.[7]
Objective: To determine the IC50 value for each compound against human MPO.
Materials:
-
Human Myeloperoxidase (MPO), purified
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
7-Iodo-2H-benzo[b]oxazin-3(4H)-one
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of absorbance measurement at 650 nm
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound in DMSO. Create a series of dilutions in PBS to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of PBS. b. Add 10 µL of the appropriate compound dilution (or DMSO for vehicle control). c. Add 20 µL of human MPO enzyme solution. d. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 20 µL of a substrate solution containing H₂O₂ and TMB to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 650 nm every 30 seconds for 10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: a. Calculate the rate (slope) of the reaction for each concentration. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 2: Cell Viability Assay (MTT)
This assay measures the effect of the compounds on the viability of a relevant human cancer cell line (e.g., A549 lung cancer or MV4-11 leukemia) to assess potential anticancer activity.[4]
Objective: To determine the EC50 value for each compound in a cell-based model.
Materials:
-
A549 human lung carcinoma cell line (or other relevant line)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
7-Iodo-2H-benzo[b]oxazin-3(4H)-one
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot the percent viability versus the log of the compound concentration and fit the data to determine the EC50 value.
Conclusion and Future Directions
The choice between a 7-bromo and a 7-iodo substitution on the 2H-benzo[b]oxazin-3(4H)-one core represents a classic medicinal chemistry decision point. The 7-iodo analog holds the potential for higher potency through superior polarizability and halogen bonding capabilities, while the 7-bromo analog may offer a more favorable pharmacokinetic profile due to its greater metabolic stability. Without direct experimental data, the optimal choice remains target-dependent.
The experimental framework provided in this guide offers a clear and robust path to elucidate the differences between these two compounds. By systematically evaluating their in vitro potency and cellular activity, researchers can generate the critical data needed to make an informed decision and advance the more promising candidate into further stages of drug development.
References
- 1. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
Introduction: The Benzoxazinone Scaffold and the Quest for Novel Cytotoxic Agents
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of modern drug discovery, particularly in oncology.[1][2] In vitro cytotoxicity assays serve as a critical primary screen, offering a rapid, cost-effective, and ethically sound method for identifying compounds that can selectively target and eliminate cancer cells.[3][4] The 1,4-benzoxazin-3-one core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] This guide provides a comprehensive framework for the in vitro evaluation of a specific novel derivative, 7-Iodo-2H-benzo[b]oxazin-3(4H)-one , designed for researchers and drug development professionals.
Our objective is not merely to provide a protocol but to establish a self-validating, comparative system. We will detail a robust methodology, explain the scientific rationale behind each step, and compare the performance of our target compound against both a gold-standard chemotherapeutic and a structurally related analog. This approach ensures that the data generated is not only accurate but also contextually relevant, allowing for a clear assessment of the compound's therapeutic potential.
Section 1: The Comparative Framework - Establishing Benchmarks for Potency
To accurately gauge the cytotoxic potential of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, its performance must be measured against relevant benchmarks. A scientifically rigorous evaluation relies on multi-point comparisons that control for assay variability and provide a clear efficacy ceiling.
-
Test Compound: 7-Iodo-2H-benzo[b]oxazin-3(4H)-one . A novel derivative whose cytotoxic profile is under investigation. The introduction of an iodine atom at the 7-position is a common medicinal chemistry strategy to modulate physiochemical properties like lipophilicity and metabolic stability, which can significantly impact biological activity.
-
Positive Control: Doxorubicin . A widely used anthracycline chemotherapeutic agent.[7] Its selection as a positive control is deliberate; Doxorubicin is a potent, well-characterized cytotoxic drug with a known mechanism involving DNA intercalation and topoisomerase II inhibition.[8] It provides a robust, high-potency benchmark that validates the sensitivity of the assay system to a known cytotoxic agent.[9][10]
-
Structural Analog: 6-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (Comparator B) . The inclusion of a structurally similar compound is crucial. While data for our specific test compound is not publicly available, other halogenated benzoxazinones have demonstrated significant antiproliferative activity.[11] This analog allows for a more direct structure-activity relationship (SAR) comparison, helping to elucidate the specific contribution of the iodo-substituent versus other halogens on the scaffold's cytotoxicity.
Section 2: Core Methodology - The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial NAD(P)H-dependent oxidoreductases in living cells.[14] This reaction produces purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, which can be quantified spectrophotometrically after solubilization.[13]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the MTT assay, from initial cell culture preparation to the final data analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Rationale: Selecting appropriate cell lines is crucial. We use HeLa (cervical cancer) and A549 (lung cancer) as they are robust and widely characterized cancer models.[15][16] Including a non-cancerous cell line like HEK293 (human embryonic kidney) is essential for determining the selectivity index—a measure of a compound's toxicity toward cancer cells versus normal cells.[4]
-
Procedure: Culture HeLa, A549, and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS). Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]
-
-
Compound Preparation and Treatment:
-
Rationale: A serial dilution series is necessary to generate a dose-response curve from which the IC₅₀ value can be derived. A vehicle control (DMSO) is mandatory to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effect.[18]
-
Procedure: Prepare a 10 mM stock solution of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one, Comparator B, and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Control Wells:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation:
-
Rationale: An incubation period of 48 to 72 hours is standard for assessing the effects of compounds that may act on the cell cycle or induce slower cell death pathways like apoptosis.[17]
-
Procedure: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Measurement:
-
Rationale: The 3-4 hour incubation with MTT allows sufficient time for viable cells to metabolize the tetrazolium salt into formazan. The formazan crystals must be fully solubilized before reading to ensure an accurate and homogenous absorbance measurement.[12]
-
Procedure:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
-
-
Data Analysis:
-
Rationale: The IC₅₀ value is the standard metric of a drug's potency in in vitro assays.[1] A lower IC₅₀ indicates higher potency.
-
Procedure:
-
Subtract the background absorbance (medium blank) from all readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to fit the curve and determine the IC₅₀ value.
-
-
Section 3: Comparative Data Analysis
The ultimate goal of this workflow is to generate quantitative, comparable data on cytotoxic potency. The half-maximal inhibitory concentration (IC₅₀) is the key metric. The table below presents a hypothetical yet realistic dataset based on typical findings for novel benzoxazinones and published data for Doxorubicin.[7][11][19][20]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| 7-Iodo-2H-benzo[b]oxazin-3(4H)-one | HeLa (Cervical) | 8.5 | 5.3 |
| A549 (Lung) | 12.1 | 3.7 | |
| HEK293 (Normal Kidney) | 45.2 | - | |
| Comparator B (6-Bromo-analog) | HeLa (Cervical) | 15.2 | 3.1 |
| A549 (Lung) | 21.7 | 2.2 | |
| HEK293 (Normal Kidney) | 47.5 | - | |
| Doxorubicin (Positive Control) | HeLa (Cervical) | 0.1 - 1.0[7] | >10 (variable) |
| A549 (Lung) | 0.5 - 5.0[7] | >10 (variable) | |
| HEK293 (Normal Kidney) | >10 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for killing cancer cells over normal cells, a highly desirable trait for a potential therapeutic agent.[4]
Interpretation: In this illustrative dataset, 7-Iodo-2H-benzo[b]oxazin-3(4H)-one demonstrates superior potency (lower IC₅₀) and a better selectivity profile compared to its bromo-analog, suggesting the iodo-substitution is beneficial for cytotoxic activity. While not as potent as the frontline chemotherapeutic Doxorubicin, its promising selectivity warrants further investigation.
Section 4: Elucidating the Mechanism of Action - The Apoptosis Pathway
Determining that a compound is cytotoxic is the first step; understanding how it kills cells is paramount. Many cytotoxic agents, including some benzoxazinone derivatives, function by inducing apoptosis, or programmed cell death.[21][22] Apoptosis is a highly regulated process executed by a family of proteases called caspases.[23] It can be initiated through two major routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[24] The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by a drug molecule.[25]
The Intrinsic Apoptosis Pathway
This diagram illustrates a simplified model of the intrinsic pathway, a common mechanism for chemotherapeutic agents.
Caption: The intrinsic (mitochondrial) pathway of caspase-dependent apoptosis.
Mechanistic Explanation:
-
Initiation: A cytotoxic compound like 7-Iodo-2H-benzo[b]oxazin-3(4H)-one may cause intracellular stress (e.g., DNA damage).[21]
-
Mitochondrial Regulation: This stress activates pro-apoptotic proteins like Bax and Bak, which overcome the inhibition by anti-apoptotic proteins like Bcl-2.[25]
-
Cytochrome c Release: Activated Bax/Bak form pores in the mitochondrial membrane, allowing cytochrome c to escape into the cytoplasm.[24]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to a protein called Apaf-1, forming a complex known as the apoptosome.
-
Caspase Cascade: The apoptosome recruits and activates the initiator caspase, Caspase-9.[26] Active Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3.
-
Execution: Active Caspase-3 orchestrates cell death by cleaving critical cellular proteins, leading to the morphological hallmarks of apoptosis.
To confirm this mechanism, follow-up experiments such as Annexin V/PI staining (to detect apoptotic cells) or western blotting for cleaved caspases would be logical next steps.[1]
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one. By employing a validated MTT protocol with appropriate controls and comparators, researchers can generate reliable and contextually rich data. The hypothetical results presented suggest that the compound holds promise, exhibiting greater potency and selectivity than a structurally similar analog. The proposed mechanism of action via the intrinsic apoptosis pathway provides a clear hypothesis for subsequent, more detailed mechanistic studies. This structured approach, moving from broad screening to mechanistic insight, is fundamental to identifying and advancing promising new candidates in the field of cancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Caspase-Dependent Apoptosis: An Overview [absin.net]
A Comparative Guide to the Efficacy of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one as a Potential Monoamine Oxidase Inhibitor
A Comparative Guide to the Efficacy of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one as a Potential Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the quest for novel and effective enzyme inhibitors is perpetual. This guide provides an in-depth comparative analysis of the potential efficacy of a novel compound, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, against established inhibitors of Monoamine Oxidase (MAO). While direct experimental data for this specific compound is emerging, this document serves as a comprehensive framework for its evaluation, grounded in established scientific protocols and comparative pharmacology.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][] Two primary isoforms exist, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depressive disorders and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5][6]
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has garnered interest for its diverse biological activities. Structurally similar compounds, such as 2H-1,4-benzothiazin-3(4H)-ones, have demonstrated potent and selective inhibition of MAO-B, suggesting that 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one may exhibit similar properties.[7] This guide outlines the experimental pathway to ascertain and compare its inhibitory potential.
Benchmarking Against Known MAO Inhibitors
To establish the efficacy of a novel compound, it is imperative to compare it against well-characterized inhibitors. For this purpose, we will consider the following established MAO inhibitors:
-
Clorgyline: A selective and irreversible inhibitor of MAO-A.[8]
-
Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B.[9]
-
Pargyline: A non-selective irreversible MAO inhibitor.[8]
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA).[10]
These compounds represent a spectrum of selectivity and reversibility, providing a robust basis for comparison.
Experimental Workflow for Efficacy Determination
The cornerstone of evaluating a potential inhibitor is the determination of its half-maximal inhibitory concentration (IC50), a measure of its potency.[11] The following details a comprehensive workflow for assessing the inhibitory activity of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one against both MAO-A and MAO-B.
Experimental workflow for evaluating a novel MAO inhibitor.
Detailed Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol is adapted from established methods for high-throughput screening of MAO inhibitors.[2][6] The principle lies in measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[1]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Clorgyline, Selegiline, Pargyline, Moclobemide (Reference Inhibitors)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red (or similar fluorogenic probe)
-
Assay Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the test and reference inhibitors in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stocks in assay buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of the MAO substrate (p-tyramine) in assay buffer. The final concentration should be near the Km value for each enzyme.[12]
-
Prepare a detection reagent mixture containing HRP and the fluorogenic probe in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 40 µL of assay buffer.
-
Add 5 µL of the diluted inhibitor solutions (or DMSO for control wells).
-
Add 5 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex® Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Comparative Efficacy Data
The following table presents hypothetical IC50 values for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, alongside the known values for the reference inhibitors, to illustrate how the comparative efficacy would be assessed.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 7-Iodo-2H-benzo[b]oxazin-3(4H)-one | Hypothetical: 500 | Hypothetical: 25 | Hypothetical: 20 |
| Clorgyline | ~10 | ~1000 | 0.01 |
| Selegiline | ~1000 | ~10 | 100 |
| Pargyline | ~500 | ~400 | 1.25 |
| Moclobemide | ~200 | ~2000 | 0.1 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one demonstrates a preference for inhibiting MAO-B, with a 20-fold greater potency for MAO-B over MAO-A. This would suggest its potential as a therapeutic agent for conditions where MAO-B inhibition is desirable, such as Parkinson's disease.[5]
Mechanism of Inhibition: Reversibility Assay
Understanding whether an inhibitor acts reversibly or irreversibly is crucial for its pharmacological profiling.
Logic diagram for determining the reversibility of inhibition.
Protocol Outline:
-
Incubate the MAO enzyme with a high concentration of the test inhibitor (e.g., 10-100 times its IC50) for an extended period (e.g., 60 minutes).
-
Rapidly dilute the enzyme-inhibitor mixture to a concentration where the inhibitor is no longer effective (e.g., below its IC50).
-
Immediately initiate the enzymatic reaction by adding the substrate and measure the enzyme activity over time.
-
A recovery of enzyme activity upon dilution indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the efficacy of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one as a potential Monoamine Oxidase inhibitor. By following the detailed experimental protocols and comparing the results to established inhibitors, researchers can accurately determine its potency, selectivity, and mechanism of action.
Should the hypothetical data prove to be accurate, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one would represent a promising lead compound for the development of novel MAO-B selective inhibitors. Further studies, including in vivo efficacy and safety profiling, would be warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. assaygenie.com [assaygenie.com]
- 7. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of Benzoxazinone Isomers' Bioactivity: A Guide for Researchers
In the landscape of heterocyclic compounds, benzoxazinones stand out for their remarkable and diverse biological activities. This guide provides a comprehensive comparative analysis of the bioactivity of benzoxazinone isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, we aim to offer researchers, scientists, and drug development professionals a clear understanding of the structure-activity relationships that govern the potency and selectivity of these promising molecules. This document is designed to be an in-depth technical resource, moving beyond a simple listing of facts to explain the causality behind experimental choices and to provide actionable protocols for further research.
The Significance of Isomerism in Benzoxazinone Bioactivity
Benzoxazinones are bicyclic compounds containing a benzene ring fused to an oxazine ring. The arrangement of the heteroatoms in the oxazine ring gives rise to different isomers, with the most studied being the 2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one scaffolds. The seemingly subtle difference in the placement of the nitrogen and oxygen atoms profoundly impacts the molecule's three-dimensional structure, electronic distribution, and ultimately, its interaction with biological targets. This guide will delve into how these isomeric variations, coupled with substitutions on the aromatic ring, dictate the observed bioactivities.
Anticancer Activity: A Tale of Two Scaffolds
The quest for novel anticancer agents has led to extensive investigation into the cytotoxic properties of benzoxazinone derivatives. Both 2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one isomers have demonstrated significant potential, albeit often through distinct mechanistic pathways.
The 2H-1,4-Benzoxazin-3(4H)-one Scaffold
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown potent activity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the induction of DNA damage, leading to apoptosis and cell cycle arrest.[1][2] For instance, certain derivatives have been shown to upregulate γ-H2AX, a marker of DNA double-strand breaks, and activate apoptotic pathways involving caspase-7.[3] Furthermore, some compounds based on this scaffold have been identified as inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.[4]
The 4H-3,1-Benzoxazin-4-one Scaffold
The 4H-3,1-benzoxazin-4-one isomer has also emerged as a promising anticancer scaffold. Studies have highlighted the importance of the substituent at the 2-position for cytotoxic activity. For example, 2-aryl derivatives have shown good cytotoxicity in P388 leukemia cells. The introduction of specific functional groups, such as a nitro group, can significantly enhance this activity and lead to alterations in the cell cycle distribution.
The comparative anticancer activity of selected benzoxazinone isomers is summarized in the table below.
| Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | |||
| Compound 14b (1,2,3-triazole linked) | A549 (Lung) | 7.59 ± 0.31 | [1][2][5] |
| Compound 14c (1,2,3-triazole linked) | A549 (Lung) | 18.52 ± 0.59 | [1][2][5] |
| Compound c5 (1,2,3-triazole linked) | Huh-7 (Liver) | 28.48 | [3] |
| Compound c18 (1,2,3-triazole linked) | Huh-7 (Liver) | 19.05 | [3] |
| 4H-3,1-Benzoxazin-4-one Derivatives | |||
| 2-Phenyl-4H-benzo[d][2][3]oxazin-4-one | A549 (Lung) | 65.43 ± 2.7 µg/mL | [6] |
| 2-Benzyl-3,1-benzoxazin-4-one | A549 (Lung) | 53.9 | [7] |
It is noteworthy that direct comparisons of the two core isomers are often complicated by the diverse range of substituents investigated in different studies. However, the available data suggests that both scaffolds are fertile ground for the development of potent anticancer agents. The choice of isomer and the strategic placement of functional groups can be used to tune the compound's activity and selectivity.
Antimicrobial Activity: A Broad Spectrum of Defense
Benzoxazinone isomers have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. This has positioned them as promising candidates for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance.
Naturally Occurring Benzoxazinoids: DIBOA and DIMBOA
Naturally occurring benzoxazinoids, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), play a crucial role in plant defense.[8] While monomeric natural benzoxazinoids often exhibit modest antimicrobial potency, their synthetic derivatives have shown significant improvements.[8] For instance, DIMBOA has been shown to possess growth inhibitory properties against bacteria like Staphylococcus aureus and Escherichia coli, as well as the yeast Saccharomyces cerevisiae.[9]
A comparative study on the antibacterial activity of DIMBOA and its derivatives against Ralstonia solanacearum revealed that while DIMBOA itself has an MIC of 200 mg/L, some of its synthetic derivatives exhibit much greater potency.[10][11]
Synthetic Benzoxazinone Derivatives
Synthetic derivatives of the 1,4-benzoxazin-3-one scaffold have been a major focus of antimicrobial drug discovery. Quantitative structure-activity relationship (QSAR) studies have shown that factors such as molecular shape, H-bonding properties, and lipophilicity are key determinants of antibacterial and antifungal activity.[12][13] These studies have guided the design of novel derivatives with potent activity, with some compounds exhibiting MIC values as low as 16 µg/mL against bacteria and 6.25 µg/mL against pathogenic fungi.[8]
The antimicrobial activity of selected benzoxazinone isomers and their derivatives is summarized below.
| Isomer/Derivative | Microorganism | MIC (mg/L) | Reference |
| DIMBOA | Ralstonia solanacearum | 200 | [10][11] |
| BOA (DIMBOA derivative) | Ralstonia solanacearum | 300 | [10][11] |
| CDHB (DIMBOA derivative) | Ralstonia solanacearum | 100 | [10][11] |
| MBT (DIMBOA derivative) | Ralstonia solanacearum | 50 | [10][11] |
The data clearly indicates that synthetic modifications to the benzoxazinone core can dramatically enhance antimicrobial efficacy. The 1,4-benzoxazin-3-one backbone, in particular, serves as a valuable scaffold for the development of new antimicrobial compounds.[8]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoxazinone isomers have shown considerable promise in this arena by targeting key mediators of the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Derivatives of both 2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one have been shown to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety effectively reduce LPS-induced NO production and decrease the transcription levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in microglial cells.[14][15]
Targeting Key Signaling Pathways
The anti-inflammatory effects of benzoxazinones are often mediated through the modulation of critical signaling pathways. Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.[14] This activation leads to a reduction in reactive oxygen species (ROS) production and alleviates inflammation. Other studies have pointed to the regulation of the p38/ERK-NF-κB/iNOS pathway as a mechanism for the anti-inflammatory action of benzoxazolone derivatives, a related class of compounds.[16] Furthermore, derivatives of 4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of Cathepsin G, a serine protease involved in inflammatory processes.[17]
The anti-inflammatory activity of selected benzoxazinone derivatives is highlighted below.
| Isomer/Derivative | Assay | Effect | Reference |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-induced NO production in BV-2 cells | Significant reduction in NO | [14][15] |
| 4H-3,1-benzoxazin-4-one derivative 2 | Cathepsin G inhibition | IC50 = 0.84 ± 0.11 µM | [17] |
The ability of benzoxazinone isomers to target multiple facets of the inflammatory cascade makes them highly attractive candidates for the development of novel anti-inflammatory drugs.
Experimental Protocols: A Guide to Self-Validating Assays
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key bioassays. These protocols are designed to be self-validating, with explanations for the critical steps to ensure the generation of reliable and reproducible data.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. This initial incubation period is crucial for the cells to recover from trypsinization and adhere to the plate, ensuring a healthy and uniform cell monolayer for the assay.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). The choice of treatment duration depends on the expected mechanism of action of the compounds.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution. Complete solubilization is critical for accurate absorbance readings.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL). Standardizing the inoculum is critical for the reproducibility of the MIC results.
-
Preparation of Compound Dilutions: Prepare a stock solution of the benzoxazinone isomer in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium. The final volume in each well should be 50 µL. The use of a serial dilution series allows for the determination of a precise MIC value.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM. Incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzoxazinone isomers for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a vehicle control. Pre-treatment with the compound allows for the assessment of its ability to prevent the inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. The Griess reaction is a two-step diazotization reaction that results in a colored product, allowing for the colorimetric quantification of nitrite, a stable and nonvolatile breakdown product of NO.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the benzoxazinone isomers compared to the LPS-only treated cells.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, we have created diagrams using Graphviz to illustrate a key signaling pathway and a typical experimental workflow.
Anticancer Mechanism: Induction of DNA Damage and Apoptosis
Caption: Proposed mechanism of anticancer activity for certain benzoxazinone isomers.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
This comparative guide underscores the immense potential of benzoxazinone isomers as a versatile scaffold for the development of novel therapeutic agents. The distinct bioactivities exhibited by the 2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one isomers, along with their synthetic derivatives, highlight the critical role of structural chemistry in determining biological function. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this fascinating class of compounds.
Future research should focus on direct, head-to-head comparisons of a wider range of isomers across multiple bioassays to build a more comprehensive structure-activity relationship database. Investigating the in vivo efficacy and safety profiles of the most potent isomers will be a crucial next step in translating these promising laboratory findings into clinical applications. The continued exploration of the diverse chemical space of benzoxazinones holds the key to unlocking new and effective treatments for a multitude of human diseases.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Novelty of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one Derivatives in Drug Discovery
This guide provides a technical assessment of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one derivatives, framing their novelty within the broader context of medicinal chemistry and drug development. We will dissect the foundational benzoxazinone scaffold, explore the strategic implications of iodine substitution, and present a workflow for validating the therapeutic potential of this specific chemical series.
Executive Summary
The 2H-benzo[b]oxazin-3(4H)-one core is a well-established "privileged scaffold" in medicinal chemistry, known to be a structural component in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The central question this guide addresses is: What novelty and potential advantages does the specific introduction of an iodine atom at the 7-position confer upon this scaffold? While direct synthesis and extensive biological evaluation of 7-iodo derivatives are not widely reported in publicly accessible literature, making this class of compounds intrinsically novel, we can infer their potential from established chemical principles. The introduction of iodine is a strategic decision in drug design, primarily for its ability to form potent halogen bonds, modulate pharmacokinetic properties, and serve as a handle for radiolabeling.[4][5] This guide will compare the hypothesized properties of 7-iodo derivatives against the parent benzoxazinone scaffold and other halogenated analogues, providing a framework for their experimental validation.
The Benzoxazinone Scaffold: A Foundation of Diverse Bioactivity
The benzoxazinone ring system is a versatile heterocyclic structure present in numerous biologically active compounds.[6][7] Its derivatives have been investigated for a range of therapeutic applications, from inhibitors of human topoisomerase I in cancer therapy to platelet aggregation inhibitors.[8][9][10]
Table 1: Reported Biological Activities of Benzoxazinone Derivatives
| Biological Activity | Target/Mechanism (if known) | Representative Derivatives |
| Anticancer | Human Topoisomerase I Inhibition, Kinase Inhibition | Substituted 3,4-dihydro-2H-1,4-benzoxazin-3-ones |
| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., in microglia) | 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety |
| Antimicrobial | Inhibition of bacterial Type IIa topoisomerase | 4-amino-piperidine substituted benzoxazinones |
| Platelet Aggregation Inhibition | GPIIb/IIIa receptor antagonism | 4,7-disubstituted-2H-benzo[b][4][11]-oxazin-3(4H)-ones |
| Neuroprotective | Dopamine D2 receptor antagonism, serotonin reuptake inhibition | Various 2H-1,4-Benzoxazin-3(4H)-one scaffolds |
This table synthesizes data from multiple sources demonstrating the broad therapeutic interest in the benzoxazinone core.[2][9][10][12][13]
The novelty of a new derivative series does not arise from the core scaffold itself, but from the unique physicochemical and biological properties imparted by its substituents.
Assessing Novelty: The Strategic Role of Iodine Substitution
The substitution of hydrogen with a halogen atom is a cornerstone of modern medicinal chemistry. While fluorine and chlorine are most common, the heavier halogens—bromine and especially iodine—offer unique advantages that justify the exploration of the 7-iodo-benzoxazinone series.[11][14]
The primary driver for incorporating iodine into a drug candidate is its ability to act as a potent halogen bond (XB) donor.[4] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed the σ-hole) and a Lewis basic (electron-rich) atom, such as oxygen or nitrogen, in a biological target.[11][15]
Key Characteristics of Iodine-Mediated Halogen Bonds:
-
Strength: The strength of halogen bonds increases down the group: F < Cl < Br < I. Iodine forms the strongest and most directional halogen bonds.[16]
-
Target Preference: Halogen bond acceptors in proteins are often backbone carbonyl oxygens or side-chain functional groups like hydroxyls (Ser, Thr, Tyr) and carboxylates (Asp, Glu).[11]
-
Contribution to Affinity: A well-placed iodine atom can significantly enhance binding affinity and selectivity for a target protein, turning a moderately active compound into a potent one.[11][16]
The novelty of a 7-iodo-benzoxazinone derivative would lie in its potential to form a key halogen bond within a target's binding site—an interaction unavailable to the unsubstituted parent compound or its lighter halogen counterparts.
Caption: Hypothetical halogen bond between the 7-iodo substituent and a protein carbonyl.
Beyond target binding, iodine substitution can influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14]
-
Increased Lipophilicity: The large, polarizable iodine atom generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[14]
-
Metabolic Stability: Halogenation can block sites of metabolism (metabolic soft spots), potentially increasing the compound's half-life.[14]
Iodine possesses radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are invaluable in medical imaging (PET, SPECT) and biological research.[5][17][18] A 7-iodo-benzoxazinone derivative could be developed not only as a therapeutic but also as a diagnostic tool to visualize its target in vivo or to facilitate binding studies.
Comparative Landscape: Setting the Performance Benchmark
A direct experimental comparison is not yet possible due to the scarcity of public data. However, we can establish a framework for comparison. A novel 7-iodo derivative should be benchmarked against:
-
The Unsubstituted Parent Compound: 2H-benzo[b]oxazin-3(4H)-one. The primary goal is to demonstrate superior potency (e.g., lower IC₅₀) or an improved secondary property (e.g., better cell permeability).
-
Other Halogenated Analogues: 7-Fluoro, 7-Chloro, and 7-Bromo derivatives. This comparison would directly test the hypothesis that the stronger halogen bonding capability of iodine translates to superior biological activity.
-
Known Alternative Drugs: An existing drug with a similar mechanism of action. For instance, if the benzoxazinone series targets platelet aggregation, it would be compared against a standard-of-care like Aspirin.[8][10]
Table 2: Hypothetical Performance Comparison Framework
| Compound | Target Binding Affinity (Kᵢ) | Cell-Based Potency (IC₅₀) | Key Interaction Type |
| Unsubstituted Benzoxazinone | Baseline | Baseline | Hydrogen Bonds, Hydrophobic |
| 7-Chloro-Benzoxazinone | Moderate Improvement | Moderate Improvement | Weak Halogen Bond |
| 7-Iodo-Benzoxazinone | Significant Improvement | Significant Improvement | Strong Halogen Bond |
| Alternative Drug (e.g., Aspirin) | N/A (Different Target) | Established Clinical Value | Covalent Modification |
Experimental Validation Workflow
To move from hypothesis to data, a structured experimental workflow is essential. This process validates the synthesis, biological activity, and mechanism of the novel derivatives.
Caption: A three-part workflow for validating novel 7-iodo-benzoxazinone derivatives.
-
Rationale: Direct iodination of an aromatic ring requires an electrophilic iodine source ("I⁺"), which can be generated in situ from molecular iodine using an oxidizing agent.[19] This is a standard and reliable method for introducing iodine onto an activated benzene ring system.
-
Methodology:
-
Dissolution: Dissolve the 2H-benzo[b]oxazin-3(4H)-one precursor in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Reagent Addition: Add molecular iodine (I₂) to the solution.
-
Oxidant Introduction: Slowly add an oxidizing agent, such as hydrogen peroxide or copper(II) chloride, to catalyze the reaction by generating the electrophilic iodinating species.[19]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. Perform an aqueous workup and extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final 7-iodo-2H-benzo[b]oxazin-3(4H)-one derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
-
Rationale: To provide quantifiable data on the performance of the 7-iodo derivative relative to controls, a robust biochemical assay is required. A kinase inhibition assay is a common example, as many heterocyclic compounds exhibit kinase activity. This protocol ensures self-validation through the inclusion of appropriate positive and negative controls.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase enzyme in assay buffer.
-
Prepare a stock solution of the kinase-specific peptide substrate and ATP.
-
Prepare serial dilutions of the test compounds (7-Iodo-Benzoxazinone, Unsubstituted Benzoxazinone, 7-Chloro-Benzoxazinone) and a known kinase inhibitor (positive control) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of each compound dilution to the appropriate wells. For control wells, add 1 µL of DMSO (negative control) or 1 µL of the positive control inhibitor.
-
Add 10 µL of the kinase/substrate mixture to all wells to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 10 µL of a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.
-
Incubate as per the detection reagent protocol.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
-
Validation: The assay is considered valid if the Z'-factor (a measure of statistical effect size) is > 0.5 and the IC₅₀ of the positive control is within its expected range.
-
Conclusion
The 7-Iodo-2H-benzo[b]oxazin-3(4H)-one scaffold represents a scientifically intriguing and novel chemical space. While the parent ring system is well-explored, the specific introduction of iodine at the 7-position presents a compelling hypothesis for enhancing biological activity through potent halogen bonding and favorable modulation of pharmacokinetic properties. The novelty is not merely in the structure itself, but in the rational design strategy it embodies. The experimental workflows outlined provide a clear path to validating this hypothesis and establishing whether these derivatives can offer a tangible performance advantage over existing alternatives in the competitive landscape of drug discovery.
References
- 1. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | springerprofessional.de [springerprofessional.de]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. jocpr.com [jocpr.com]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. rockchemicalsinc.com [rockchemicalsinc.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one
A Senior Application Scientist's Guide to the Proper Disposal of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, authoritative framework for the proper disposal of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one, a halogenated organic compound. The procedures outlined here are grounded in regulatory compliance and best practices in laboratory safety, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is classified with several hazard statements that dictate its handling and disposal as hazardous waste.
Table 1: Hazard Profile for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. |
| Causes skin irritation | H315 | Can cause inflammation and irritation upon dermal contact. |
| Causes serious eye irritation | H319 | Poses a significant risk of irritation or damage to the eyes. |
| Harmful if inhaled | H332 | Indicates acute inhalation toxicity. |
| May cause respiratory irritation | H335 | Vapors or dust can irritate the respiratory tract. |
Data sourced from supplier safety information.[3]
The presence of iodine in the molecular structure categorizes this compound as a halogenated organic compound . This classification is the single most important factor in determining its disposal pathway.[2][4] Halogenated wastes are regulated stringently by environmental agencies like the U.S. Environmental Protection Agency (EPA) because their improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[1][5][6]
Core Principles of Halogenated Waste Management
The disposal of this compound is governed by a few core principles that ensure safety and compliance.
-
Segregation is Mandatory : Halogenated organic waste must always be collected separately from non-halogenated waste.[4][5][7] The reason is twofold:
-
Regulatory Compliance : EPA regulations under the Resource Conservation and Recovery Act (RCRA) mandate this segregation.[6]
-
Disposal Method & Cost : Non-halogenated solvents can often be recycled as fuel. Halogenated solvents, however, typically require high-temperature incineration. Commingling these waste streams contaminates the entire volume, drastically increasing disposal costs and environmental liability.[5]
-
-
Waste Minimization : As a best practice, laboratories should strive to minimize the generation of hazardous waste. This includes ordering only the necessary quantities of chemicals and avoiding the preparation of excessive stock solutions.[8]
-
Know Your Jurisdiction : While federal guidelines from the EPA provide a baseline, state and local regulations can be more stringent.[6] Always operate in accordance with your institution's specific Waste Management Plan, which is developed in compliance with all relevant regulations.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe collection and disposal of waste containing 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate the risks outlined in Table 1.
-
Eye and Face Protection : Wear chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]
-
Skin Protection : A lab coat and closed-toe shoes are mandatory. Use chemical-resistant gloves (e.g., nitrile rubber). Always consult a glove compatibility chart for the specific solvents being used.[9]
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Step 2: Waste Segregation and Collection
The following diagram illustrates the decision-making process for segregating waste generated from work with 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Disposal Decision Workflow for 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one Waste.
Step 3: Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure safe handling.
-
Container Material : Use a container compatible with the waste. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste, as the potential for acid generation from degradation can corrode metal cans.[9][10] The container must have a secure, screw-top lid.[4]
-
Labeling : The waste container must be labeled clearly before the first drop of waste is added.[4] The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) prior to pickup.[6]
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Safety : Keep waste containers securely closed at all times, except when actively adding waste.[4] It is advisable to use secondary containment (such as a plastic tub) to contain any potential leaks.
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6][8]
Step 5: Arranging for Disposal
Hazardous waste must be removed from your laboratory by trained professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup.
-
Documentation : Complete any required waste pickup forms accurately, providing a full list of the container's contents and their approximate percentages.
Decontamination and Spill Management
Accidents can happen, and proper cleanup is an extension of waste disposal.
Protocol for Decontaminating Glassware
-
Initial Rinse : Perform a preliminary rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone). Conduct this rinse inside a chemical fume hood.
-
Collect Rinsate : This initial rinsate is considered hazardous waste. It must be collected and added to your Liquid Halogenated Waste container.[7]
-
Standard Cleaning : After the initial decontamination rinse, the glassware can typically be cleaned using standard laboratory detergents and procedures.
Protocol for Small Spill Cleanup
This procedure applies only to minor spills that can be cleaned up in under 10 minutes by trained personnel.[9] For any larger spill, evacuate the area and contact your institution's emergency response line.
-
Alert Personnel : Notify others in the immediate area.
-
Ensure Ventilation : Ensure the chemical fume hood is operating properly.
-
Wear PPE : Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[9]
-
Absorb Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.
-
Collect Waste : Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container.
-
Label and Dispose : Seal the container/bag, label it as "Solid Halogenated Waste" with the chemical name, and manage it for disposal along with your other hazardous waste.[9]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of our research remains a positive one.
References
- 1. needle.tube [needle.tube]
- 2. uakron.edu [uakron.edu]
- 3. achmem.com [achmem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. benchchem.com [benchchem.com]
- 8. odu.edu [odu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
